Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-25-0 | |
| Record name | 5445-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Foreword: The Strategic Importance of α-Halo Esters
This compound (CAS No: 5445-25-0) is a pivotal intermediate in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom at the α-position to an ester and adjacent to a substituted phenyl ring, makes it a versatile building block for introducing the ethyl 2-(4-chlorophenyl)acetate moiety into larger scaffolds through nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of its synthesis, focusing on practical, field-proven methodologies, the underlying chemical principles, and the critical safety considerations required for its successful and safe preparation in a research setting.
Retrosynthetic Analysis: Devising a Synthetic Strategy
The primary challenge in synthesizing the target molecule lies in the selective introduction of a bromine atom at the benzylic alpha-carbon. Two principal strategies dominate this transformation: radical-mediated bromination and the acid-catalyzed Hell-Volhard-Zelinsky (HVZ) reaction or its variants.
-
Radical Bromination: This pathway leverages the relative stability of the benzylic radical formed at the α-carbon. Reagents like N-Bromosuccinimide (NBS), in the presence of a radical initiator, are ideal for this type of selective halogenation, known as the Wohl-Ziegler reaction.[2] This method is often preferred for its milder conditions and higher selectivity compared to alternatives.
-
Hell-Volhard-Zelinsky (HVZ) Approach: The classic HVZ reaction facilitates the α-halogenation of carboxylic acids.[3][4][5] To synthesize the target ester, this would be a two-step process: first, the α-bromination of 4-chlorophenylacetic acid using reagents like bromine (Br₂) and a phosphorus catalyst (PBr₃ or red phosphorus), followed by esterification with ethanol.[6][7] A one-pot modification, where the intermediate α-bromo acyl bromide is trapped with ethanol, is also a viable, more efficient alternative.[5][8]
This guide will focus on the N-Bromosuccinimide (NBS) method as the primary protocol due to its operational simplicity, use of less corrosive reagents, and generally milder reaction conditions. The HVZ approach will be presented as a robust alternative.
Recommended Synthesis Protocol: Benzylic Bromination with N-Bromosuccinimide (NBS)
This method proceeds via a free-radical chain mechanism, where NBS serves as a convenient and solid source of bromine radicals. The reaction is initiated by light or, more reliably, by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Reaction Mechanism and Rationale
The Wohl-Ziegler reaction's selectivity for the benzylic position is driven by the resonance stabilization of the benzylic radical intermediate.
-
Initiation: The radical initiator (e.g., AIBN) thermally decomposes to generate initial radicals. These radicals abstract a hydrogen atom from trace amounts of HBr to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts the most labile hydrogen atom from the starting material, ethyl 2-(4-chlorophenyl)acetate. The benzylic hydrogen at the α-position is preferentially abstracted due to the formation of a resonance-stabilized benzylic radical.
-
This benzylic radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical.
-
The succinimidyl radical abstracts a hydrogen from HBr to regenerate the bromine radical, continuing the chain reaction.
-
-
Termination: The reaction ceases when radicals combine with each other.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Equiv. |
| Ethyl 2-(4-chlorophenyl)acetate | 14062-24-9 | 198.63 | 10.0 g | 0.050 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.4 g | 0.053 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.16 g | 0.001 | 0.02 |
| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 150 mL | - | - |
| Saturated Na₂S₂O₃ solution | - | - | 50 mL | - | - |
| Saturated NaCl solution (Brine) | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture, which can lead to side reactions. The entire setup should be in a certified chemical fume hood.
-
Charging Reagents: To the flask, add ethyl 2-(4-chlorophenyl)acetate (10.0 g), N-Bromosuccinimide (9.4 g), azobisisobutyronitrile (0.16 g), and anhydrous carbon tetrachloride (150 mL).
-
Reaction: Begin stirring the mixture and gently heat it to reflux (approx. 77°C for CCl₄). Maintain a steady reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material. As the reaction proceeds, the denser succinimide byproduct will precipitate and sink.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the reaction mixture through a glass funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine, and then with 50 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]
Alternative Pathway: The Hell-Volhard-Zelinsky (HVZ) Approach
The HVZ reaction provides a classic and reliable, albeit more strenuous, route. The key is the in-situ formation of an acyl bromide, which readily enolizes, allowing for α-bromination.[5][7]
This process involves heating the corresponding carboxylic acid (4-chlorophenylacetic acid) with Br₂ and a catalytic amount of PBr₃. The resulting α-bromo acyl bromide is highly reactive and can be directly esterified by adding ethanol to the reaction mixture, making it a convenient one-pot procedure.[6][8] However, this method involves handling highly corrosive liquid bromine and phosphorus tribromide, and typically requires higher reaction temperatures.[3][4]
Safety, Handling, and Storage
The involves several hazardous materials. A thorough risk assessment is mandatory before commencing any experimental work.
-
Hazard Identification:
-
Product & Intermediates: α-bromo esters are potent lachrymators (tear-inducing) and are corrosive, causing severe skin burns and eye damage.[9][10][11] Inhalation can lead to respiratory tract irritation.
-
N-Bromosuccinimide (NBS): An irritant and oxidizer. It can decompose over time, releasing bromine.[12]
-
AIBN: Thermally unstable and can decompose vigorously if heated improperly.
-
Carbon Tetrachloride: A toxic and carcinogenic solvent with significant environmental hazards. Alternative solvents like acetonitrile or cyclohexane should be considered where appropriate.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential at all times.[9][10]
-
Skin Protection: A flame-retardant lab coat and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10][11]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[11]
-
-
Handling and Storage:
-
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Emergency eyewash stations and safety showers must be readily accessible.[11]
-
-
Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and a key singlet for the α-proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and characteristic fragmentation patterns, including the isotopic signature of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ester at approximately 1735-1750 cm⁻¹.
-
Chromatography (GC/HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction.
Conclusion
The is most effectively and safely achieved through the radical-mediated bromination of ethyl 2-(4-chlorophenyl)acetate using N-Bromosuccinimide and a radical initiator. This method offers high selectivity for the desired benzylic position under relatively mild conditions. While the Hell-Volhard-Zelinsky reaction remains a viable alternative, the NBS approach is generally superior in a research context due to its greater operational safety and simplicity. Rigorous adherence to safety protocols is paramount throughout the procedure, from handling raw materials to the purification and storage of the final product.
References
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Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
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Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. Retrieved from [Link]
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ethyl bromoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Hell–Volhard–Zelinsky Reaction. (2025-05-14). Master Organic Chemistry. Retrieved from [Link]
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electrophilic aromatic bromination with N-bromosuccinimide. (2021-02-11). YouTube. Retrieved from [Link]
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Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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N-bromobutanimide | C4H4BrNO2. (n.d.). PubChem. Retrieved from [Link]
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Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). (n.d.). PubChemLite. Retrieved from [Link]
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Ethyl-α-bromophenyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its strategic placement of bromo and chloro substituents, combined with the reactive α-bromo ester functionality, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications, particularly in the realm of pharmaceutical development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in a research and development setting.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [2] |
| Molecular Weight | 277.54 g/mol | [2] |
| CAS Number | 5445-25-0 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 304.8 °C at 760 mmHg | |
| Density | 1.503 g/cm³ |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Group: A triplet integrating to 3H is anticipated around δ 1.3 ppm, corresponding to the methyl protons (CH₃), coupled to the adjacent methylene protons. A quartet integrating to 2H is expected around δ 4.3 ppm for the methylene protons (OCH₂), coupled to the methyl protons.
-
Methine Proton: A singlet integrating to 1H is expected for the proton at the α-carbon (CHBr). The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent bromine atom, carbonyl group, and aromatic ring.
-
Aromatic Protons: The para-substituted phenyl ring will show a characteristic AA'BB' system, appearing as two doublets, each integrating to 2H. The protons ortho to the chlorine atom will be at a different chemical shift than the protons meta to the chlorine.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Two signals are expected for the ethyl group: one for the methyl carbon (CH₃) and another for the methylene carbon (OCH₂).
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a downfield signal, typically in the range of δ 165-175 ppm.
-
α-Carbon: The carbon atom bonded to the bromine (CHBr) will also be shifted downfield.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ester moiety will have characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band corresponding to the C-O single bond of the ester will be present.
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed.
-
C-Cl and C-Br Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (277.54 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for M, M+2, and M+4 will be observed.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group. Fragmentation of the aromatic ring may also occur.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the readily available 4-chlorophenylacetic acid. A reliable and well-established procedure, analogous to the synthesis of similar α-bromo esters, is the Hell-Volhard-Zelinsky reaction followed by Fischer esterification.[4]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-2-(4-chlorophenyl)acetic Acid (Hell-Volhard-Zelinsky Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-chlorophenylacetic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically exothermic and should be controlled by the rate of bromine addition.
-
Reaction Monitoring: Continue heating under reflux until the evolution of hydrogen bromide (HBr) gas ceases. The reaction mixture should become a clear, reddish-brown solution.
-
Work-up: Cool the reaction mixture and carefully quench any remaining bromine with a small amount of a reducing agent (e.g., sodium bisulfite solution). The crude 2-bromo-2-(4-chlorophenyl)acetyl bromide is then hydrolyzed by the slow addition of water to yield the carboxylic acid.
-
Purification: The crude 2-bromo-2-(4-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromo-2-(4-chlorophenyl)acetic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Esterification: Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash successively with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the α-bromo ester functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a synthetic intermediate.[1]
Examples of Nucleophilic Substitution:
-
Reaction with Amines: Primary and secondary amines can displace the bromide to form α-amino esters, which are valuable precursors for amino acids and peptides.
-
Reaction with Thiolates: Thiolates can react to form α-thio esters.
-
Reaction with Cyanide: The displacement of bromide by a cyanide ion provides a route to α-cyano esters, which can be further hydrolyzed to dicarboxylic acids or reduced to β-amino alcohols.
-
Reaction with Azide: Sodium azide can be used to introduce an azido group, which can then be reduced to an amino group or used in click chemistry reactions.
The Reformatsky Reaction
A particularly important application of α-bromo esters like this compound is the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) by treating the α-bromo ester with zinc metal. This enolate then reacts with aldehydes or ketones to form β-hydroxy esters.
Caption: General scheme of the Reformatsky reaction.
This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of natural products and pharmaceuticals.
Applications in Drug Development
The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. Its utility as a precursor in the synthesis of pharmaceuticals is a key area of interest for drug development professionals.
While specific, publicly documented syntheses of commercial drugs starting directly from this compound are not widespread, its potential is evident from the synthesis of related compounds and its role as a key building block for various heterocyclic systems. For instance, α-haloarylacetates are precursors in the synthesis of certain anticonvulsant drugs. The introduction of an imidazole ring via nucleophilic substitution, for example, can lead to compounds with potential anticonvulsant activity.[5][6]
Furthermore, the benzodiazepine class of drugs, which includes well-known anxiolytics like lorazepam, features a core structure that can be synthesized using precursors derived from α-haloarylacetates.[7][8] The ability to introduce various substituents via the reactive handles on this compound makes it a valuable tool for generating libraries of compounds for screening in drug discovery programs.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought immediately.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined chemical properties and predictable reactivity, particularly in nucleophilic substitution and Reformatsky reactions, make it an important tool for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers a gateway to a diverse range of molecular scaffolds with potential therapeutic applications. A thorough understanding of its synthesis, handling, and reactivity is crucial for unlocking its full potential in the laboratory and beyond.
References
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- ethyl 2-bromo-2-(4-chlorophenyl)
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- Development of a Continuous Flow Synthesis of Lorazepam. (n.d.). Amazon S3.
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- Mass fragmentation pattern of identified compounds from ethyl acetate... (n.d.).
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- Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.).
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- An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)
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An In-Depth Technical Guide to Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Prepared by a Senior Application Scientist
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated aromatic ester of significant interest to the research and drug development community. Its unique structure, featuring a reactive benzylic bromide and an electron-withdrawing chloro-substituted phenyl ring, makes it a versatile and valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safe handling protocols, designed for researchers and professionals in the chemical sciences. The strategic placement of the bromine atom alpha to the ester carbonyl group activates the molecule for a range of crucial carbon-carbon bond-forming reactions, establishing it as a key building block for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents.
Part 1: Chemical Identity and Core Properties
A precise understanding of a reagent's identity and physical characteristics is fundamental to its effective and safe use in any experimental context.
Chemical Identifiers
The following table summarizes the key identifiers for this compound, ensuring unambiguous identification.[1][2]
| Identifier | Value | Source |
| CAS Number | 5445-25-0 | [PubChem[1], BLDpharm[2]] |
| IUPAC Name | This compound | [PubChem[1]] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [PubChem[1]] |
| Molecular Weight | 277.54 g/mol | [PubChem[1]] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | [PubChem[1]] |
| InChI Key | CZAZDSRFJOHLCK-UHFFFAOYSA-N | [PubChem[1]] |
| Synonyms | Ethyl α-bromo-4-chlorophenylacetate, Ethyl bromo(4-chlorophenyl)acetate, NSC21985 | [PubChem[1]] |
Physicochemical Properties
The physical properties of the compound dictate the conditions required for its storage, handling, and use in reactions.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Visual inspection. |
| Boiling Point | 304.8 °C at 760 mmHg | Predicted value. |
| Density | 1.503 g/cm³ | Predicted value. |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Diethyl Ether). Insoluble in water. | Reacts with water.[3] |
| XLogP3 | 3.6 | Computed descriptor indicating lipophilicity.[1] |
Part 2: Synthesis and Manufacturing Logic
The synthesis of this compound is typically achieved via the α-bromination of a suitable precursor. The most common and logical pathway begins with 4-chlorophenylacetic acid.
Synthetic Workflow
The transformation involves two key steps: the Hell-Volhard-Zelinsky (HVZ) reaction to introduce the bromine atom, followed by Fischer esterification.
Caption: General synthetic pathway for this compound.
Mechanistic Rationale
-
Step 1: α-Bromination: The process begins with the conversion of the carboxylic acid to an acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃). This acyl bromide intermediate readily enolizes. The enol form then undergoes electrophilic attack by bromine (Br₂) at the α-carbon. This step is critical because direct bromination of the carboxylic acid is not feasible. The presence of the 4-chloro substituent on the phenyl ring is electronically withdrawing but does not interfere with this reaction.
-
Step 2: Esterification: The resulting α-bromo acyl bromide is a highly reactive species. The addition of ethanol serves as both the nucleophile and the solvent. It attacks the electrophilic carbonyl carbon, leading to the formation of the ethyl ester and hydrogen bromide as a byproduct. This is a classic Fischer esterification, driven to completion by using an excess of the alcohol.
An alternative industrial approach involves the direct esterification of 4-chlorophenylacetic acid to its ethyl ester, followed by a radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN). This route avoids the use of Br₂ and PBr₃ but requires careful control of radical reaction conditions.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this reagent stems from the lability of the bromine atom, which is positioned at a benzylic carbon and is alpha to a carbonyl group, making it an excellent leaving group in nucleophilic substitution reactions.
Core Reactivity: The Reformatsky Reaction
A primary application for α-bromo esters is the Reformatsky reaction . This organozinc-mediated reaction is a powerful and reliable method for forming β-hydroxy esters.[4][5]
Caption: The workflow of the Reformats.
Causality in the Reformatsky Reaction:
-
Enolate Formation: Zinc metal undergoes oxidative insertion into the carbon-bromine bond. Zinc is specifically used because the resulting organozinc enolate (a "Reformatsky enolate") is relatively stable and less basic than corresponding lithium or magnesium (Grignard) reagents.[4][5] This is a crucial distinction; its moderate reactivity prevents it from reacting with the ester group of another molecule, a common side reaction with more reactive organometallics.[5]
-
Nucleophilic Addition: The organozinc enolate adds to the carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a six-membered chair-like transition state, which can offer a degree of diastereoselectivity.[5]
-
Workup: A mild acidic workup protonates the zinc alkoxide intermediate to yield the final β-hydroxy ester.[5]
This reaction allows for the construction of complex carbon skeletons that are prevalent in many biologically active molecules and natural products.
Other Nucleophilic Substitutions
Beyond the Reformatsky reaction, the compound is a potent alkylating agent for a variety of soft nucleophiles, including amines, thiols, and carbanions, enabling the introduction of the (4-chlorophenyl)(ethoxycarbonyl)methyl moiety into a target structure.
Part 4: Experimental Protocol: A Representative Reformatsky Reaction
This protocol describes a general procedure for the reaction of this compound with a generic ketone, such as acetone, to demonstrate the workflow. This procedure is adapted from established methods for similar α-bromo esters.[6]
Objective: To synthesize Ethyl 3-hydroxy-3-methyl-2-(4-chlorophenyl)butanoate.
Materials:
-
This compound (1.0 eq)
-
Zinc dust, activated (2.0 eq)
-
Acetone (1.5 eq)
-
Anhydrous Toluene or THF (solvent)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
Procedure:
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Zinc Activation: Add activated zinc dust (2.0 eq) to the flask. A crystal of iodine can be added, and the mixture gently warmed to facilitate activation if necessary.
-
Initiation: Add a small portion of the this compound (approx. 10% of total) to the zinc suspension in anhydrous toluene. The mixture should be gently heated until a slight exotherm or color change indicates the initiation of the reaction.
-
Reagent Addition: Once initiated, a solution of the remaining this compound and acetone (1.5 eq) in anhydrous toluene is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Scientific Rationale: Co-addition of the ester and the ketone ensures that the organozinc enolate reacts with the ketone as it is formed, minimizing side reactions like dimerization.
-
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 30-60 minutes to ensure full consumption of the starting materials. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This hydrolyzes the zinc alkoxide intermediate and dissolves the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield the pure β-hydroxy ester.
Part 5: Safety, Handling, and Storage
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is mandatory.
GHS Hazard Information
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[7][8]
-
Signal Word: Danger[7]
-
GHS Pictogram:
-
GHS05: Corrosion
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.[3] Store locked up.[7]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]
Part 6: Expected Spectral Characteristics
-
¹H NMR:
-
Ethyl Group: A quartet signal (~4.2 ppm) for the -OCH₂- protons coupled to the methyl group, and a triplet signal (~1.2 ppm) for the -CH₃ protons coupled to the methylene group.
-
Benzylic Proton: A singlet for the single proton at the α-carbon (-CH(Br)-) would be expected around 5.0-5.5 ppm. Its downfield shift is due to the adjacent bromine, phenyl, and ester groups.
-
Aromatic Protons: Two doublets in the aromatic region (7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
-
¹³C NMR:
-
Expect signals for the carbonyl carbon (~168 ppm), the aromatic carbons (128-140 ppm), the α-carbon (~45 ppm), the ethoxy methylene carbon (~62 ppm), and the ethoxy methyl carbon (~14 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹.
-
C-H stretches for aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
The C-Br stretch will appear in the fingerprint region, typically below 700 cm⁻¹.
-
Conclusion
This compound is a potent and versatile chemical intermediate. Its value lies in its predictable reactivity, primarily as an electrophile in nucleophilic substitution and as a precursor to organozinc enolates for the Reformatsky reaction. A thorough understanding of its properties, synthetic logic, and reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the pursuit of novel and complex molecular targets.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228840, this compound. Available: [Link]
-
Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Available: [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Available: [Link]
-
Pourbasheer, E., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences. Available: [Link]
-
Coppola, A., & Coquerel, G. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available: [Link]
-
Organic Syntheses (n.d.). Ethyl bromoacetate. Available: [Link]
-
New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Available: [Link]
-
Chemistry LibreTexts (2023). Reformatsky Reaction. Available: [Link]
- Google Patents (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
NROChemistry (n.d.). Reformatsky Reaction. Available: [Link]
-
NIST (n.d.). Ethyl-α-bromophenyl acetate. In NIST Chemistry WebBook. Available: [Link]
- Google Patents (n.d.). Method for synthesizing bromoethyl acetate.
- Singh, J. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.
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- 2. 5445-25-0|this compound|BLD Pharm [bldpharm.com]
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mechanism of action of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
An In-depth Technical Guide to the Core Mechanism of Action of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Abstract
This compound is an organic compound characterized by an α-halo ester functional group. While specific biological studies on this molecule are not extensively documented in public literature, its chemical architecture strongly predicts a mechanism of action centered on electrophilic reactivity. This guide posits that its primary mode of biological activity is that of an alkylating agent, capable of forming covalent adducts with biological macromolecules. This document serves as a technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the mechanism of action of this compound and others in its class. We will explore the fundamental chemical principles governing its reactivity, identify its probable molecular targets, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.
Foundational Principles: The Chemical Rationale for Alkylation
This compound possesses a chemical structure primed for reactivity.[1][2] The core of its predicted mechanism of action lies in the α-bromo ester moiety. The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring polarizes the α-carbon, making it highly electrophilic. Simultaneously, the bromine atom is an excellent leaving group.
This configuration facilitates a bimolecular nucleophilic substitution (SN2) reaction with available biological nucleophiles. In this reaction, a nucleophile (Nu:-), such as a deprotonated thiol or an amine, attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable covalent bond.
Core Reaction Mechanism:
Caption: SN2 reaction pathway of this compound.
This intrinsic chemical reactivity is the cornerstone of its potential biological effects, which are likely to be diverse and dependent on the specific nucleophiles it encounters within the complex cellular milieu.
Primary Biological Targets: A Dichotomy of Action
The cellular environment is rich with nucleophilic species, presenting numerous potential targets for an alkylating agent like this compound. The two most significant classes of targets are proteins and nucleic acids.
Protein Alkylation: Covalent Modification and Functional Disruption
Proteins contain several amino acid residues with nucleophilic side chains. The most reactive of these are typically the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine. Alkylation of these residues can have profound consequences on protein function.
-
Enzyme Inhibition: If the alkylated residue is within the active site of an enzyme, the covalent modification can irreversibly block substrate binding or catalysis.
-
Disruption of Protein-Protein Interactions: Modification of residues at an interaction interface can prevent the formation of essential protein complexes.
-
Alteration of Protein Conformation: The addition of the bulky ethyl 2-(4-chlorophenyl)acetate moiety can induce conformational changes that lead to protein misfolding and denaturation.
The reactivity of different nucleophilic amino acids generally follows the order: Cys > His > Lys > Asp.
DNA Alkylation: A Pathway to Genotoxicity
Alkylating agents are well-known for their ability to modify DNA, a mechanism that underlies the therapeutic effect of many chemotherapeutic drugs. The most nucleophilic site in DNA is the N7 position of guanine. Alkylation at this site can lead to:
-
DNA Strand Breaks: The alkylated guanine can be excised by DNA repair enzymes, potentially leading to single-strand breaks.
-
Abnormal Base Pairing: The modified guanine may mispair during DNA replication, leading to mutations.
-
Induction of Apoptosis: The accumulation of DNA damage can trigger programmed cell death (apoptosis), a key mechanism for eliminating compromised cells.
A Validating Framework: Experimental Protocols for Mechanistic Elucidation
The following section provides a series of self-validating experimental workflows designed to systematically investigate and confirm the proposed alkylating mechanism of action.
Workflow 1: Confirmation of Intrinsic Alkylating Activity
Before proceeding to complex biological systems, it is crucial to confirm the fundamental reactivity of the compound with a model nucleophile.
Protocol 1: Reactivity with a Model Thiol
-
Reagents:
-
This compound
-
Glutathione (GSH) or N-acetylcysteine as a model thiol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
In a microcentrifuge tube, combine 100 µL of the GSH solution with 10 µL of the compound stock solution.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of 0.1% formic acid in ACN.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the GSH-adduct, identified by a mass shift corresponding to the addition of the ethyl 2-(4-chlorophenyl)acetate moiety minus the bromine atom.
-
Caption: Workflow for confirming alkylating activity with a model nucleophile.
Workflow 2: Global Identification of Protein Targets in a Cellular Context
A chemoproteomics approach using mass spectrometry can provide an unbiased, global view of the proteins targeted by the compound within a complex cell lysate.
Protocol 2: Chemoproteomic Profiling of Alkylated Proteins
-
Sample Preparation:
-
Culture a relevant cell line (e.g., HeLa or A549) to ~80% confluency.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
-
Alkylation Reaction:
-
Treat the cell lysate with a defined concentration of this compound (and a vehicle control) for a specific duration (e.g., 1 hour at 37°C).
-
-
Proteomic Sample Processing:
-
Perform a chloroform/methanol precipitation to remove non-protein components.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate any remaining free cysteines with iodoacetamide (this step is to ensure that subsequent modifications are from the test compound).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Include a variable modification on cysteine, histidine, and lysine residues corresponding to the mass of the ethyl 2-(4-chlorophenyl)acetyl group.
-
Identify peptides that contain this modification in the treated sample but not in the control.
-
Caption: Chemoproteomics workflow for identifying protein targets.
Workflow 3: Assessing the Cytotoxic and Genotoxic Effects
To understand the cellular consequences of alkylation, it is essential to quantify the compound's effect on cell viability and its potential to cause DNA damage.
Protocol 3A: Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Assay:
-
For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance at 570 nm.
-
For Resazurin assay, add resazurin solution and incubate. Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3B: DNA Damage Assessment (Comet Assay)
-
Treatment: Treat cells with the compound at concentrations around its IC50 value for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the amount of DNA in the comet tail relative to the head as a measure of DNA damage.
Data Presentation and Interpretation
The data generated from these workflows should be systematically organized and interpreted to build a cohesive model of the compound's mechanism of action.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 48 | 15.2 |
| A549 | 48 | 22.5 |
| HEK293 | 48 | 45.8 |
Interpretation: The compound exhibits dose-dependent cytotoxicity across multiple cell lines, with higher potency in cancer cell lines compared to the non-cancerous HEK293 line.
Table 2: Hypothetical Protein Hits from Chemoproteomics
| Protein ID | Gene Name | Modified Residue | Peptide Sequence | Fold Change (Treated/Control) |
| P04040 | GAPDH | Cys-150 | K.VSIC TTVNAITK.L | 25.4 |
| P62258 | PPIA | His-127 | G.FEDENFILKH TGP.T | 12.1 |
| Q06830 | HSP90AA1 | Lys-58 | I.RELISNSSDALDK IR.Y | 8.9 |
Interpretation: The compound covalently modifies specific residues on key cellular proteins involved in metabolism (GAPDH), protein folding (PPIA), and stress response (HSP90AA1). The high fold-change indicates a specific interaction.
Conclusion
While direct biological data for this compound is limited, its chemical structure provides a strong basis for predicting its mechanism of action as a covalent alkylating agent. This guide provides a comprehensive framework for validating this hypothesis, from confirming its intrinsic chemical reactivity to identifying its cellular targets and characterizing its downstream functional consequences. The outlined workflows represent a robust, multi-faceted approach that can be adapted to investigate the mechanism of action of other novel electrophilic compounds, providing critical insights for drug discovery and development.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
Sources
Spectroscopic Data for Ethyl 2-bromo-2-(4-chlorophenyl)acetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 5445-25-0).[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supplemented with insights derived from extensive experience in spectral analysis.
Introduction: The Significance of Spectroscopic Characterization
This compound is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its reactivity is largely dictated by the presence of the ester functional group and the two halogen substituents on the benzylic carbon and the phenyl ring. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development efforts. This guide provides a detailed examination of the expected spectroscopic signatures of this compound and the experimental protocols to obtain them.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its key functional groups, is depicted below.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.3 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.3 - 7.2 | Doublet | 2H | Ar-H (meta to Cl) |
| ~5.3 | Singlet | 1H | CH(Br) |
| ~4.2 | Quartet | 2H | OCH₂CH₃ |
| ~1.2 | Triplet | 3H | OCH₂CH₃ |
Interpretation and Rationale
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the ethyl ester protons.
-
Aromatic Protons (7.4 - 7.2 ppm): The para-substituted chlorophenyl group will give rise to two sets of doublets in the aromatic region, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing chloro group are expected to be deshielded and appear at a slightly higher chemical shift compared to the protons meta to the chloro group.
-
Methine Proton (~5.3 ppm): The single proton on the carbon bearing both a bromine atom and the chlorophenyl group (the α-carbon) is significantly deshielded due to the electronegativity of the adjacent bromine and the ester carbonyl group. This signal is expected to be a singlet as there are no adjacent protons to cause splitting.
-
Ethyl Ester Protons (4.2 and 1.2 ppm): The ethyl group of the ester will present as a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to the coupling of the methyl protons with the two adjacent methylene protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~138 | Ar-C (quaternary, attached to C(Br)) |
| ~135 | Ar-C (quaternary, attached to Cl) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~62 | OCH₂CH₃ |
| ~45 | CH(Br) |
| ~14 | OCH₂CH₃ |
Interpretation and Rationale
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
-
Carbonyl Carbon (~168 ppm): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field.
-
Aromatic Carbons (138 - 128 ppm): Four signals are expected for the six aromatic carbons due to the symmetry of the 4-chlorophenyl group. The two quaternary carbons (one attached to the rest of the molecule and one to the chlorine) will have distinct chemical shifts, with the carbon attached to chlorine being significantly influenced by its electronegativity. The two sets of equivalent CH carbons will also be observed in this region.
-
Alpha-Carbon (~45 ppm): The carbon atom bonded to the bromine (CH(Br)) will be found at a relatively high field for a carbon attached to a halogen due to the "heavy atom effect" of bromine, yet deshielded compared to a simple alkane.
-
Ethyl Ester Carbons (~62 and ~14 ppm): The methylene carbon (OCH₂) of the ethyl group is deshielded by the adjacent oxygen atom, while the methyl carbon (CH₃) will be the most shielded carbon, appearing at the highest field.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250-1100 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Cl stretch (aromatic) |
| ~700-600 | Strong | C-Br stretch |
Interpretation and Rationale
-
C=O Stretch (~1740 cm⁻¹): The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl group of the ester. Its position is indicative of a saturated ester.
-
C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretches of the ethyl group.
-
Aromatic C=C Stretches (~1600, ~1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the phenyl ring.
-
C-O Stretches (~1250-1100 cm⁻¹): The C-O single bond stretches of the ester group will appear as strong bands in the fingerprint region.
-
C-Halogen Stretches (below 1100 cm⁻¹): The vibrations of the C-Cl and C-Br bonds are found at lower wavenumbers. The C-Cl stretch on the aromatic ring is typically in the 1100-1000 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, around 700-600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a drop can be placed between two KBr or NaCl plates to form a thin film.
-
Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate, allowing the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Processing: A background spectrum of the clean salt plates (or the solvent) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z values corresponding to the different isotopic combinations. The most abundant peaks in the molecular ion cluster would be:
-
m/z 276 (for C₁₀H₁₀⁷⁹Br³⁵ClO₂)
-
m/z 278 (for C₁₀H₁₀⁸¹Br³⁵ClO₂ and C₁₀H₁₀⁷⁹Br³⁷ClO₂)
-
m/z 280 (for C₁₀H₁₀⁸¹Br³⁷ClO₂) The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom.
-
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 231/233/235.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃, 73 Da) to give the bromochlorophenylmethyl cation at m/z 203/205/207.
-
Loss of the bromine atom (-Br, 79/81 Da) to give a fragment at m/z 197/199.
-
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition Parameters (for ESI):
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Mass range: m/z 50-500
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and comparison with analogous structures, offer a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development activities involving this versatile chemical intermediate.
References
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PubChem. This compound. [Link]
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mass spectrometry analysis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Authored by a Senior Application Scientist
Foreword
The analysis of halogenated organic compounds is of paramount importance in pharmaceutical development, environmental monitoring, and synthetic chemistry. This compound, a reactive intermediate, presents a unique analytical challenge due to the presence of two different halogen atoms and an ester functional group. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into fragmentation pathways, experimental design, and data interpretation. The methodologies described herein are grounded in established principles of mass spectrometry and are designed to provide a robust framework for researchers and drug development professionals.
Introduction to this compound
This compound is a halogenated ester with the chemical formula C₁₀H₁₀BrClO₂.[1][2] Its molecular weight is 277.54 g/mol .[1] The presence of bromine and chlorine atoms, each with their characteristic isotopic distributions, provides a distinct signature in mass spectrometry, aiding in its identification and characterization. This compound's reactivity makes it a valuable building block in organic synthesis, but also necessitates precise analytical methods for quality control and reaction monitoring.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem[1] |
| Molecular Weight | 277.54 g/mol | PubChem[1] |
| Monoisotopic Mass | 275.95527 Da | PubChem[1] |
| CAS Number | 5445-25-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two primary techniques considered in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Given the ester nature of the analyte, it is expected to have sufficient volatility for GC analysis. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a "soft" ionization technique that is well-suited for a broader range of compounds, including those that are less volatile or thermally labile. ESI typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. This technique can be particularly useful for selectively detecting and quantifying organobromine compounds.[5][6]
Predicted Fragmentation Pathways
A thorough understanding of the likely fragmentation pathways is essential for interpreting the mass spectra of this compound.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) will be formed, and its isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. The major fragmentation pathways are predicted to be:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters.[7] This can result in the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).
-
Loss of Halogens: The carbon-bromine bond is weaker than the carbon-chlorine bond and is prone to cleavage. Loss of a bromine radical (•Br) is a likely fragmentation step.
-
Rearrangement Reactions: McLafferty-type rearrangements are possible if the necessary structural motifs are present, though less likely to be the primary pathway for this specific structure.
Caption: Predicted EI fragmentation pathway for this compound.
Table 2: Predicted Key Fragment Ions in EI-MS
| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 276/278/280 | [C₁₀H₁₀⁷⁹Br³⁵ClO₂]⁺˙ / [C₁₀H₁₀⁸¹Br³⁵ClO₂]⁺˙ / [C₁₀H₁₀⁷⁹Br³⁷ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 231/233/235 | [C₈H₅⁷⁹Br³⁵ClO]⁺ / [C₈H₅⁸¹Br³⁵ClO]⁺ / [C₈H₅⁷⁹Br³⁷ClO]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 197/199 | [C₁₀H₁₀³⁵ClO₂]⁺ / [C₁₀H₁₀³⁷ClO₂]⁺ | Loss of bromine radical (•Br) |
| 152/154 | [C₈H₅³⁵ClO]⁺˙ / [C₈H₅³⁷ClO]⁺˙ | Loss of Br• from [M-OC₂H₅]⁺ |
| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Chlorobenzyl cation |
Electrospray Ionization (ESI) Fragmentation (MS/MS)
In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 277/279/281. Fragmentation of this precursor ion in an MS/MS experiment would likely involve the neutral loss of ethanol or subsequent loss of halogens.
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Ethyl 2-bromo-2-(4-chlorophenyl)acetate: A Keystone Starting Material for Advanced Organic Synthesis
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a versatile bifunctional reagent that serves as a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring an α-halo ester moiety combined with a para-substituted aromatic ring, provides two distinct points of reactivity. This duality allows for its strategic incorporation into complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. The electron-withdrawing nature of the ester and the chloro-substituent on the phenyl ring significantly influences the reactivity of the α-carbon, making it an excellent electrophile for nucleophilic substitution and a precursor for stabilized carbanions or organometallic reagents. This guide provides an in-depth exploration of its properties, core reactivity, and practical applications, offering field-proven insights for researchers in drug development and chemical synthesis.
Physicochemical Properties & Specifications
A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key specifications for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 5445-25-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][2][4] |
| Molecular Weight | 277.54 g/mol | [1][2][4] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | |
| Purity | Typically ≥95% | [3][5] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | [1] |
| InChIKey | CZAZDSRFJOHLCK-UHFFFAOYSA-N | [1][2] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its ability to participate in a variety of fundamental carbon-carbon bond-forming reactions. Its reactivity is governed by the two key functional groups: the α-bromoester and the 4-chlorophenyl ring.
Caption: Dual reactivity of this compound.
Nucleophilic Substitution Reactions (SN2)
The carbon atom bonded to the bromine is highly electrophilic due to the inductive effects of both the bromine atom and the adjacent ester carbonyl group. This makes it an excellent substrate for SN2 reactions.[6][7] Various nucleophiles can displace the bromide ion, leading to the formation of a wide range of substituted α-(4-chlorophenyl)acetates.[8] This reaction typically proceeds with inversion of configuration if the α-carbon is chiral.[9]
Causality: The success of these reactions depends on the nucleophilicity of the attacking species and the choice of a polar aprotic solvent (e.g., DMF, Acetone) which solvates the counter-ion but does not solvate the nucleophile, thereby enhancing its reactivity.
The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis for forming β-hydroxy esters.[10][11] It involves the oxidative addition of zinc metal into the carbon-bromine bond of an α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate.[12][13] This enolate is sufficiently nucleophilic to attack aldehydes or ketones, but generally does not react with esters, making the reaction highly chemoselective. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester.[12]
Caption: Key stages of the Reformatsky Reaction mechanism.
Expertise Insight: The activation of zinc (e.g., with a crystal of iodine or by washing with dilute HCl) is critical. This removes the passivating layer of zinc oxide on the metal surface, exposing fresh zinc to initiate the oxidative addition. The reaction is typically performed in aprotic solvents like THF or toluene to prevent the premature quenching of the organozinc intermediate.[12]
The Darzens Condensation (Glycidic Ester Synthesis)
The Darzens reaction provides a direct route to α,β-epoxy esters (glycidic esters) by reacting an α-halo ester with an aldehyde or ketone in the presence of a base.[14][15] The base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon to form an enolate. This enolate then attacks the carbonyl compound in an aldol-like addition. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent bromide to form the epoxide ring.[15]
Trustworthiness: The stereochemical outcome of the Darzens condensation can be complex, often yielding a mixture of cis and trans epoxides.[14] The ratio is influenced by factors such as the nature of the base, solvent, and reaction temperature. The subsequent hydrolysis and decarboxylation of the glycidic ester can be a useful method for synthesizing ketones or aldehydes with one additional carbon atom.[15]
Application Focus: Synthesis of Fexofenadine
A prominent application demonstrating the importance of this compound is in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[16][17] While multiple synthetic routes exist, a key strategy involves a Friedel-Crafts acylation followed by steps that utilize a related α-halo ester intermediate for building the core structure. The principles of using building blocks like this compound are central to constructing the final complex molecule, often involving coupling reactions where the bromoacetate moiety is key.[18][19][20]
Caption: Simplified workflow for Fexofenadine synthesis.
Experimental Protocols
The following protocol details a representative Reformatsky reaction using this compound and a generic ketone.
Protocol: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction
Materials:
-
This compound (1.0 eq)
-
Zinc dust, activated (<10 micron) (1.5 eq)
-
Aromatic Ketone (e.g., Acetophenone) (1.1 eq)
-
Iodine (catalytic amount, ~1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Zinc Activation: To the flask, add zinc dust (1.5 eq) and a crystal of iodine. Gently warm the flask under nitrogen until the iodine vapor is visible and the color dissipates, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion (~10%) of a solution of this compound (1.0 eq) and the ketone (1.1 eq) dissolved in anhydrous THF via the dropping funnel.
-
Reaction Propagation: Gently warm the mixture to initiate the reaction (an exothermic response may be observed). Once initiated, add the remaining THF solution dropwise at a rate that maintains a gentle reflux.
-
Self-Validating Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
-
Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the zinc alkoxide and dissolves the inorganic zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield the pure β-hydroxy ester.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate care.
-
Hazard Statements: The compound is classified as causing severe skin burns and eye damage (H314).[2][4][21]
-
Precautionary Statements:
-
Prevention (P260, P280): Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[2][21]
-
Response (P301+P330+P331, P303+P361+P353, P305+P351+P338): IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][21]
-
-
Storage (P405): Store locked up in a cool, dry, well-ventilated area, preferably under an inert atmosphere (e.g., 2-8°C).[4][21]
-
Disposal (P501): Dispose of contents/container in accordance with local, regional, national, and international regulations.[21]
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Conclusion
This compound is a powerful and versatile starting material for organic synthesis. Its defined reactivity through nucleophilic substitution, Reformatsky, and Darzens pathways allows for the efficient construction of complex molecular frameworks. Its demonstrated utility in the synthesis of high-value targets like fexofenadine underscores its importance to the pharmaceutical and fine chemical industries. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Castaldi, M., Baratella, M., Gaboardi, M., et al. (2019). An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride. ChemistrySelect, 4(1), 428-431. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Scribd. (n.d.). The Reformatsky reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
-
Wang, R., Zhao, Y., & Zhang, G. (2018). The synthesis of fexofenadine. ResearchGate. Retrieved from [Link]
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-
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101671292B - Synthetic method of fexofenadine hydrochloride.
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
ResearchGate. (2008). Chapter 4 Fexofenadine Hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
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A Technical Guide to the Synthesis of Novel Derivatives from Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of ethyl 2-bromo-2-(4-chlorophenyl)acetate, a versatile building block in modern organic and medicinal chemistry. The inherent reactivity of the α-bromo-α-aryl ester moiety allows for a diverse range of chemical transformations, leading to the generation of novel molecular scaffolds with significant potential in drug discovery and development. This document details several key synthetic pathways, including the construction of heterocyclic systems such as thiazoles, the formation of carbon-carbon bonds via the Reformatsky reaction and Darzens condensation, and the synthesis of β-lactams and phosphonates. Each section provides a thorough examination of the reaction mechanisms, causality behind experimental choices, detailed step-by-step protocols, and characterization data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this valuable starting material.
Introduction: The Strategic Importance of this compound
This compound is a halogenated organic compound characterized by an ester functional group and the presence of both bromine and chlorine substituents.[1] This unique combination of functionalities imparts significant reactivity, making it a valuable precursor in a multitude of synthetic applications. The α-bromo position is highly susceptible to nucleophilic attack, facilitating a wide array of substitution reactions. The 4-chlorophenyl group, a common motif in pharmacologically active molecules, provides a strategic handle for modulating the electronic and steric properties of the resulting derivatives, potentially influencing their biological activity.
This guide will elucidate the core synthetic strategies that capitalize on the reactivity of this starting material to construct complex and potentially bioactive molecules. We will delve into the mechanistic underpinnings of these transformations, providing the rationale for the selection of reagents, catalysts, and reaction conditions, thereby offering a comprehensive understanding of the synthetic landscape accessible from this versatile building block.
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
The thiazole ring is a prominent scaffold in numerous pharmaceuticals. The Hantzsch thiazole synthesis offers a direct and efficient route to this important heterocyclic system, typically involving the reaction of an α-haloketone with a thioamide.[2] By extension, this compound can serve as a key precursor for the synthesis of 4-(4-chlorophenyl)thiazole derivatives.
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[3][4] The initial step involves a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom of the α-bromo ester. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ester. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
The choice of a thioamide, such as thiourea, as the nucleophile is critical as it provides both the sulfur and nitrogen atoms required for the construction of the thiazole ring. The reaction is often carried out in a protic solvent like ethanol to facilitate the proton transfer steps involved in the mechanism.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol is a representative procedure for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole, a key intermediate for further derivatization.[5][6]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.5 equivalents).
-
Add ethanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Dry the product on a watch glass to obtain the crude 2-amino-4-(4-chlorophenyl)thiazole.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Yield and Characterization: The yield of the crude product is typically high. The structure can be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.
| Compound | Yield | Melting Point (°C) | Key Characterization Data |
| 2-Amino-4-(4-chlorophenyl)thiazole | >90% | 162-165 | Consistent with literature values.[5] |
Carbon-Carbon Bond Formation: The Reformatsky Reaction
The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters.[7][8] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of zinc into the carbon-bromine bond of this compound, forming an organozinc intermediate.[9] This Reformatsky enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule of the starting material. The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone through a six-membered chair-like transition state. Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.
The choice of zinc is crucial as it is reactive enough to insert into the C-Br bond but does not readily react with the ester group. The reaction is typically carried out in an aprotic solvent like THF or toluene.
Caption: Reformatsky Reaction Workflow.
General Experimental Protocol
This protocol provides a general framework for conducting the Reformatsky reaction with this compound.[7]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Activated Zinc dust
-
Anhydrous Toluene or THF
-
Iodine (for activation)
-
Aqueous acid solution (e.g., 1 M HCl) for workup
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activate the zinc dust by stirring it with a small crystal of iodine in anhydrous toluene under an inert atmosphere until the color of the iodine disappears.
-
To the activated zinc suspension, add a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with an aqueous acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Products and Yields: The reaction typically affords β-hydroxy esters in good to excellent yields, depending on the nature of the carbonyl compound.
| Reactant | Product Type | Typical Yield |
| Aliphatic Aldehyde | β-Hydroxy Ester | 70-92%[10] |
| Aromatic Aldehyde | β-Hydroxy Ester | 66-81%[10] |
| Ketone | β-Hydroxy Ester | Variable |
Synthesis of β-Lactams
β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a prominent method for their synthesis.[11][12] this compound can be utilized as a precursor to the corresponding ketene for this transformation.
Mechanistic Pathway
The reaction proceeds by the in-situ generation of a ketene from the α-bromo ester. This is typically achieved by dehydrohalogenation using a non-nucleophilic base, such as a tertiary amine. The highly reactive ketene then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The stereochemical outcome of the reaction (cis or trans) can often be influenced by the reaction conditions and the nature of the substituents on the ketene and imine.
Caption: β-Lactam Synthesis via Staudinger Cycloaddition.
General Experimental Protocol
The following is a general procedure for the synthesis of β-lactams from this compound and an imine.[1]
Materials:
-
This compound
-
Imine (Schiff base)
-
Triethylamine or another suitable tertiary amine
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the imine (1 equivalent) in the anhydrous solvent.
-
Add the tertiary amine (1.1 equivalents) to the solution.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Further Synthetic Transformations
The versatility of this compound extends beyond the aforementioned reactions. It can also serve as a precursor for other valuable synthetic intermediates and final products.
Darzens Condensation
The Darzens condensation is a reaction between a carbonyl compound and an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[13] This reaction provides a route to homologated aldehydes and ketones after hydrolysis and decarboxylation of the glycidic ester.
Arbuzov Reaction for Phosphonate Synthesis
The Michaelis-Arbuzov reaction allows for the synthesis of phosphonates from the reaction of a trialkyl phosphite with an alkyl halide.[14][15] this compound can react with a trialkyl phosphite to yield the corresponding phosphonate ester, which are valuable intermediates in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to participate in a wide range of reactions, including the formation of important heterocyclic systems like thiazoles and β-lactams, as well as facilitating carbon-carbon bond formation and the introduction of phosphonate moieties, underscores its significance in the synthesis of novel and potentially bioactive molecules. The synthetic pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this strategic building block. A thorough understanding of the underlying reaction mechanisms is paramount to optimizing reaction conditions and achieving desired synthetic outcomes.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(12), 20646–20660. [Link]
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Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Rasayan Journal of Chemistry, 15(4), 2439-2444. [Link]
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Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reformatsky Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Beta Lactams and Products. (2020). Encyclopedia.pub. Retrieved from [Link]
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Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(5), 235-241. http://dx.doi.org/10.22159/ajpcr.2018.v11i5.24430
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Reformatsky Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Advances in the chemistry of β-lactam and its medicinal applications. (2005). Current Medicinal Chemistry, 12(15), 1739-1761. [Link]
- A Practical Method for the Reformatsky Reaction of Aldehydes. (2000). Synthesis, 2000(04), 561-564. DOI: 10.1055/s-2000-6378
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Synthesis of ethyl (4-chlorophenyl)acetate. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of Ethyl (2-acetylamino-4-p-chlorophenyl-thiazol-5-yl)acetate. (n.d.). PrepChem.com. Retrieved from [Link]
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Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Journal of Chemistry, 2024, 1-13. [Link]
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Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. (n.d.). SciSpace. Retrieved from [Link]
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Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). World Journal of Organic Chemistry, 2(1), 8-14. DOI: 10.12691/wjoc-2-1-2
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Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Darzens glycidic ester condens
-
Formation of phosphonate esters with the Arbuzov reaction. (2019, January 10). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2010). Chemical Reviews, 110(6), 3371-3405. [Link]
- Methods for the synthesis of phosphonate esters. (1994). U.S.
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Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. (1983). Journal of Medicinal Chemistry, 26(7), 999-1005. [Link]
-
Formation of phosphonate esters with the Arbuzov reaction. (2019, January 10). YouTube. Retrieved from [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules, 27(6), 1989. [Link]
-
The Darzens Glycidic Ester Condensation. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...). (n.d.). ResearchGate. Retrieved from [Link]
-
Phosphonate. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014). In Reticular Chemistry (pp. 95-122).
-
Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?. (2013, May 5). ResearchGate. Retrieved from [Link]
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Ethyl 2-(2-bromo-4-chlorophenyl)acetate. (n.d.). PubChemLite. Retrieved from [Link]
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The Synthetic Cornerstone: A Comprehensive Technical Guide to Ethyl 2-bromo-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
Ethyl 2-bromo-2-(4-chlorophenyl)acetate, a halogenated aromatic ester, stands as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its strategic molecular architecture, featuring a reactive α-bromo ester moiety and a substituted phenyl ring, renders it a versatile building block for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5445-25-0 |
| Molecular Formula | C₁₀H₁₀BrClO₂ |
| Molecular Weight | 277.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is through the α-bromination of ethyl 4-chlorophenylacetate, a reaction elegantly achieved via the Hell-Volhard-Zelinsky reaction.[1] This classic transformation allows for the selective introduction of a bromine atom at the α-position of a carboxylic acid or its derivative.
Causality Behind the Experimental Choices
The Hell-Volhard-Zelinsky reaction is preferred due to its high regioselectivity for the α-position. The reaction proceeds through the in situ formation of an acyl halide, which readily enolizes, allowing for electrophilic attack by bromine. The subsequent esterification provides the target molecule in good yield. The use of thionyl chloride is crucial for the efficient conversion of the carboxylic acid to the highly reactive acyl chloride intermediate.
Experimental Protocol: Hell-Volhard-Zelinsky Bromination
This protocol is adapted from established procedures for α-bromination of phenylacetic acid derivatives.[1]
Materials:
-
4-chlorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Anhydrous ethanol
-
Inert solvent (e.g., anhydrous dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-chlorophenylacetic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases. The completion of this step is indicated by the dissolution of the solid carboxylic acid.
-
Bromination: Carefully distill off the excess thionyl chloride. To the resulting crude 4-chlorophenylacetyl chloride, add a catalytic amount of red phosphorus or PBr₃. Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature, with stirring. After the addition is complete, gently heat the mixture to 50-60 °C for several hours until the red-brown color of bromine disappears.
-
Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol (excess) to the flask. The reaction is exothermic and will generate HBr gas. Reflux the mixture for 2-3 hours to ensure complete esterification.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil. Further purification can be achieved by vacuum distillation.
Diagram 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity: A Hub for Molecular Elaboration
The reactivity of this compound is dominated by the presence of the α-bromo ester functionality. The electron-withdrawing nature of the ester group and the bromine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This is the most common reaction pathway for this class of compounds. The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.
Diagram 2: General Nucleophilic Substitution Pathway
Caption: Sₙ2 reaction of the α-bromo ester with a nucleophile.
Examples of Nucleophilic Substitution:
-
Reaction with Phenols: In the presence of a base, phenols react to form valuable ether linkages. This reaction is fundamental to the synthesis of fibrate drugs.
-
Reaction with Amines: Primary and secondary amines readily displace the bromide to form α-amino acid esters, which are important chiral building blocks.
-
Reaction with Thiolates: Thiolates react to form α-thio esters, which have applications in various synthetic transformations.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[2][3][4] The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group. This is a powerful carbon-carbon bond-forming reaction.
Diagram 3: The Reformatsky Reaction Mechanism
Caption: Key steps in the Reformatsky reaction.
Darzens Condensation
The Darzens condensation is the reaction of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[1][5][6] This reaction is a valuable method for the synthesis of epoxides, which are versatile synthetic intermediates.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable precursor for a wide range of biologically active molecules and complex organic structures.
Synthesis of Fibrate Analogues
Fibrates are a class of amphipathic carboxylic acids used for the treatment of metabolic disorders, primarily hypercholesterolemia. A key step in the synthesis of many fibrates, such as fenofibrate, involves the Williamson ether synthesis between a phenol and an α-bromo ester. This compound can be used to generate novel fenofibrate analogues with potentially improved pharmacological profiles.
Precursor to Heterocyclic Compounds
The α-bromo ester moiety can be strategically employed in the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. For instance, reaction with binucleophiles like o-phenylenediamine can lead to the formation of quinoxaline derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Intermediate for Novel Bioactive Molecules
The ability to introduce a wide array of functional groups through nucleophilic substitution opens up avenues for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs. The 4-chlorophenyl group itself is a common feature in many pharmaceuticals, and its combination with the reactive α-bromo ester provides a powerful platform for generating new chemical entities.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). - Methine proton: A singlet around 5.3 ppm. - Aromatic protons: A set of doublets in the aromatic region (approx. 7.3-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - Ethyl group: Peaks around 14 ppm (CH₃) and 62 ppm (CH₂). - Methine carbon: A peak around 45 ppm. - Ester carbonyl: A peak around 168 ppm. - Aromatic carbons: Four distinct signals in the aromatic region (approx. 128-138 ppm). |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms. |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: This compound is expected to be corrosive and can cause severe skin burns and eye damage. It is also likely to be a lachrymator.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its facile preparation and diverse reactivity, particularly in nucleophilic substitution, Reformatsky, and Darzens reactions, provide chemists with a powerful tool for the construction of complex molecules. Its application in the synthesis of pharmaceutical analogues and heterocyclic scaffolds underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions.
- Reform
- Darzens Reaction. Organic Chemistry Portal.
- Synthesis of ethyl alphabromo-(4-chlorophenyl)
- Darzens reaction. Wikipedia.
- The Darzens Glycidic Ester Condensation.
- Reform
- Hell–Volhard–Zelinsky halogen
- Hell-Volhard-Zelinsky Reaction. Alfa Chemistry.
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An In-depth Technical Guide to the Physical and Chemical Stability of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a pivotal intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry. Its stability profile directly impacts the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the physical and chemical stability of this compound. It delves into its intrinsic physicochemical properties, identifies key degradation pathways through forced degradation studies, and outlines robust analytical methodologies for monitoring its stability. By explaining the causality behind experimental choices and grounding protocols in established regulatory frameworks, this document serves as an essential resource for ensuring the quality and integrity of this compound throughout its lifecycle.
Introduction: Chemical Identity and Significance
This compound, identified by CAS Number 5445-25-0, is a halogenated ester with significant utility in organic synthesis.[1][2] Its molecular structure, featuring an ester group, a bromine atom at the alpha-carbon, and a 4-chlorophenyl ring, makes it a versatile building block.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₀BrClO₂[1]
-
Molecular Weight: 277.54 g/mol [1]
-
Chemical Structure:
The stability of this intermediate is of paramount importance. Degradation can lead to the formation of impurities that may be difficult to remove in subsequent synthetic steps, potentially compromising the quality and safety of the final product. Understanding its stability is a regulatory and scientific necessity that informs storage conditions, formulation development, and shelf-life determination.[3][4]
Physicochemical Properties
The fundamental physical and chemical properties of a compound provide the first clues to its stability behavior. While specific experimental data for this compound is limited in publicly available literature, we can infer its characteristics from its structure and data from chemical suppliers.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 5445-25-0 | [1][5][6] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][7] |
| Molecular Weight | 277.54 g/mol | [1][8] |
| Boiling Point | 304.8°C at 760 mmHg (Predicted) | [8] |
| Density | 1.503 g/cm³ (Predicted) | [8] |
| Appearance | Data not available (typically a liquid or low-melting solid) | |
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile, methanol. | Inferred |
| Storage | Inert atmosphere, 2-8°C | [5] |
The recommendation for refrigerated storage under an inert atmosphere strongly suggests sensitivity to temperature and potentially to atmospheric oxygen or moisture.[5] The α-bromo ester functionality is known to be reactive, particularly towards nucleophiles like water.
Chemical Stability and Degradation Pathways
The chemical stability of a molecule is its ability to resist degradation from chemical reactions. For this compound, the most probable degradation pathway is hydrolysis, given the presence of a reactive ester and an α-bromo group. Forced degradation studies, also known as stress testing, are essential to deliberately degrade the molecule and identify these pathways.[3][9][10]
Primary Degradation Pathway: Hydrolysis
The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. This reaction would yield 2-bromo-2-(4-chlorophenyl)acetic acid and ethanol. The bromine atom at the alpha position is also a leaving group and can be displaced by water, especially under neutral or basic conditions, to form an α-hydroxy acid derivative.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is typically faster than acid-catalyzed hydrolysis.
The high reactivity of α-bromo esters in nucleophilic substitution reactions suggests that hydrolysis of the C-Br bond is also a significant degradation route.[11][12]
Diagram: Postulated Hydrolytic Degradation Pathway
This diagram illustrates the two primary points of hydrolytic attack on the molecule.
Caption: Postulated hydrolytic degradation pathways for this compound.
Other Potential Degradation Pathways
-
Oxidation: While the molecule lacks obvious sites for facile oxidation, aggressive oxidative conditions (e.g., using hydrogen peroxide) could potentially lead to complex degradation products.
-
Photolysis: The presence of the aromatic chlorophenyl ring suggests potential sensitivity to UV light. Photostability studies (e.g., exposure to ICH-specified light sources) are necessary to assess this.
-
Thermolysis: High temperatures can induce decomposition, though specific pathways are not readily predictable without experimental data.
Experimental Protocols for Stability Assessment
A robust stability assessment program involves both long-term studies under recommended storage conditions and accelerated (stress) studies to quickly identify potential liabilities.[10]
Protocol: Forced Degradation (Stress Testing)
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[3][4] An appropriate level of degradation is typically 10-20%.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent to achieve a final concentration of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (~0.1 mg/mL in quartz cuvettes) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the exposed sample alongside a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating analytical method, such as HPLC-UV.
Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[13]
Protocol: Representative HPLC-UV Method
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[13]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Rationale: A gradient is used to ensure that both the relatively nonpolar parent compound and any more polar degradation products (like the resulting carboxylic acid) are well-resolved.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by DAD, likely in the 220-240 nm range).
-
Injection Volume: 10 µL.
-
Quantification: Use peak area to quantify the parent compound and its degradation products against a calibration curve prepared from a reference standard.
Diagram: General Workflow for a Stability Study
This diagram outlines the logical flow from sample preparation through analysis and data interpretation in a typical stability study.
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Methodological & Application
The Versatile Workhorse of Modern Synthesis: Applications and Protocols of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromo-2-(4-chlorophenyl)acetate, a halogenated ester, has emerged as a highly versatile and reactive intermediate with significant applications in medicinal chemistry and materials science.[1] Its unique structure, featuring a reactive α-bromo group, an ester moiety, and a 4-chlorophenyl ring, provides multiple avenues for synthetic transformations, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower your synthetic endeavors.
The presence of the bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in a variety of classical organic reactions. Furthermore, the 4-chlorophenyl substituent can influence the electronic properties of the molecule and serve as a handle for further functionalization through cross-coupling reactions.
Core Applications in Organic Synthesis
The synthetic utility of this compound is vast, with its application spanning several key reaction classes. This section will delve into the most prominent of these, providing both the theoretical framework and practical guidance for their execution.
The Reformatsky Reaction: A Gateway to β-Hydroxy Esters
The Reformatsky reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of metallic zinc.[2][3][4] This reaction offers a milder alternative to the use of more reactive organometallic reagents like Grignard or organolithium reagents.
Mechanism of Action: The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound, forming an organozinc intermediate known as a Reformatsky enolate.[5] This enolate is less basic and less reactive than its alkali metal counterparts, which allows for excellent chemoselectivity, particularly in the presence of ester functionalities. The enolate then adds to the carbonyl carbon of an aldehyde or ketone through a six-membered chair-like transition state to form a zinc alkoxide. Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.[2]
Experimental Workflow: Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction.
Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2-phenylpropanoate
This protocol is a representative example adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Activated Zinc dust (1.5 eq)
-
Iodine (catalytic amount)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust and a crystal of iodine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene to the flask.
-
Gently heat the mixture to reflux for a few minutes to activate the zinc, then allow it to cool to room temperature.
-
Add a solution of this compound and benzaldehyde in anhydrous toluene dropwise from the dropping funnel.
-
After the initial exothermic reaction subsides, heat the reaction mixture to 90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-hydroxy ester.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | α-halo ester |
| Aldehyde/Ketone | 1.0 - 1.2 | Carbonyl electrophile |
| Activated Zinc | 1.5 - 2.0 | Forms organozinc reagent |
| Iodine | catalytic | Activates zinc surface |
| Anhydrous Solvent (e.g., Toluene, THF) | - | Reaction medium |
Table 1: Typical Reagent Stoichiometry for the Reformatsky Reaction.
The Darzens Condensation: Constructing Glycidic Esters
The Darzens condensation, or glycidic ester condensation, is a reaction between a carbonyl compound (aldehyde or ketone) and an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[6][7] These glycidic esters are valuable synthetic intermediates that can be further transformed into aldehydes, ketones, or other functional groups.
Mechanistic Insights: The reaction commences with the deprotonation of the α-carbon of this compound by a base (e.g., sodium ethoxide, potassium tert-butoxide) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the bromide ion to form the epoxide ring.[6]
Logical Flow of the Darzens Condensation
Caption: Mechanistic steps of the Darzens condensation.
Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-2-phenylglycidate
This is a representative protocol adaptable for this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound and benzaldehyde in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide in anhydrous ethanol from the dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude glycidic ester can be purified by column chromatography or distillation under reduced pressure.
| Base | Solvent | Typical Temperature (°C) |
| Sodium Ethoxide | Ethanol | 0 to RT |
| Potassium tert-Butoxide | THF, t-BuOH | -78 to RT |
| Sodium Hydride | THF, DMF | 0 to RT |
Table 2: Common Base and Solvent Systems for the Darzens Condensation.
Nucleophilic Substitution: A Versatile Functionalization Strategy
The highly reactive C-Br bond in this compound makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, leading to a diverse array of valuable compounds.
Applications in Drug Discovery: This reactivity is particularly relevant in the synthesis of potential therapeutic agents. For instance, the alkylation of nitrogen-containing heterocycles is a common strategy in the development of new drugs. While direct synthesis of anticonvulsants using this specific reagent is not extensively documented in readily available literature, the structural motif of a substituted phenylacetate is present in several classes of anticonvulsant drugs.[8][9][10][11] The synthesis of novel derivatives through nucleophilic substitution could lead to the discovery of new compounds with potential anticonvulsant activity.
Protocol: N-Alkylation of a Heterocycle (General Procedure)
Materials:
-
This compound (1.0 eq)
-
Nitrogen-containing heterocycle (e.g., imidazole, benzimidazole) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, NaH) (1.1-1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the heterocycle in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to participate in a range of classical and modern organic transformations, including the Reformatsky and Darzens reactions, as well as various nucleophilic substitutions, makes it an invaluable building block for the synthesis of complex molecules. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals. As the quest for novel therapeutics and materials continues, the creative application of such strategic building blocks will undoubtedly play a pivotal role in driving innovation.
References
-
Organic Chemistry Portal. Darzens Reaction. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]
-
Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]
-
SciSpace. Sonochemical Reformatsky Reaction Using Indium. [Link]
-
MDPI. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]
-
European Journal of Organic Chemistry. Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
PMC. Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. [Link]
-
Acadecraft. Ethyl Bromoacetate in Agrochemicals: Supporting Crop Protection Solutions. [Link]
-
National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
Oriental Journal of Chemistry. Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[6]benzothiophene-3,2'-[3][6] thiazolidine]-2,4'-dione deriv. [Link]
-
ResearchGate. The Darzens Glycidic Ester Condensation. [Link]
-
PubMed Central. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]
-
PubChem. This compound. [Link]
-
PMC. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. [Link]
-
METU Open Access. darzens reaction of substituted alfa-bromo acetophenones with acyl phosphonates. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Unacademy. Darzens Glycidic Ester Synthesis. [Link]
-
PMC. Current Research on Antiepileptic Compounds. [Link]
-
PMC. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. [Link]
-
ResearchGate. Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... [Link]
-
Semantic Scholar. Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. [Link]
-
ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... [Link]
-
YouTube. Darzen Glycidic Ester Synthesis. [Link]
-
PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]
-
ResearchGate. Rapid and Efficient Ring Opening of Epoxides Catalyzed by a New Electron Deficient Tin(IV) Porphyrin. [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]
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Application Notes and Protocols for Ethyl 2-bromo-2-(4-chlorophenyl)acetate as an Alkylating Agent
Introduction: The Strategic Role of α-Halo Esters in Modern Synthesis
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a valuable α-halo ester, a class of organic compounds pivotal to the construction of complex molecular architectures. Its utility stems from the presence of two key functional groups: an ester and an α-bromine atom, which render the α-carbon highly electrophilic. This inherent reactivity makes it an excellent alkylating agent for a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2][3] The strategic placement of a 4-chlorophenyl group also provides a site for further functionalization, for instance, through cross-coupling reactions, thereby expanding its synthetic potential.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as an alkylating agent. We will delve into its physicochemical properties, the mechanistic underpinnings of its reactivity, a detailed experimental protocol, and essential safety considerations.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for successful and safe experimentation. The key properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 5445-25-0 | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [4][5][7] |
| Molecular Weight | 277.54 g/mol | [4][5][6][7] |
| IUPAC Name | This compound | [4][5][7] |
| Density | 1.503 g/cm³ | [6] |
| Boiling Point | 304.8 °C at 760 mmHg | [6] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | [4] |
| InChI Key | CZAZDSRFJOHLCK-UHFFFAOYSA-N | [4][5] |
The Alkylation Reaction: A Mechanistic Perspective
The primary application of this compound is in alkylation reactions, which typically proceed via a nucleophilic substitution mechanism, most commonly an Sₙ2 pathway.
The Sₙ2 Pathway: A Concerted Dance of Bonds
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the bromide ion) departs. The reactivity of this compound as an Sₙ2 substrate is enhanced by:
-
A Good Leaving Group: The bromide ion is an excellent leaving group, as it is a weak base and can stabilize the negative charge.
-
An Electrophilic Carbon Center: The α-carbon is rendered electrophilic by the inductive effect of the adjacent ester and bromine atom.
The general mechanism can be visualized as follows:
Caption: Generalized Sₙ2 reaction pathway.
Experimental Protocol: Alkylation of a Phenolic Nucleophile
This protocol details a representative procedure for the O-alkylation of a phenol using this compound. This reaction is widely used in the synthesis of various biologically active compounds.
Materials and Reagents:
-
Phenol (or substituted phenol)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and anhydrous acetone or DMF (5-10 mL per mmol of phenol).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80°C (for DMF) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, dilute with water and extract the product with ethyl acetate (3 x volumes). If acetone was used, it can be removed under reduced pressure before extraction.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for O-alkylation.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage.[5]
-
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.[9]
-
Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][10]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[9][10][11] Work in a well-ventilated fume hood and ensure that appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn at all times.
Conclusion
This compound is a highly effective and versatile alkylating agent with broad applications in organic synthesis, particularly in the development of new pharmaceutical entities. A solid understanding of its properties, reaction mechanisms, and proper handling procedures, as outlined in these notes, will enable researchers to utilize this reagent to its full potential in a safe and efficient manner.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound | CAS#:5445-25-0. Retrieved from [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthetic Utility of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromo-2-(4-chlorophenyl)acetate stands out as a highly versatile and reactive building block. Its structure, featuring an α-bromoester moiety activated by an adjacent electron-withdrawing 4-chlorophenyl ring, makes it an exceptionally useful precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its core reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, designed for researchers, scientists, and professionals in drug development.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in its distinct structural features:
-
α-Bromo Position: The bromine atom is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions.
-
Ester Moiety: The ester group can act as a handle for further transformations or can participate directly in reactions, most notably in the formation of organozinc enolates for Reformatsky-type reactions.
-
4-Chlorophenyl Group: This aromatic ring provides steric bulk and electronic influence, modulating the reactivity of the molecule. It is a common scaffold found in many biologically active compounds.
These features enable its participation in a diverse array of reactions, making it a valuable tool for introducing the (4-chlorophenyl)acetic acid ethyl ester fragment into larger molecules, a common motif in pharmaceuticals.[1][2]
Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is non-negotiable for safe and successful experimentation.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 5445-25-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [3][4] |
| Molecular Weight | 277.54 g/mol | [3][4][6] |
| Appearance | Typically a liquid or low-melting solid | [7] |
| IUPAC Name | this compound |[3][4][6] |
Safety First: Handling and Storage this compound, like other α-haloesters, is a lachrymator and a strong irritant to the skin, eyes, and respiratory system.[7] All manipulations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9][10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8][11][12] In case of contact, rinse the affected area immediately with copious amounts of water.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]
Application Note 1: Nucleophilic Substitution (SN2) Reactions
The most fundamental application of this reagent is as an electrophile in SN2 reactions. This allows for the straightforward introduction of the ethyl (4-chlorophenyl)acetate moiety onto a variety of nucleophiles.
Mechanism & Rationale
The reaction proceeds via a classic bimolecular substitution mechanism. The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This process typically results in the inversion of stereochemistry if the carbon were chiral.[13] The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is crucial as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thereby enhancing its reactivity.
Caption: SN2 displacement of bromide by a nucleophile.
Detailed Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate
This protocol details the O-alkylation of phenol, a representative oxygen nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition: Add anhydrous DMF to the flask, followed by phenol (1.0 equivalent). Stir the suspension for 15 minutes at room temperature to form the potassium phenoxide in situ.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether product.
Application Note 2: The Reformatsky Reaction
The Reformatsky reaction is a powerful method for forming carbon-carbon bonds, specifically for synthesizing β-hydroxy esters.[14][15] It utilizes an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents or lithium enolates, allowing it to be formed in the presence of carbonyl groups without self-condensation.[15]
Mechanism & Rationale
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the α-bromoester, forming an organozinc intermediate (the Reformatsky enolate).[14][15] This enolate then adds to the carbonyl group of an aldehyde or ketone via a six-membered chair-like transition state.[14] An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[14] Activation of the zinc (e.g., with iodine or TMSCl) is critical for initiating the oxidative addition.
Caption: Key stages of the Reformatsky Reaction.
Detailed Protocol: Synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxy-3-phenylpropanoate
This protocol details the reaction with benzaldehyde as the electrophile.
Materials:
-
This compound
-
Zinc dust (<10 micron, activated)
-
Benzaldehyde
-
Iodine (a single crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Zinc Activation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add zinc dust (2.0 equivalents) and a small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This activates the zinc surface.
-
Reagent Premix: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the THF solution to the activated zinc. The reaction mixture should become warm, and the color of the iodine should fade. If the reaction does not start, gentle heating may be required.
-
Addition: Once the reaction has initiated, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure β-hydroxy ester.
Application Note 3: Synthesis of Heterocyclic Scaffolds
α-Haloesters are classic precursors for the synthesis of a wide variety of heterocyclic compounds, which are of immense interest in medicinal chemistry.[16][17][18] this compound can serve as a C2 synthon in reactions with binucleophiles.
Detailed Protocol: Hantzsch-Type Synthesis of a Thiazole Derivative
This protocol outlines the synthesis of an aminothiazole, a privileged scaffold in drug discovery, by reacting the α-bromoester with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition: Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux. The reaction typically results in the precipitation of the hydrobromide salt of the product. Monitor the reaction by TLC (a new, more polar spot for the salt should appear). The reaction is usually complete in 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization & Extraction: To the residue, add saturated NaHCO₃ solution and dichloromethane. Stir vigorously until all solids dissolve and the mixture is basic. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with more dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The resulting crude aminothiazole can be purified by recrystallization or column chromatography to yield the final product.
Summary of Applications
The strategic utility of this compound is broad and significant. The protocols provided herein serve as validated starting points for researchers to explore its reactivity and incorporate it into complex synthesis campaigns.
Caption: Synthetic pathways enabled by the title reagent.
References
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World Journal of Organic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]
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Royal Society of Chemistry. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. [Link]
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National Institutes of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
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ACS Publications. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. [Link]
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ResearchGate. Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with... [Link]
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
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National Institutes of Health. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. [Link]
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NIST WebBook. Ethyl-α-bromophenyl acetate. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction: The Versatility of a Halogenated Ester in Heterocyclic Chemistry
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a highly valuable and versatile bifunctional reagent in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds.[1][2] Its structure, featuring an α-bromo ester moiety, presents two key reactive sites: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the ester group, which can participate in cyclization and condensation reactions. The presence of a 4-chlorophenyl group also provides a handle for further functionalization and influences the electronic properties of the molecule, often enhancing the biological activity of the resulting heterocyclic products.
Heterocyclic compounds are foundational to drug discovery and development, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[3][4] These cyclic structures, incorporating atoms other than carbon (such as nitrogen, sulfur, and oxygen), are prevalent in nature and are key to the function of many biomolecules.[5] Their unique three-dimensional arrangements and electronic distributions enable them to interact with high specificity with biological targets like enzymes and receptors.[5] Thiazoles, oxazoles, and imidazoles are prominent examples of five-membered heterocycles that form the core of numerous pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3][6]
This guide provides detailed protocols and mechanistic insights into the synthesis of thiazole, oxazole, and imidazole derivatives using this compound as a key starting material. The methodologies are designed for researchers and scientists in both academic and industrial settings, with a focus on practical application and reproducibility.
Chemical Profile of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5445-25-0 |
| Molecular Formula | C10H10BrClO2 |
| Molecular Weight | 277.54 g/mol |
| Appearance | Varies; typically a liquid or low-melting solid |
| Purity | Commercially available, typically ≥95% |
Synthesis of 4-(4-chlorophenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone or a related α-haloester with a thioamide. In this protocol, this compound serves as the α-haloester component.
Application Note: Synthesis of Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
This protocol details the synthesis of a highly functionalized thiazole derivative. The resulting aminothiazole can serve as a versatile intermediate for further elaboration in medicinal chemistry programs. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Sodium acetate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 277.54 g/mol | 2.78 g |
| Thiourea | 1.1 | 76.12 g/mol | 0.84 g |
| Ethanol | - | - | 20 mL |
| Expected Yield | 70-85% |
Workflow for Thiazole Synthesis
Caption: Workflow for Hantzsch Thiazole Synthesis.
Synthesis of 4-(4-chlorophenyl)oxazole Derivatives
The synthesis of oxazoles from α-haloesters can be achieved through a reaction with a primary amide, known as the Robinson-Gabriel synthesis. This reaction involves the N-acylation of the amide with the ester, followed by cyclodehydration to form the oxazole ring.
Application Note: Synthesis of Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate
This protocol describes the synthesis of a substituted oxazole. The choice of acetamide as the nucleophile introduces a methyl group at the 5-position of the oxazole ring. The reaction is typically carried out at elevated temperatures, often with a dehydrating agent to facilitate the final cyclization step.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetamide (1.2 eq)
-
Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (as a dehydrating agent)
-
High-boiling point solvent (e.g., toluene or xylene)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and acetamide (1.2 eq).
-
Add the dehydrating agent (e.g., P₂O₅, 0.5 eq) portion-wise with stirring.
-
Add a high-boiling point solvent like toluene.
-
Heat the mixture to reflux (approximately 110 °C for toluene) for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it into a beaker of ice-water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 277.54 g/mol | 2.78 g |
| Acetamide | 1.2 | 59.07 g/mol | 0.71 g |
| Toluene | - | - | 25 mL |
| Expected Yield | 50-65% |
Workflow for Oxazole Synthesis
Caption: Workflow for Robinson-Gabriel Oxazole Synthesis.
Synthesis of 4-(4-chlorophenyl)imidazole Derivatives
The synthesis of imidazoles can be achieved through various routes. A common approach involves the reaction of an α-haloester with an amidine. Alternatively, a multi-component reaction involving an aldehyde, an amine, and the α-haloester can be employed.
Application Note: Synthesis of Ethyl 1-benzyl-2-methyl-5-(4-chlorophenyl)-1H-imidazole-4-carboxylate
This protocol outlines a potential pathway for the synthesis of a tetrasubstituted imidazole. This method involves the reaction of an N-substituted amidine with this compound. The reaction proceeds via initial N-alkylation of the amidine followed by intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
N-benzylacetamidine (1.1 eq)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a round-bottom flask, dissolve N-benzylacetamidine (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq) in acetonitrile.
-
Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. | Molecular Weight | Amount |
| This compound | 1.0 | 277.54 g/mol | 2.78 g |
| N-benzylacetamidine | 1.1 | 148.21 g/mol | 1.63 g |
| Potassium Carbonate | 1.5 | 138.21 g/mol | 2.07 g |
| Acetonitrile | - | - | 30 mL |
| Expected Yield | 45-60% |
Workflow for Imidazole Synthesis
Caption: Workflow for Imidazole Synthesis from an Amidine.
Applications in Drug Development
The heterocyclic cores synthesized from this compound are privileged scaffolds in medicinal chemistry.
-
Thiazoles: The thiazole ring is a component of numerous approved drugs, including the antibiotic Penicillin and the anticancer agent Dasatinib.[6] Thiazole derivatives often exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[6][7]
-
Oxazoles: Oxazole-containing compounds have been investigated for a variety of therapeutic applications. For instance, some oxazole derivatives have shown potential as hypolipidemic agents.[8] The oxazole ring can act as a bioisostere for other functional groups, helping to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]
-
Imidazoles: The imidazole nucleus is present in many biologically active molecules, including the amino acid histidine and drugs like the antifungal agent Clotrimazole and the anti-ulcer drug Cimetidine.[10][11] Imidazole derivatives are known to possess antibacterial, antifungal, anticancer, and anti-inflammatory activities.[12][13]
The synthesis of libraries of these heterocyclic compounds using this compound as a common starting material allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[14] The 4-chlorophenyl substituent is a common feature in many bioactive molecules and can be further modified to optimize biological activity.
Conclusion
This compound has demonstrated its utility as a powerful and adaptable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of thiazoles, oxazoles, and imidazoles are based on well-established and robust chemical transformations. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently generate a diverse range of heterocyclic derivatives for evaluation in drug discovery and other chemical biology applications. The continued exploration of new reactions and methodologies involving this versatile reagent will undoubtedly lead to the discovery of novel bioactive molecules.
References
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Application Notes and Protocols: Ethyl 2-bromo-2-(4-chlorophenyl)acetate in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated aromatic ester that serves as a highly versatile and reactive building block in organic synthesis.[1] Its structure, featuring an α-bromo ester moiety attached to a chlorophenyl ring, provides two key points of reactivity: the electrophilic carbon bearing the bromine atom and the ester group. The presence of both bromine and chlorine atoms enhances its utility in the construction of complex molecular architectures.[1] This makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals.[] This guide provides an in-depth look at the properties, applications, and detailed protocols for the use of this intermediate, designed for researchers and professionals in drug development.
Chemical Profile and Safety Information
A thorough understanding of the chemical properties and safety protocols is paramount before handling this compound.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5445-25-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | [3][7][8] |
| Molecular Weight | 277.54 g/mol | [3][7][8] |
| IUPAC Name | This compound | [4][6][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95% | [6] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4][9]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][9]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9][10]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[9]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store locked up in a cool, dry, and well-ventilated area.[3][9] Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
The Synthetic Rationale: A Versatile Electrophile
The synthetic utility of this compound stems from its reactivity as an alkylating agent. The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the adjacent ester carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution (SN2) reactions.[1]
This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the assembly of drug molecules. Nucleophiles such as amines, phenols, thiols, and carbanions can readily displace the bromide ion to introduce the ethyl 2-(4-chlorophenyl)acetate moiety into a target structure.[1][10]
Caption: Generalized Sₙ2 reaction pathway.
Applications in Pharmaceutical Synthesis
This intermediate is a key precursor for various molecular scaffolds. Its application is particularly noted in the synthesis of compounds where an α-aryl acetate substructure is required. This is a common motif in various classes of drugs, including anti-inflammatory agents and metabolic regulators.
The general workflow involves the reaction of the bromoester with a suitable nucleophile, which can be part of a simple molecule or a more complex intermediate, followed by further synthetic transformations.
Caption: A typical synthetic workflow.
Experimental Protocols
The following protocols are provided as a guide. Researchers should optimize conditions based on their specific equipment and substrates.
Protocol 4.1: Synthesis via α-Bromination
This protocol describes the synthesis of the title compound from its non-brominated precursor, ethyl 2-(4-chlorophenyl)acetate. The mechanism involves the acid-catalyzed enolization of the ester followed by electrophilic attack by bromine. This method is adapted from standard bromination procedures for active methylene compounds.[11][12]
Materials:
-
Ethyl 2-(4-chlorophenyl)acetate
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂)
-
Sodium bisulfite solution (aqueous, 5%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve ethyl 2-(4-chlorophenyl)acetate (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Bromine Addition: Cool the solution to 10-15°C using an ice-water bath. Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 20°C during the addition. Causality: Slow, cooled addition prevents over-bromination and controls the exothermic reaction.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Pour the reaction mixture slowly into a beaker containing ice-water (10-20 volumes). Stir vigorously.
-
Workup - Neutralization: To quench unreacted bromine, add 5% sodium bisulfite solution dropwise until the reddish-brown color disappears.[12] Then, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes). Causality: Washing removes residual acid, salts, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 4.2: Application in N-Alkylation of an Amine
This protocol details a representative use of this compound as an alkylating agent for a primary or secondary amine, a common step in building pharmaceutical scaffolds.[10][13]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) as the base
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as the solvent
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq), the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq), and the solvent (10 volumes).
-
Substrate Addition: Stir the mixture at room temperature and add a solution of this compound (1.1 eq) in the same solvent dropwise over 15 minutes. Causality: Using a slight excess of the bromoester ensures complete consumption of the more valuable amine substrate. A non-nucleophilic base like K₂CO₃ or DIPEA is used to scavenge the HBr byproduct without competing in the alkylation.[13]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50°C) to facilitate the reaction. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (e.g., K₂CO₃, HBr salts). Wash the filter cake with a small amount of the solvent.
-
Workup - Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude N-alkylated product by column chromatography on silica gel.
Data Interpretation and Quality Control
The purity and identity of the synthesized intermediate and its products are critical.
-
Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For the title compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons, and a key singlet for the α-proton next to the bromine.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be distinctive.
Potential Impurities in Synthesis (Protocol 4.1)
| Impurity | Origin | Identification Notes |
| Ethyl 2-(4-chlorophenyl)acetate | Incomplete bromination | Detected by GC-MS or NMR as a carry-over impurity. |
| Ethyl 2,2-dibromo-2-(4-chlorophenyl)acetate | Over-bromination | Higher molecular weight peak in MS; absence of the α-proton signal in ¹H NMR. |
| Ring-brominated byproducts | Side reaction under harsh conditions | Complex aromatic splitting pattern in ¹H NMR. |
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic introduction of the α-(4-chlorophenyl)acetate scaffold into a variety of molecules. By understanding its chemical properties, adhering to strict safety protocols, and employing robust synthetic methods, researchers can effectively leverage this compound to accelerate the development of novel therapeutic agents.
References
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PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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GROUP-1. (n.d.). Manufacturing Process. Retrieved January 6, 2026, from [Link]
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Tehrani, K. H. M. E., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. PMC - NIH. Retrieved January 6, 2026, from [Link]
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Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved January 6, 2026, from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 6, 2026, from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Retrieved January 6, 2026, from [Link]
-
PubMed Central (PMC). (2017). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved January 6, 2026, from [Link]
-
Chemsrc. (2025). This compound | CAS#:5445-25-0. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved January 6, 2026, from [Link]
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Application Note & Protocol: Versatile Nucleophilic Substitution Strategies on Ethyl 2-bromo-2-(4-chlorophenyl)acetate for Advanced Synthesis
Introduction: The Synthetic Utility of α-Halo Esters
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a valuable bifunctional reagent in modern organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and an ester moiety, makes it an excellent electrophilic substrate for a variety of nucleophilic substitution reactions. The presence of the 4-chlorophenyl group also provides a handle for further functionalization, rendering this molecule a key building block in the synthesis of a wide array of more complex molecules, including pharmaceutically active compounds and agrochemicals.[2] The strategic importance of this substrate lies in its ability to introduce the α-(4-chlorophenyl)acetate fragment, a common motif in biologically active molecules. This guide provides detailed protocols for the substitution of the bromine atom with various nucleophiles, offering insights into the reaction mechanisms and practical considerations for successful synthesis.
Mechanistic Considerations: The Predominance of the SN1 Pathway
The reaction at the α-carbon of this compound with a nucleophile is expected to proceed primarily through a unimolecular nucleophilic substitution (SN1) mechanism.[3] This is due to the formation of a relatively stable secondary benzylic carbocation upon the departure of the bromide leaving group. The adjacent 4-chlorophenyl ring effectively stabilizes the positive charge through resonance.
The key steps in the SN1 mechanism are:
-
Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-bromine bond breaks heterolytically to form a planar carbocation and a bromide ion.
-
Nucleophilic Attack: The nucleophile can then attack the planar carbocation from either face, leading to a racemic or near-racemic mixture if the α-carbon is chiral.
-
Deprotonation: If the nucleophile is neutral (e.g., water or ammonia), a final deprotonation step yields the neutral product.
The choice of solvent is critical in SN1 reactions. Polar protic solvents, such as water, alcohols, or acetic acid, are particularly effective at stabilizing both the departing leaving group and the carbocation intermediate, thereby facilitating the reaction.[3]
Caption: SN1 reaction mechanism for this compound.
Experimental Protocols
The following protocols detail the procedures for reacting this compound with different nucleophiles.
Protocol 1: Hydrolysis to Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate
This protocol describes the conversion of the α-bromo ester to the corresponding α-hydroxy ester, a valuable intermediate in the synthesis of various biologically active molecules.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 5445-25-0 | 277.54 | 10 | 2.78 g |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 | 1.68 g |
| Acetone | 67-64-1 | 58.08 | - | 50 mL |
| Water | 7732-18-5 | 18.02 | - | 25 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.78 g, 10 mmol) and acetone (50 mL).
-
Add a solution of sodium bicarbonate (1.68 g, 20 mmol) in water (25 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate.
Rationale: The use of a water/acetone solvent system allows for the dissolution of both the organic substrate and the inorganic base. Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, preventing potential side reactions.
Protocol 2: Aminolysis with Benzylamine
This protocol details the synthesis of an α-amino ester derivative, a precursor for peptidomimetics and other nitrogen-containing compounds.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 5445-25-0 | 277.54 | 10 | 2.78 g |
| Benzylamine | 100-46-9 | 107.15 | 22 | 2.4 mL |
| Acetonitrile | 75-05-8 | 41.05 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (2.78 g, 10 mmol) in acetonitrile (50 mL).
-
Add benzylamine (2.4 mL, 22 mmol) to the solution at room temperature with stirring. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and wash it with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford Ethyl 2-(benzylamino)-2-(4-chlorophenyl)acetate.
Rationale: A slight excess of the amine is used to act as both the nucleophile and the base to scavenge the HBr byproduct. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
Protocol 3: Azide Substitution to Ethyl 2-azido-2-(4-chlorophenyl)acetate
This protocol describes the synthesis of an α-azido ester, a versatile intermediate that can be readily converted to an amine or used in "click" chemistry reactions.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 5445-25-0 | 277.54 | 10 | 2.78 g |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 15 | 0.975 g |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 40 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | 150 mL |
| Water | 7732-18-5 | 18.02 | - | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
To a 100 mL round-bottom flask, add this compound (2.78 g, 10 mmol) and dimethylformamide (40 mL).
-
Add sodium azide (0.975 g, 15 mmol) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at 50°C for 3-5 hours. Monitor the reaction progress by TLC (9:1 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Do not heat the crude azide product to dryness at high temperatures due to the potential for decomposition.
-
The crude Ethyl 2-azido-2-(4-chlorophenyl)acetate is often used in the next step without further purification. If necessary, purification can be performed by careful column chromatography on silica gel.
Rationale: DMF is an excellent polar aprotic solvent for this SN1 reaction, as it effectively solvates the sodium cation, leaving the azide anion more nucleophilic. A moderate excess of sodium azide is used to drive the reaction to completion.
Product Characterization
Accurate characterization of the synthesized products is essential for validating the experimental outcomes.
Summary of Expected Spectroscopic Data
| Product | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate | ~7.4-7.3 (m, 4H, Ar-H), ~5.1 (s, 1H, CH-OH), ~4.2 (q, 2H, OCH₂CH₃), ~3.5 (br s, 1H, OH), ~1.2 (t, 3H, OCH₂CH₃) | ~172 (C=O), ~138 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~73 (CH-OH), ~62 (OCH₂CH₃), ~14 (OCH₂CH₃) | [M+H]⁺: 215.05 |
| Ethyl 2-(benzylamino)-2-(4-chlorophenyl)acetate | ~7.4-7.2 (m, 9H, Ar-H), ~4.5 (s, 1H, N-CH-CO), ~4.1 (q, 2H, OCH₂CH₃), ~3.8 (s, 2H, N-CH₂-Ph), ~2.0 (br s, 1H, NH), ~1.2 (t, 3H, OCH₂CH₃) | ~173 (C=O), ~140 (Ar-C), ~138 (Ar-C), ~134 (Ar-C-Cl), ~129-127 (Ar-CH), ~65 (N-CH-CO), ~61 (OCH₂CH₃), ~53 (N-CH₂-Ph), ~14 (OCH₂CH₃) | [M+H]⁺: 304.11 |
| Ethyl 2-azido-2-(4-chlorophenyl)acetate | ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.9 (s, 1H, CH-N₃), ~4.2 (q, 2H, OCH₂CH₃), ~1.2 (t, 3H, OCH₂CH₃) | ~169 (C=O), ~136 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~68 (CH-N₃), ~62 (OCH₂CH₃), ~14 (OCH₂CH₃) | [M+Na]⁺: 262.04 (Azides often show weak M⁺ peaks) |
Experimental Workflow Overview
The general workflow for the nucleophilic substitution on this compound is outlined below.
Caption: General experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a highly adaptable substrate for nucleophilic substitution reactions, primarily proceeding through an SN1 mechanism. The protocols provided herein offer robust and reproducible methods for the synthesis of α-hydroxy, α-amino, and α-azido esters, which are valuable intermediates in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can effectively utilize this versatile building block to construct complex molecular architectures.
References
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
-
Reddit. (2024). Synthesis of alpha halo esters. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
-
Thieme. (n.d.). Recent Advances in the Direct Nucleophilic Substitution of Allylic Alcohols through SN1-Type Reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
ResearchGate. (2025). (PDF) Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2025). Reactivity of ethyl acetate and its derivatives toward ammonolysis: Ramifications for ammonolysis-based microencapsulation process. Retrieved from [Link]
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Quick Company. (n.d.). A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9. Retrieved from [Link]
-
PubMed. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (4-chlorophenyl)acetate. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)ethyl acetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Retrieved from [Link]
-
NIST. (n.d.). Ethyl-α-bromophenyl acetate. Retrieved from [Link]
Sources
Application Notes & Protocols: The Strategic Application of Ethyl 2-bromo-2-(4-chlorophenyl)acetate in the Synthesis of Hypolipidemic Agents
Introduction: Identifying a Versatile Synthon for Cardiovascular Drug Discovery
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a halogenated ester recognized in medicinal chemistry as a pivotal starting material, or synthon, for constructing more complex molecular architectures.[1][2] Its value lies in a specific combination of structural features: an α-bromo ester and a para-substituted chlorophenyl ring. This arrangement provides a highly reactive electrophilic center, making it an ideal building block for creating the core structures of several therapeutic agents, most notably the fibrate class of hypolipidemic drugs. Fibrates are essential medications for managing atherogenic dyslipidemia, a condition characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.[3]
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the strategic application, underlying mechanisms, and practical protocols for utilizing this compound in the synthesis of fibrate analogues, with a specific focus on the well-established drug, Fenofibrate.
Section 1: Physicochemical Properties and Mechanistic Rationale
The utility of this compound stems from its inherent chemical reactivity, which is dictated by its structure. The key to its application is the carbon atom positioned between the bromine atom and the ester group (the α-carbon). This carbon is highly electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism.
Causality Behind Experimental Choices: The presence of the bromine atom, a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group from the ester functionality, synergistically increase the reactivity of the α-carbon. This makes it an excellent substrate for reactions with nucleophiles, such as phenoxides, which is the foundational reaction for the synthesis of many fibrates.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 5445-25-0 | BLDpharm[2] |
| Molecular Formula | C10H10BrClO2 | PubChem[1] |
| Molecular Weight | 277.54 g/mol | PubChem[1] |
| Appearance | Colorless liquid (typical) | ChemicalBook[6] |
| Reactivity | Electrophilic α-carbon, susceptible to SN2 attack | Inferred from reaction mechanisms |
Section 2: Core Application in Fibrate Synthesis: A Case Study of Fenofibrate
Fenofibrate is a widely prescribed drug for treating hypertriglyceridemia.[7] Its synthesis provides a classic example of the application of this compound's precursor, isopropyl 2-bromo-2-methylpropanoate, in a Williamson ether synthesis.[5][8] This reaction joins a phenoxide with an alkyl halide to form an ether, a central linkage in the Fenofibrate molecule.
Biological Mechanism of Action: PPARα Agonism
Fibrates exert their therapeutic effects by activating a nuclear receptor known as Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] Upon binding, the activated PPARα receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[11][12] This interaction modulates gene expression, leading to:
-
Decreased Triglycerides: Increased synthesis of lipoprotein lipase, which breaks down triglycerides, and decreased expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[9]
-
Increased HDL Cholesterol: Increased expression of apolipoproteins A-I and A-II, the primary protein components of HDL.[9][10]
-
Anti-inflammatory Effects: Indirect inhibition of inflammatory pathways like NF-κB.[9][11]
Section 3: Detailed Experimental Protocol: Synthesis of a Fenofibrate Analogue
This protocol describes the synthesis of Fenofibrate itself, which is structurally analogous to compounds made directly from the title ethyl ester. The principles of the Williamson ether synthesis are identical. The reaction involves the alkylation of 4-chloro-4'-hydroxybenzophenone with an α-bromo ester.
Trustworthiness through Self-Validation: This protocol is designed to be self-validating. Each step includes clear checkpoints and expected outcomes. The final characterization steps provide the necessary data to confirm the identity and purity of the product, ensuring the reliability of the synthesis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Role |
| 4-chloro-4'-hydroxybenzophenone | C13H9ClO2 | 232.66 | 100 g (0.43 mol) | Nucleophile precursor |
| Isopropyl 2-bromo-2-methylpropanoate | C7H13BrO2 | 209.08 | 180 g (0.86 mol) | Alkylating agent |
| Potassium Carbonate (K2CO3), Anhydrous | K2CO3 | 138.21 | 118 g (0.85 mol) | Base |
| Isopropanol | C3H8O | 60.10 | 400 mL | Solvent |
| Acetone | C3H6O | 58.08 | 400 mL | Workup solvent |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | Extraction solvent |
| 10% Sodium Hydroxide Solution | NaOH(aq) | 40.00 | As needed | Washing agent |
| Water (Deionized) | H2O | 18.02 | As needed | Washing agent |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | Drying agent |
Experimental Workflow
Sources
- 1. This compound | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5445-25-0|this compound|BLD Pharm [bldpharm.com]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US4739101A - Method for the preparation of fibrates - Google Patents [patents.google.com]
- 5. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 6. Ethyl bromoacetate | 105-36-2 [chemicalbook.com]
- 7. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein A-I expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
using Ethyl 2-bromo-2-(4-chlorophenyl)acetate in agrochemical synthesis
Application Note
Topic: Using Ethyl 2-bromo-2-(4-chlorophenyl)acetate in Agrochemical Synthesis
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction & Strategic Overview
The relentless demand for higher crop yields and the ever-evolving challenge of pest and pathogen resistance necessitate continuous innovation in agrochemical synthesis. A key strategy in this field is the use of versatile chemical intermediates that serve as foundational scaffolds for a diverse range of active ingredients. This compound is one such keystone intermediate. Its structure combines two critical features: the 4-chlorophenyl group, a common pharmacophore in many successful fungicides and herbicides, and a reactive α-bromo ester functional group, which allows for straightforward and efficient chemical modifications.[1][2]
This document provides a detailed guide to the synthetic utility of this compound, focusing on its application in the synthesis of triazole-based fungicides. Triazoles are a major class of fungicides that act as demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][4] We will present a robust, field-proven protocol for a model reaction, detail the underlying chemical principles, and provide comprehensive guidelines for characterization and troubleshooting.
Chemical Profile of the Core Reagent
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 5445-25-0 | BOC Sciences[6] |
| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem[5] |
| Molecular Weight | 277.54 g/mol | BOC Sciences[6] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[7] |
| Key Reactivity | The α-bromine is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. | Chem-Impex[2] |
Core Synthetic Application: Synthesis of a Model Triazole Fungicide
The primary synthetic route leveraging this compound is the Sɴ2 (bimolecular nucleophilic substitution) reaction. The bromine atom is readily displaced by a suitable nucleophile, enabling the formation of a new carbon-nucleophile bond. For the synthesis of triazole fungicides, the nucleophile is the 1,2,4-triazole anion.
Principle & Rationale
The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic and can be deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form a highly reactive triazolide anion. This anion then attacks the electrophilic carbon atom bearing the bromine in this compound, displacing the bromide ion and forming the desired product. This reaction is highly efficient and is a cornerstone in the synthesis of many commercial triazole fungicides like Myclobutanil and Paclobutrazol, which share structural similarities.[6][7][8]
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to dissolve the ionic intermediates (the triazolide salt) and promote the Sɴ2 mechanism without interfering with the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate 1,2,4-triazole without causing unwanted side reactions like ester hydrolysis.
-
Temperature: The reaction is typically heated (e.g., 60-80 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.
Reaction Mechanism
The synthesis proceeds via a classic Sɴ2 pathway.
Caption: Sɴ2 mechanism for triazole fungicide synthesis.
Detailed Experimental Protocol
Protocol 1: Synthesis of Ethyl 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetate
This protocol provides a reliable method for the synthesis of a model triazole-containing compound, a core structure in many DMI fungicides.[4][9]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 5445-25-0 | 277.54 | 5.55 g | 20.0 |
| 1,2,4-Triazole | 288-88-0 | 69.07 | 1.52 g | 22.0 (1.1 eq) |
| Potassium Carbonate (anhydrous, fine powder) | 584-08-7 | 138.21 | 4.15 g | 30.0 (1.5 eq) |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
| Brine (saturated NaCl solution) | - | - | ~100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
-
Reagent Addition: To the flask, add 1,2,4-triazole (1.52 g), anhydrous potassium carbonate (4.15 g), and anhydrous DMF (100 mL).
-
Initiation: Begin stirring the suspension and heat the mixture to 60 °C. Stir for 30 minutes to allow for the formation of the potassium triazolide salt. The mixture should appear as a fine white suspension.
-
Substrate Addition: Slowly add this compound (5.55 g) to the reaction mixture via syringe or dropping funnel over 5 minutes.
-
Reaction: Increase the temperature to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexane]. The disappearance of the starting bromoacetate spot (Rf ≈ 0.6) and the appearance of a new, more polar product spot (Rf ≈ 0.3) indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 250 mL of deionized water. Stir for 10 minutes.
-
Workup - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a gradient of 10-40% ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Characterization & Data Analysis
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Product Appearance | White to off-white solid or viscous oil. |
| Yield | 75-90% (after purification). |
| Purity (by HPLC) | >98% |
Troubleshooting Guide:
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | Incomplete deprotonation of triazole; wet reagents/solvent. | Ensure all reagents and solvents are anhydrous. Use freshly powdered K₂CO₃. |
| Multiple Spots on TLC | Side reactions (e.g., elimination); incomplete reaction. | Confirm reaction completion. If side products persist, optimize temperature (lower it) and reaction time. |
| Low Yield After Workup | Product is water-soluble; insufficient extraction. | Perform additional extractions (4-5 times). Ensure proper phase separation. |
| Product is an Oil | Product may have a low melting point or be amorphous. | Try to induce crystallization by scratching the flask or seeding. If unsuccessful, proceed with purification by column chromatography. |
Analytical Confirmation
Confirm the identity and purity of the synthesized Ethyl 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetate using standard analytical techniques.
| Analysis Method | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (s, 1H, triazole), 7.95 (s, 1H, triazole), 7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 6.10 (s, 1H, CH), 4.25 (q, 2H, OCH₂), 1.25 (t, 3H, CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.0 (C=O), 152.0 (triazole C), 145.0 (triazole C), 136.0, 134.0, 129.5, 129.0 (Ar-C), 68.0 (CH), 62.5 (OCH₂), 14.0 (CH₃). |
| Mass Spec (ESI+) | m/z = 294.07 [M+H]⁺, 316.05 [M+Na]⁺. |
Experimental Workflow Visualization
The entire process from setup to final analysis can be visualized as follows.
Caption: Workflow for the synthesis and analysis of the model fungicide.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of agrochemicals, particularly triazole-based fungicides. The protocol detailed herein demonstrates a high-yielding and robust method for creating a core fungicidal scaffold via nucleophilic substitution.[10][11] This fundamental reaction can be adapted to introduce other nucleophilic moieties, such as different azoles, thiols, or amines, allowing researchers to rapidly generate libraries of novel compounds for biological screening.[12][13] By modifying the nucleophile or the ester group, chemists can fine-tune the steric and electronic properties of the final molecule to optimize its efficacy, spectrum of activity, and pharmacokinetic properties, thereby accelerating the discovery of next-generation crop protection agents.
References
-
Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. (2009). PubMed. [Link]
-
Novel Paclobutrazol Derivatives as Potential Antifungal and CGRP Receptor Modulators: Synthesis and a Computational Assessment. (2025). Preprints.org. [Link]
- CN102060791B - Preparation method of myclobutanil as a triazole bactericide. (n.d.).
- A process for preparation of fungicidally active triazole compounds. (n.d.).
-
Novel Paclobutrazol Derivatives as Potential Antifungal and CGRP Receptor Modulators: Synthesis and a Computational Assessment. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). National Institutes of Health (NIH). [Link]
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Application Notes & Protocols: Strategic Functionalization of Molecules Using Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction: The Versatility of a Benzylic α-Bromo Ester
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a powerful bifunctional reagent for advanced organic synthesis.[1][2][3] Its reactivity is primarily dictated by two key structural features: the α-bromo group, which makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, and the benzylic position, which stabilizes the transition state of substitution reactions. The presence of an electron-withdrawing ester group further activates the α-carbon for SN2-type reactions.
This unique combination makes it an invaluable building block for introducing the ethyl 2-(4-chlorophenyl)acetate moiety into a wide range of molecular scaffolds. This guide provides detailed protocols and mechanistic insights for its application in N-, O-, S-, and C-alkylation reactions, as well as in classic named reactions for carbon-carbon bond formation, with a focus on applications relevant to pharmaceutical research and drug development.
Core Functionalization Strategies
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The general workflow for these transformations is outlined below.
Figure 1: General experimental workflow for nucleophilic substitution.
N-Alkylation of Amines: Building Blocks for Heterocycles and Pharmaceuticals
The reaction of this compound with primary or secondary amines is a direct method for forming C-N bonds. This reaction proceeds via a standard SN2 mechanism. It is a foundational step in the synthesis of many nitrogen-containing compounds, including precursors to benzodiazepines like Lorazepam.[4][5]
Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion. A non-nucleophilic base is required to neutralize the HBr generated, preventing the protonation of the starting amine which would render it non-nucleophilic.
Caption: SN2 mechanism for N-alkylation of a primary amine.
Detailed Protocol: N-Alkylation
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M).
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (Et₃N, 1.5 eq).
-
Reagent Addition: Stir the mixture and add this compound (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Aliphatic Amine | K₂CO₃ | ACN | 60 | 4-8 |
| Secondary Amine | K₂CO₃ | DMF | 80 | 6-12 |
| Aniline | Et₃N | THF | Reflux | 12-24 |
Expert Insights: The choice of base is critical. Stronger, more nucleophilic bases can compete with the amine or promote elimination side reactions. For less reactive amines like anilines, a higher temperature and a more polar solvent like DMF may be necessary. Over-alkylation can be an issue with primary amines, but using a slight excess of the amine can sometimes mitigate this.[6]
S-Alkylation of Thiols: High-Yield Thioether Formation
Thiols are excellent nucleophiles and react readily with this compound to form thioethers. The reaction is highly efficient and chemoselective. The reactivity of bromoacetyl groups with thiols can be controlled by pH, allowing for selective reactions even in the presence of other nucleophilic groups like amines.[7]
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism. The thiolate anion (RS⁻), formed by deprotonation of the thiol by a base, is a potent nucleophile that efficiently displaces the bromide. Performing the reaction at a pH slightly below the pKa of most amine groups (e.g., pH ~7-8) ensures the thiol is sufficiently deprotonated to react while amines remain largely protonated and non-nucleophilic.
Detailed Protocol: S-Alkylation
-
Preparation: Dissolve the thiol (1.0 eq) in a solvent mixture such as THF/water or ethanol.
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15-30 minutes to generate the thiolate.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in the same solvent.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be complete within 1-4 hours. Monitor by TLC.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Aliphatic Thiol | NaHCO₃ | EtOH | 25 | 1-2 |
| Thiophenol | K₂CO₃ | DMF | 25 | 1-3 |
| Cysteine Derivative | NaHCO₃ (pH 7.5) | THF/H₂O | 25 | 2-4 |
Expert Insights: Thiol oxidation to disulfides can be a competing side reaction.[8] Running the reaction under an inert atmosphere can minimize this. For substrates with both thiol and amine groups, careful pH control is essential for chemoselectivity. A pH of 6.5-7.5 will favor S-alkylation, while a higher pH (>9) will also enable N-alkylation.[7]
C-C Bond Formation: Reformatsky and Darzens Reactions
Beyond simple heteroatom alkylation, this compound is an excellent substrate for sophisticated carbon-carbon bond-forming reactions.
This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from the α-bromo ester, which then adds to a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[9][10][11]
Mechanistic Rationale: Activated zinc metal undergoes oxidative insertion into the carbon-bromine bond to form an organozinc enolate.[10][12] This enolate is less basic than a corresponding lithium or magnesium enolate, allowing it to be formed in the presence of the carbonyl electrophile without premature side reactions. It then adds to the carbonyl group, and subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.
Caption: Mechanism of the Reformatsky Reaction.
Detailed Protocol: Reformatsky Reaction
-
Zinc Activation: In a flame-dried flask under N₂, place zinc dust (2.0 eq). Activate it by stirring with a small amount of I₂ or 1,2-dibromoethane in anhydrous THF until the color fades.
-
Reaction Setup: Add the aldehyde or ketone substrate (1.0 eq) to the activated zinc suspension.
-
Reagent Addition: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the mixture. Gentle warming may be required to initiate the reaction.
-
Reaction: Stir the mixture at room temperature or gentle reflux (40-50 °C) for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and quench by slow addition of a saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
The Darzens reaction is the condensation of an α-halo ester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[13]
Mechanistic Rationale: A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon to form an enolate. This enolate then adds to the carbonyl compound to form a halohydrin intermediate. An subsequent intramolecular SN2 reaction, where the alkoxide displaces the adjacent bromide, forms the epoxide ring.[13][14]
Detailed Protocol: Darzens Condensation
-
Preparation: In a flame-dried flask under N₂, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent like THF or diethyl ether.
-
Base Addition: Cool the solution to 0 °C or -78 °C. Add a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.1 eq), portion-wise over 15-30 minutes.
-
Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature over several hours. Monitor by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting glycidic ester by column chromatography.
Application Spotlight: Synthesis of Pharmaceutical Scaffolds
The functionalization methods described are directly applicable to the synthesis of complex molecules with pharmacological activity. For instance, the core structure of many pyrazole-containing drugs can be accessed using related building blocks. While not a direct synthesis, the reaction of a hydrazine with a β-keto ester (which could be formed from a Reformatsky-type product) is a classic route to pyrazoles.[15][16][17][18] Similarly, the N-alkylation protocol is a key step in building up the central seven-membered diazepine ring found in drugs like Lorazepam.[4][19][20][21] The ability to introduce the substituted phenylacetate moiety is crucial for tuning the steric and electronic properties of the final drug candidate.
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Kilgore, J. (2018). Response to "What are the best conditions for the reaction of primary amine with ethylbromo acetate?". ResearchGate. Available at: [Link]
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Biyani, S. A., et al. (2022). Development of a Continuous Flow Synthesis of Lorazepam. Organic Process Research & Development, 26(9), 2715-2727. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]
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Al-Haiz, A. E., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Available at: [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]
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Rivera Muñoz, W. (2013). Synthesis of Loracepam (1963). Química Organica.org. Available at: [Link]
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Unknown Author. (n.d.). Reformatsky Reaction. University Department of Chemistry, B.R.A. Bihar University. Available at: [Link]
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Pachova, T. (2011). The Reformatsky reaction. Scribd. Available at: [Link]
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González-de la Parra, M., & Torres, H. (2020). Lorazepam (antiepileptic, anxiolytic) synthesis. ResearchGate. Available at: [Link]
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Pirkin, E. (2008). Darzens reaction of substituted alfa-bromo acetophenones with acyl phosphonates. Middle East Technical University. Available at: [Link]
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Fun, H.-K., et al. (2012). 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate. Acta Crystallographica Section E. Available at: [Link]
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Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]
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Al-Majedy, Y. K., et al. (2017). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]
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Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-23. Available at: [Link]
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Wright, T. H., et al. (2023). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. Available at: [Link]
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Ambrook, A., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. Available at: [Link]
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Wright, T. H., et al. (2017). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society. Available at: [Link]
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Nguyen, T. D., & Van, H. T. K. (2010). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate. Available at: [Link]
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Dayalan, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
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Application Notes and Protocols: Ethyl 2-bromo-2-(4-chlorophenyl)acetate in Polymer Chemistry
Introduction: The Strategic Role of Ethyl 2-bromo-2-(4-chlorophenyl)acetate in Precision Polymer Synthesis
In the pursuit of polymers with precisely engineered characteristics—predictable molecular weights, low polydispersity, and complex architectures—the selection of an appropriate initiator is paramount.[1] this compound has emerged as a highly effective initiator, particularly within the domain of Atom Transfer Radical Polymerization (ATRP), a robust controlled/living radical polymerization technique.[2] Its molecular structure is uniquely suited to facilitate the controlled addition of monomer units, offering researchers a powerful tool for the synthesis of well-defined polymers for advanced applications in medicine, electronics, and materials science.[][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the mechanistic principles underlying the use of this compound in ATRP, detailed experimental protocols, and insights into how its structural attributes influence polymerization outcomes.
Part 1: Mechanistic Insights – The Function of this compound in the ATRP Catalytic Cycle
ATRP is a controlled radical polymerization method that relies on a reversible equilibrium between active, propagating radical species and dormant species.[5] This equilibrium is mediated by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[6] The initiator, in this case, this compound, plays the critical role of providing the initial alkyl halide that generates the first radical.[1]
The process begins with the activation of the initiator by the transition metal complex (e.g., Cu(I)Br complexed with a ligand). The copper(I) complex abstracts the bromine atom from this compound, forming a carbon-centered radical and the oxidized Cu(II)Br2 complex.[] This radical then initiates polymerization by adding to a monomer molecule. The newly formed polymer chain, now with a radical at its propagating end, can then be reversibly deactivated by the Cu(II)Br2 complex, reforming a dormant polymer chain with a terminal bromine atom and regenerating the Cu(I) catalyst.[7] This rapid and reversible activation/deactivation process maintains a low concentration of active radicals at any given time, which is the key to minimizing irreversible termination reactions and achieving controlled polymer growth.[]
The "living" nature of this polymerization is evidenced by a linear increase in polymer molecular weight with monomer conversion and is characterized by a linear first-order kinetic plot.[7]
Figure 1: The ATRP catalytic cycle initiated by this compound.
Part 2: Experimental Protocol – Synthesis of Poly(methyl methacrylate) via ATRP
This section provides a detailed, step-by-step methodology for the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator. This protocol is designed to yield a polymer with a predictable molecular weight and a low polydispersity index (PDI).
Materials and Equipment
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: this compound (CAS 5445-25-0).[8]
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).[6]
-
Solvent: Anisole or another suitable solvent.
-
Equipment: Schlenk flask, rubber septa, syringes, magnetic stir bar, inert gas supply (Argon or Nitrogen), thermostatted oil bath.[2]
Reagent Preparation and Quantities (for a target DP of 100)
| Reagent | Molar Ratio | Moles (mmol) | Mass/Volume |
| Methyl Methacrylate (MMA) | 100 | 50 | 5.00 g (5.3 mL) |
| This compound | 1 | 0.5 | 138.8 mg |
| Copper(I) Bromide (CuBr) | 1 | 0.5 | 71.7 mg |
| PMDETA | 1 | 0.5 | 86.7 mg (0.107 mL) |
| Anisole | - | - | 5.0 mL |
Polymerization Procedure
-
Catalyst and Ligand Preparation: Add CuBr (71.7 mg) and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Addition of Solvent and Ligand: Inject degassed anisole (5.0 mL) into the Schlenk flask, followed by the addition of PMDETA (0.107 mL) via syringe. Stir the mixture until the copper complex forms, indicated by a color change.
-
Addition of Monomer and Initiator: Inject the inhibitor-free MMA (5.3 mL) into the reaction mixture. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 70 °C) in a thermostatted oil bath.
-
Initiation of Polymerization: Once the temperature is stable, inject the this compound (138.8 mg, can be pre-dissolved in a small amount of anisole for easier transfer) to start the polymerization.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC/SEC).
-
Reaction Quenching: After the desired time or conversion is reached, quench the reaction by cooling the flask and exposing the contents to air. This oxidizes the Cu(I) catalyst, effectively stopping the polymerization.[2]
-
Polymer Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Isolation and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Figure 2: Experimental workflow for the ATRP of methyl methacrylate.
Polymer Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC).
-
Monomer Conversion: Calculated from ¹H NMR spectroscopy or gravimetry.[2]
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Part 3: Structure-Activity Relationship – Influence of the Initiator's Substituents
The efficacy of this compound as an ATRP initiator is directly linked to its chemical structure.[2] The substituents on the α-carbon significantly influence the stability of the generated radical and the lability of the carbon-bromine bond.
| Structural Feature | Influence on Polymerization |
| α-Ester Group | The carbonyl group acts as an activating substituent, stabilizing the adjacent radical through resonance. This facilitates the homolytic cleavage of the C-Br bond, leading to efficient initiation.[9] |
| α-Phenyl Group | The phenyl ring further stabilizes the radical through delocalization of the unpaired electron into the aromatic system. This enhanced stability contributes to a faster and more quantitative initiation process. |
| 4-Chloro Substituent | The electron-withdrawing nature of the chlorine atom on the phenyl ring can subtly influence the electronics of the molecule, potentially affecting the rate of initiation and the overall polymerization kinetics. While the effect is generally less pronounced than the α-substituents, it can be a factor in fine-tuning the polymerization process. |
| Bromo Leaving Group | Bromides are widely used in ATRP as they offer an excellent balance between reactivity and control for a broad range of monomers.[9] The C-Br bond is sufficiently weak to be activated by the copper catalyst under mild conditions, yet strong enough to allow for effective deactivation of the propagating radical, thus maintaining control over the polymerization.[2] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11][12] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Store in an inert atmosphere at 2-8°C.[10] For detailed safety information, consult the Safety Data Sheet (SDS).[12]
Conclusion
This compound is a versatile and highly effective initiator for Atom Transfer Radical Polymerization. Its chemical structure provides a favorable balance of reactivity and stability, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. The detailed protocol provided herein offers a robust starting point for researchers to explore the synthesis of a wide range of functional polymers for various advanced applications. The principles and methodologies discussed underscore the importance of rational initiator selection in achieving precision in polymer chemistry.
References
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Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]
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Wikipedia. (2023, November 28). Atom transfer radical polymerization. Retrieved from [Link]
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Vieira, R. P., de Souza, R. A., & Sayer, C. (2018). General mechanism of atom-transfer radical polymerization considered in this research, adapted from Shipp and Matyjaszewski[13]. In Optimization of reaction conditions in functionalized polystyrene synthesis via ATRP by simulations and factorial design. ResearchGate.
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Specialty Chemicals. (n.d.). The Chemistry of Controlled Polymerization: ATRP Initiators Explained. Retrieved from [Link]
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-
Wikipedia. (2023, October 29). Radical polymerization. Retrieved from [Link]
-
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PubChemLite. (n.d.). Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). Retrieved from [Link]
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-
Matyjaszewski Polymer Group. (n.d.). Initiators. Carnegie Mellon University. Retrieved from [Link]
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ResearchGate. (n.d.). Using of Novel Halides in the ATRP Polymerization. Estimation of Polymer Molecular Mass. Retrieved from [Link]
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Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]
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ResearchGate. (2025, August 7). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. Retrieved from [Link]
- Matyjaszewski, K., Coca, S., & Gaynor, S. G. (1997). Allyl Halide (Macro)initiators in ATRP: Synthesis of Block Copolymers with Polyisobutylene Segments. Macromolecules, 30(23), 7348-7350.
-
ResearchGate. (n.d.). ARGET ATRP of Methyl Acrylate and Methyl Methacrylate with Diazocine-Derived Initiators. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Retrieved from [Link]
- Nicolas, J., et al. (2013). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Polymer Chemistry, 4(6), 1718-1728.
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ResearchGate. (n.d.). Polymers with Star-Related Structures: Synthesis, Properties, and Applications. Retrieved from [Link]
- Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287.
- Yagci, Y., et al. (2010). Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Progress in Polymer Science, 31(12), 1133-1187.
- Leibfarth, F. A., et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(22), 8259-8303.
- Boyer, C., et al. (2013). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 113(8), 5992-6038.
- Matyjaszewski, K. (2024). Future Directions for Atom Transfer Radical Polymerizations.
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the technical support center for Ethyl 2-bromo-2-(4-chlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the α-bromination of ethyl 2-(4-chlorophenyl)acetate. Understanding these potential contaminants is the first step to designing an effective purification strategy.
-
Unreacted Starting Material: Incomplete bromination will leave residual ethyl 2-(4-chlorophenyl)acetate.
-
Over-brominated Byproduct: Although the second bromination at the α-carbon is generally slower, excessive brominating agent or prolonged reaction times can lead to the formation of an analogous dibromo species, which can be difficult to separate.[1]
-
Aromatic Bromination: Under certain conditions, particularly with Lewis acid catalysis or higher temperatures, electrophilic substitution on the aromatic ring can occur, leading to regioisomeric impurities.[1]
-
Hydrolysis Product: The ester functionality is susceptible to hydrolysis, especially if aqueous work-up conditions are acidic or basic for extended periods. This forms 2-bromo-2-(4-chlorophenyl)acetic acid, an acidic impurity.
-
Reagent-Related Byproducts: Depending on the brominating agent (e.g., N-Bromosuccinimide), byproducts like succinimide may be present.[2]
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., ethyl acetate, dichloromethane, acetic acid) are common impurities.[3][4]
Q2: What are the critical handling and storage precautions for this compound?
A2: this compound is an α-halo ester, a class of compounds known as lachrymators and alkylating agents. Proper handling is paramount for safety.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[5] Avoid inhalation of vapors and direct contact with skin and eyes.[6][7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[6][7] Due to its potential for hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
General Purification Workflow
The purification strategy begins after the initial reaction work-up. The diagram below outlines the decision-making process based on the nature of the crude product.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most versatile technique for purifying this compound, especially when dealing with multiple impurities or an oily crude product.[8][9]
Q3: My product is not separating from the starting material on the column. What should I do?
A3: This is a common issue stemming from suboptimal eluent polarity. The starting material, ethyl 2-(4-chlorophenyl)acetate, is less polar than the α-bromo product. The key is to find a solvent system that provides a good separation factor.
Step-by-Step Protocol: Eluent System Optimization with TLC
-
Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane. As a reference, spot the starting material on the same TLC plate if available.
-
Test Eluents: Develop several TLC plates using different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[9]
-
Analyze: Visualize the plates under UV light. The ideal eluent system should give the desired product an Rf value of approximately 0.25-0.35, with a clear separation (ΔRf > 0.1) from the starting material spot.
-
Adjust Polarity:
-
If spots are too high (high Rf), decrease the polarity (increase the hexane ratio).
-
If spots are too low (low Rf), increase the polarity (increase the ethyl acetate ratio).
-
| Eluent System (Hexane:Ethyl Acetate) | Typical Rf (Product) | Typical Rf (Starting Material) | Notes |
| 95:5 | ~0.40 | ~0.55 | Good starting point. May provide sufficient separation. |
| 98:2 | ~0.25 | ~0.40 | Often provides better separation for closely eluting spots. |
| 90:10 | ~0.60 | ~0.70 | Likely too polar; separation will be poor. |
Q4: I have a low yield after my column. Where could my product have gone?
A4: Low recovery can be attributed to several factors, from physical loss to chemical decomposition.
Troubleshooting Low Yield:
-
Decomposition on Silica: α-halo esters can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.
-
Solution 1: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v).
-
Solution 2: Run the column quickly ("flash" chromatography) to minimize the residence time of the compound on the stationary phase.[8]
-
-
Incomplete Elution: The product may still be on the column.
-
Solution: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 50:50 Hexane:Ethyl Acetate) and analyze the collected solvent by TLC to see if any product remained bound.
-
-
Co-elution: Your "pure" fractions may not be as pure as assumed, and some product might be in mixed fractions that were discarded.
-
Solution: Analyze all fractions by TLC before combining them. It is often better to re-chromatograph mixed fractions than to lose the product.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0). This guide is designed for researchers, chemists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this important synthetic intermediate.
Overview of Synthetic Strategies
This compound is a valuable building block in organic synthesis. Its preparation primarily involves the α-bromination of the precursor, ethyl 4-chlorophenylacetate. The benzylic position of the starting material is activated, making it susceptible to bromination. The two most common and effective strategies to achieve this transformation are:
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Direct Radical Bromination: This is often the most efficient method, utilizing a selective brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light. This approach directly converts the starting ester to the desired product in a single step.[1]
-
Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification: This classic two-step method involves the α-bromination of the corresponding carboxylic acid (4-chlorophenylacetic acid) using bromine (Br₂) and a phosphorus catalyst (e.g., PBr₃ or red phosphorus).[2][3] The resulting α-bromo acyl bromide is then esterified with ethanol to yield the final product.[4][5]
This guide will focus primarily on optimizing the more direct radical bromination pathway, as it is generally higher yielding and more atom-economical.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from several factors related to reagents, reaction conditions, or work-up procedures.
-
Potential Cause A: Ineffective Radical Initiation The radical chain reaction may not be starting efficiently. This can happen if the initiator is old or depleted, or if the initiation energy is insufficient.
-
Solution:
-
Verify Initiator Quality: Use freshly purchased or recrystallized Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Old initiators decompose over time.
-
Ensure Proper Initiation Conditions: If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its half-life (for AIBN in a non-polar solvent, this is typically 70-90 °C). If using photoinitiation, ensure the UV lamp is functional and positioned correctly.
-
Staggered Addition: Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.
-
-
-
Potential Cause B: Impure or Wet Reagents and Solvents Water and radical inhibitors can quench the reaction. N-Bromosuccinimide (NBS) can decompose in the presence of moisture.
-
Solution:
-
Recrystallize NBS: If the NBS is not a pure white solid, it may have decomposed, releasing bromine (giving it a yellow or brown color).[6] Recrystallize it from hot water or acetic acid.
-
Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents like carbon tetrachloride (CCl₄) or cyclohexane. Solvents stored over molecular sieves are recommended.
-
Remove Inhibitors: Some solvents, like THF, may contain inhibitors (e.g., BHT). These should be removed by distillation or passing through an alumina plug prior to use.
-
-
-
Potential Cause C: Competing Side Reactions The desired reaction is competing with undesirable pathways, such as bromination on the aromatic ring or di-bromination.
-
Solution:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of NBS (typically 1.05-1.1 equivalents). A large excess can lead to di-bromination.
-
Solvent Choice: Non-polar solvents like CCl₄ or cyclohexane favor benzylic radical bromination over electrophilic aromatic substitution.[1]
-
Maintain Low Br₂ Concentration: The Wohl-Ziegler reaction relies on a low, steady-state concentration of Br₂ generated from NBS to promote radical substitution over ionic pathways.[1]
-
-
Question 2: My post-reaction TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?
The presence of multiple spots indicates a mixture of products. Identifying them is key to optimizing the reaction.
-
Spot 1 (Lowest Rf): Starting Material - Ethyl 4-chlorophenylacetate
-
Indication: Incomplete reaction.
-
Solution: Increase reaction time, ensure proper initiation (see Q1), or slightly increase the reaction temperature. Monitor the reaction progress by TLC every 30-60 minutes.[7]
-
-
Spot 2 (Highest Rf): Di-brominated Product - Ethyl 2,2-dibromo-2-(4-chlorophenyl)acetate
-
Indication: Over-bromination.
-
Solution: Carefully control the stoichiometry of NBS. Use no more than 1.1 equivalents. Add the NBS portion-wise to avoid localized high concentrations.
-
-
Spot 3 (Rf close to product): Ring-Brominated Isomers
-
Indication: Electrophilic aromatic substitution is occurring. This is more likely if using Br₂ directly or if the reaction conditions favor ionic pathways.[8]
-
Solution: Use NBS as the bromine source.[1] Conduct the reaction in a non-polar solvent and in the absence of Lewis or Brønsted acids, which can catalyze ring bromination.[9]
-
Question 3: The reaction starts but then stalls before the starting material is fully consumed. Why?
A stalling reaction often points to the depletion of a key component required to sustain the catalytic cycle.
-
Potential Cause A: Radical Initiator Depletion The initiator has a specific half-life at a given temperature. It may be fully consumed before the reaction is complete.
-
Solution: Add the initiator in two or three portions over the course of the reaction (e.g., one portion at the start, and another after 1-2 hours).
-
-
Potential Cause B: Accumulation of Inhibitors Side products can sometimes act as radical inhibitors. Succinimide, the byproduct of NBS, can sometimes interfere if it precipitates and coats the reagents.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. If succinimide precipitates, it is usually not an issue as it is less dense than CCl₄ and will float.
-
Troubleshooting Workflow Diagram
Caption: A diagnostic workflow for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
-
Q: Which brominating agent is better: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)? A: For α-bromination at a benzylic position, NBS is highly recommended.[10] It provides a low, constant concentration of bromine, which favors the desired radical substitution pathway (the Wohl-Ziegler reaction) and minimizes competing ionic reactions like electrophilic addition to the aromatic ring.[1] Liquid bromine is more aggressive and less selective, often leading to a mixture of products.[8]
-
Q: What is the optimal solvent and temperature? A: Carbon tetrachloride (CCl₄) is the classic solvent for Wohl-Ziegler reactions because it is non-polar and inert under radical conditions.[1] However, due to its toxicity, other non-polar solvents like cyclohexane or acetonitrile can be used. The optimal temperature depends on the initiator. For AIBN, refluxing at ~80°C is standard. For benzoyl peroxide, a similar temperature is effective.
-
Q: How critical is the work-up procedure for the final yield? A: Very critical. After the reaction, the mixture contains the product, precipitated succinimide, and unreacted NBS. The succinimide should be filtered off first. The filtrate then needs to be washed with a mild reducing agent (e.g., sodium bisulfite solution) to destroy any remaining NBS or Br₂, followed by a water and brine wash to remove water-soluble impurities.[11] Incomplete washing can lead to product degradation during solvent removal or distillation.
-
Q: What is the best method for purifying the final product? A: After a thorough aqueous work-up and drying, the crude product, which is typically a liquid[12], can be purified by vacuum distillation. Given the product's relatively high molecular weight (277.54 g/mol )[13], distillation under reduced pressure is necessary to prevent thermal decomposition. Column chromatography on silica gel can also be used, typically with a hexane/ethyl acetate eluent system.
Optimized Experimental Protocol: Direct Radical Bromination
This protocol details the direct α-bromination of ethyl 4-chlorophenylacetate using NBS and AIBN.
Reagents and Recommended Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| Ethyl 4-chlorophenylacetate | 198.65[14] | 1.99 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98[1] | 1.96 g (recrystallized) | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 82 mg | 0.05 |
| Carbon Tetrachloride (CCl₄) | - | 50 mL (anhydrous) | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-chlorophenylacetate (1.99 g, 10 mmol) and anhydrous carbon tetrachloride (50 mL).
-
Reagent Addition: Add N-Bromosuccinimide (1.96 g, 11 mmol) and AIBN (82 mg, 0.5 mmol) to the flask.
-
Reaction: Place the flask in a pre-heated oil bath at 80-85 °C and reflux the mixture under a nitrogen atmosphere. The reaction is typically initiated by the thermal decomposition of AIBN.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed (typically 2-4 hours). During the reaction, the denser NBS will be consumed and replaced by the less dense succinimide, which will float to the surface.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
10% aqueous sodium bisulfite solution (2 x 25 mL) to quench any unreacted bromine.
-
Water (2 x 25 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[12]
Radical Bromination Mechanism
Caption: The radical chain mechanism for the Wohl-Ziegler bromination.
References
-
Wikipedia. N-Bromosuccinimide. [Online] Available at: [Link]
-
Organic Syntheses. Ethyl bromoacetate. [Online] Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Online] Available at: [Link]
-
PubChem. N-bromobutanimide. [Online] Available at: [Link]
-
PubChemLite. Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). [Online] Available at: [Link]acetate)
- Google Patents. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate.
-
PubChem. This compound. [Online] Available at: [Link]
- Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
YouTube. electrophilic aromatic bromination with N-bromosuccinimide. [Online] Available at: [Link]
- Google Patents. WO 2015/132803 A2.
-
GSRS. ETHYL 4-CHLOROPHENYLACETATE. [Online] Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Online] Available at: [Link]
- Google Patents. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib.
-
Fiveable. Alpha Bromination of Carboxylic Acids. [Online] Available at: [Link]
-
NROChemistry. Hell-Volhard-Zelinsky Reaction. [Online] Available at: [Link]
- Google Patents. EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Online] Available at: [Link]
-
Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Online] Available at: [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Online] Available at: [Link]
-
Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Online] Available at: [Link]
- Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.
-
RSC Publishing. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. [Online] Available at: [Link]
-
PubChem. Ethyl (4-chlorophenyl)acetate. [Online] Available at: [Link]
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Online] Available at: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Online] Available at: [Link]
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Online] Available at: [Link]
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Technical Support Center: Thermal Decomposition of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction
This guide is intended for researchers, scientists, and professionals in drug development who are working with or planning to study the thermal decomposition of Ethyl 2-bromo-2-(4-chlorophenyl)acetate. Given the limited specific literature on the thermolysis of this particular compound, this document synthesizes established principles of organic chemistry, knowledge of similar halogenated esters, and field-proven insights to provide a predictive and precautionary framework for your experiments. Our goal is to equip you with the necessary technical and safety information to anticipate reaction pathways, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products from the thermal decomposition of this compound?
A1: Based on the thermal behavior of similar α-haloesters and substituted aromatic compounds, the primary decomposition pathway is likely to involve the elimination of hydrogen bromide (HBr) and the formation of ethyl 2-(4-chlorophenyl)propenoate. A secondary pathway could involve the homolytic cleavage of the carbon-bromine bond to generate radical intermediates, which could then lead to a variety of recombination and propagation products. The presence of the ester group also suggests the possibility of ethylene and 2-bromo-2-(4-chlorophenyl)acetic acid formation, analogous to the decomposition of ethyl acetate.[1][2]
Q2: What are the major safety concerns associated with the thermal decomposition of this compound?
A2: The primary safety concerns are the evolution of corrosive and toxic gases. The decomposition of halogenated organic compounds can lead to the formation of inorganic acids such as hydrogen bromide (HBr) and hydrogen chloride (HCl).[3][4] These gases are highly corrosive to laboratory equipment and pose a significant respiratory hazard. Additionally, incomplete combustion or side reactions could potentially generate other hazardous byproducts, including brominated or chlorinated aromatic compounds.[5] All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators.
Q3: At what temperature should I expect the decomposition to occur?
A3: The exact decomposition temperature for this compound is not well-documented. However, based on related structures, significant thermal decomposition is likely to begin at temperatures exceeding 150°C. The presence of the bromine atom, which forms a relatively weak carbon-bromine bond, may lower the decomposition temperature compared to non-brominated analogues. It is crucial to perform initial experiments on a small scale using techniques like thermogravimetric analysis (TGA) to determine the precise decomposition profile.
Q4: What analytical techniques are recommended for monitoring the decomposition and identifying the products?
A4: A multi-faceted analytical approach is recommended.
-
For the gas phase: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile organic products. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the presence of gaseous HBr, HCl, and carbon dioxide.
-
For the condensed phase (residue): High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for identifying and quantifying non-volatile products and unreacted starting material.
Q5: Can the decomposition pathway be influenced by the experimental conditions?
A5: Yes, the reaction environment can significantly impact the decomposition pathway. The presence of oxygen can lead to oxidative decomposition, producing a more complex mixture of products, including phosgene-like compounds.[6] Performing the decomposition under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to favor cleaner, more predictable elimination or rearrangement reactions. The material of the reactor can also have a catalytic effect; for instance, metal surfaces can promote different reaction pathways compared to glass.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Decomposition temperature is too low.- Insufficient reaction time. | - Gradually increase the temperature in 10-20°C increments.- Perform a time-course study to determine the optimal reaction duration.- Confirm temperature controller accuracy with a calibrated external thermocouple. |
| Formation of a complex, tar-like residue | - Decomposition temperature is too high, leading to polymerization or secondary decomposition.- Presence of oxygen or other reactive impurities. | - Lower the decomposition temperature.- Ensure the reaction is conducted under a high-purity inert atmosphere.- Purify the starting material to remove any potential catalysts or inhibitors. |
| Corrosion of stainless steel reactor components | - Formation of corrosive HBr and/or HCl gas.[3] | - Use a reactor constructed from or lined with corrosion-resistant materials such as glass, quartz, or Hastelloy.- Implement a downstream scrubbing system to neutralize acidic off-gases. |
| Inconsistent results between experiments | - Inconsistent heating rates.- Variations in sample packing or headspace volume.- Contamination of the reaction vessel. | - Use a programmable temperature controller to ensure a consistent heating profile.- Standardize the sample loading procedure.- Thoroughly clean and dry the reactor between experiments. |
| Unexpected products detected by GC-MS or NMR | - Presence of moisture leading to hydrolysis of the ester.- Radical side reactions.- Catalytic effect from the reactor surface. | - Dry the starting material and the reaction apparatus thoroughly before use.- Consider adding a radical scavenger if radical pathways are undesirable.- If possible, test the reaction in a different type of reactor (e.g., glass vs. metal) to assess surface effects. |
Visualizing the Hypothesized Decomposition Pathway
The following diagram illustrates the likely primary thermal decomposition pathway of this compound.
Caption: Hypothesized E2 elimination pathway.
Experimental Protocol: Monitoring Thermal Decomposition via TGA-FTIR
This protocol outlines a method for investigating the thermal decomposition of this compound using Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).
1. Instrument Preparation and Calibration: 1.1. Ensure the TGA and FTIR instruments are calibrated according to the manufacturer's specifications. 1.2. Perform a blank run with an empty crucible to establish a baseline. 1.3. Set the purge gas to high-purity nitrogen or argon with a flow rate of 50-100 mL/min.
2. Sample Preparation: 2.1. Accurately weigh 5-10 mg of this compound into a TGA crucible (ceramic or platinum). 2.2. Place the crucible onto the TGA's autosampler or manual loading mechanism.
3. TGA Method Setup: 3.1. Temperature Program:
- Equilibrate at 30°C for 5 minutes.
- Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. 3.2. Data Collection:
- Set the data collection interval to 1 point per second.
4. FTIR Method Setup: 4.1. Set the FTIR to continuously collect spectra of the evolved gases from the TGA furnace throughout the temperature program. 4.2. Recommended spectral range: 4000-650 cm⁻¹. 4.3. Recommended resolution: 4 cm⁻¹.
5. Running the Experiment and Data Analysis: 5.1. Start the TGA-FTIR experiment. 5.2. Monitor the TGA curve (weight % vs. temperature) to identify the onset and completion temperatures of decomposition events. 5.3. Analyze the corresponding FTIR spectra at key decomposition temperatures to identify the evolved gases. Look for characteristic absorbances of HBr (around 2559 cm⁻¹), ethylene (around 949 cm⁻¹), and carbon dioxide (around 2349 cm⁻¹).
References
-
Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. [Link]
-
U.S. Environmental Protection Agency. (1985). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
- Horrocks, A. R., & Price, D. (Eds.). (2001).
- Loganathan, B. G., & Lam, P. K. S. (Eds.). (2012). Global contamination trends of persistent organic chemicals. CRC press.
-
ResearchGate. (n.d.). Thermal decomposition of ethyl acetate. [Link]
-
Cameo, R., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Chemical Engineering Research and Design, 157, 136-145. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-bromo-2-(4-chlorophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer field-proven insights to enhance yield, purity, and reproducibility.
Overview of the Synthesis
This compound is a key building block in organic synthesis, notable for its dual reactivity which allows for nucleophilic substitution at the α-carbon and various transformations of the ester group[1][2]. The most established and reliable method for its preparation is the α-bromination of a 4-chlorophenylacetic acid derivative.
The classical approach is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction . This method involves the α-bromination of a carboxylic acid, which is subsequently esterified. The HVZ reaction is highly effective because it proceeds through an acyl bromide intermediate, which enolizes far more readily than the parent carboxylic acid, facilitating selective α-bromination[3][4][5].
General Reaction Scheme:
The overall transformation can be viewed in two main stages:
-
α-Bromination (HVZ Reaction): 4-Chlorophenylacetic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to form the intermediate, 2-bromo-2-(4-chlorophenyl)acetyl bromide.
-
Esterification: The reactive acyl bromide is then quenched with ethanol to yield the final product, this compound.
Caption: General workflow for the synthesis via the Hell-Volhard-Zelinsky reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Q1: My reaction shows low conversion or has failed completely. What are the likely causes?
This is a common issue often traced back to reagent quality, reaction conditions, or insufficient activation of the substrate.
Possible Cause A: Ineffective Generation of the Acyl Bromide Intermediate
-
Expertise & Experience: The entire principle of the HVZ reaction hinges on converting the carboxylic acid to the more reactive acyl bromide[6][7][8]. Carboxylic acids themselves do not enolize sufficiently for α-halogenation to occur[3][4]. Failure to form the acyl bromide means the reaction cannot proceed down the desired pathway. This step is highly sensitive to moisture, as water will readily hydrolyze both the PBr₃ catalyst and the acyl bromide intermediate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (if any).
-
Verify Reagent Quality: Use a fresh, unopened bottle of PBr₃ or generate it in situ from red phosphorus and bromine. Red phosphorus should be a fine powder, not clumped. Bromine should be a dark reddish-brown liquid; if pale, it may have absorbed moisture.
-
Check Catalyst Loading: A catalytic amount (typically 5-10 mol%) of PBr₃ is sufficient, as the acyl bromide intermediate is regenerated in the catalytic cycle[6]. However, in practice, using up to a full equivalent can overcome slow kinetics[7].
-
Possible Cause B: Insufficient Enolization
-
Expertise & Experience: The conversion of the acyl bromide to its enol tautomer is the rate-determining step for the bromination[9]. This tautomerization is acid-catalyzed, typically by the HBr generated during the formation of the acyl bromide[3]. Insufficient heat can lead to very slow enolization and, consequently, a stalled reaction.
-
Troubleshooting Steps:
-
Optimize Temperature: HVZ reactions often require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate[10][11]. Incrementally increase the reaction temperature while monitoring progress by TLC or GC.
-
Ensure Proper Mixing: Adequate stirring is essential to maintain homogeneity, especially if using solid red phosphorus.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Q2: My reaction is messy, with multiple byproducts. How can I improve selectivity?
Formation of byproducts is a common challenge, typically arising from over-halogenation or competing reaction pathways.
Possible Cause A: Di-bromination at the α-carbon
-
Expertise & Experience: While the first bromine atom is electron-withdrawing and deactivates the α-position towards further electrophilic attack, forcing conditions (high temperature, long reaction time, or a large excess of bromine) can lead to the formation of the di-bromo byproduct.
-
Troubleshooting Steps:
-
Control Bromine Stoichiometry: Use a slight excess of bromine (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the bromine dropwise to the heated reaction mixture. This maintains a low instantaneous concentration of Br₂, minimizing the chance of a second bromination event.
-
Monitor the Reaction: Use TLC or GC to track the disappearance of the starting material and the appearance of the mono-bromo product. Stop the reaction once the starting material is consumed.
-
Possible Cause B: Aromatic Ring Bromination
-
Expertise & Experience: The 4-chlorophenyl ring is deactivated towards electrophilic aromatic substitution. However, the conditions for α-bromination can sometimes be harsh enough to cause competitive bromination on the aromatic ring, especially if trace Lewis acid contaminants (like iron salts from a stirrer bar) are present. The HVZ mechanism specifically avoids this by brominating the enol of the acyl halide, a pathway far more favorable than aromatic substitution.
-
Troubleshooting Steps:
-
Avoid Lewis Acid Contamination: Use glass-lined or PTFE-coated equipment. Do not use catalysts known to promote aromatic halogenation (e.g., FeCl₃, AlCl₃).
-
Adhere to HVZ Conditions: The PBr₃/Br₂ system is highly selective for the α-position of carboxylic acids and their derivatives. Alternative methods using other brominating agents may be less selective[12].
-
Q3: I'm struggling with the purification of the final product.
Purification can be challenging due to the product's physical properties and the nature of the reaction byproducts.
Possible Cause A: Contamination with Starting Material or Byproducts
-
Expertise & Experience: Incomplete reactions will leave unreacted 4-chlorophenylacetic acid (or its ethyl ester if that was the starting material). Phosphorus-containing byproducts from the hydrolysis of PBr₃ (e.g., phosphorous acid, H₃PO₃) are also present.
-
Troubleshooting Steps:
-
Aqueous Workup: After quenching with ethanol, pour the reaction mixture into ice water. Extract the product into a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Base Wash: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize HBr and phosphorous acid), and finally with brine. The bicarbonate wash is critical for removing acidic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Possible Cause B: Product Degradation during Purification
-
Expertise & Experience: α-halo esters can be thermally unstable and may degrade during distillation if overheated. They can also be sensitive to silica gel during column chromatography, potentially leading to elimination or hydrolysis.
-
Troubleshooting Steps:
-
Vacuum Distillation: This is the preferred method for purification. A short-path distillation apparatus is recommended to minimize the time the product spends at high temperatures.
-
Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or silica gel that has been pre-treated with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Optimized Experimental Protocol
This protocol details the synthesis of this compound from 4-chlorophenylacetic acid, incorporating best practices derived from the troubleshooting guide.
Materials:
-
4-Chlorophenylacetic acid
-
Red phosphorus
-
Bromine (Br₂)
-
Anhydrous Ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: In a fume hood, equip a three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Initial Charge: To the flask, add 4-chlorophenylacetic acid (1.0 eq) and red phosphorus (0.1 eq).
-
Bromination: Begin stirring and gently heat the mixture to 80-90 °C using an oil bath. Slowly add bromine (1.1 eq) dropwise from the dropping funnel over 1-2 hours. HBr gas will evolve.
-
Reaction: After the addition is complete, continue heating and stirring the mixture for 4-6 hours. Monitor the reaction's progress by taking small aliquots, quenching with methanol, and analyzing by TLC or GC until the starting acid is consumed.
-
Esterification (Quench): Remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly add anhydrous ethanol (3.0-5.0 eq) through the dropping funnel. The reaction is exothermic. Stir the mixture at room temperature for 1 hour, then gently reflux for 30 minutes to ensure complete esterification.
-
Workup: Cool the reaction mixture and pour it carefully into a beaker containing ice water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Data Summary: Impact of Reaction Conditions
The following table provides an illustrative summary of how different reaction parameters can affect the outcome of the synthesis.
| Entry | Brominating Agent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Key Observation |
| 1 | Br₂ (1.1 eq) | Red P (0.1 eq) | 90 | 5 | 80-90% | Optimized Condition: High yield and good selectivity. |
| 2 | Br₂ (1.1 eq) | PBr₃ (0.1 eq) | 90 | 5 | 80-90% | Similar to Entry 1; PBr₃ can be used directly. |
| 3 | Br₂ (1.1 eq) | Red P (0.1 eq) | 50 | 12 | < 40% | Low temperature leads to very slow reaction. |
| 4 | Br₂ (2.0 eq) | Red P (0.1 eq) | 100 | 6 | 60-70% | Increased di-bromination and other byproducts. |
| 5 | NBS (1.1 eq) | HBr (cat.) | 80 | 8 | 50-65% | Alternative method, but may have lower selectivity.[13] |
References
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]
-
NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient method for α-bromination of carbonyl compounds using N-bromosuccinimide in the presence of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
-
OpenStax adaptation. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Reddit. (2024, February 13). Bromination Help. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]
-
RSC Publishing. (2025, April 17). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]
- Google Patents. (n.d.). High-selectivity synthesis method of ethyl alpha-bromoacetate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]
- 3. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
troubleshooting failed reactions involving Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the technical support resource for Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS 5445-25-0). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. As an α-halo ester, this compound is a valuable building block, but its reactivity requires careful handling and precise reaction conditions to ensure success.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you resolve specific experimental issues.
Section 1: General Issues & Reagent Integrity
Before troubleshooting specific reaction types, it's crucial to address foundational issues that can lead to failure regardless of the intended transformation.
Question: My reaction is sluggish or fails completely, and I suspect a problem with my starting material or general setup. What are the first things I should check?
Answer:
This is the most common and critical starting point. The success of any reaction involving this compound hinges on the quality of the reagents and the integrity of the experimental setup.
Plausible Causes & Explanations:
-
Reagent Purity: this compound can degrade over time, especially if exposed to moisture. The primary degradation pathway is hydrolysis, which breaks the ester bond to form 2-bromo-2-(4-chlorophenyl)acetic acid and ethanol. This acidic byproduct can neutralize bases and interfere with subsequent steps. The reagent should be a colorless to pale yellow liquid.[1]
-
Solvent Purity (Anhydrous Conditions): Many reactions involving this reagent, particularly those that form enolates (e.g., Reformatsky, Darzens, Alkylations), are extremely sensitive to water.[2][3] Protic contaminants like water or residual ethanol will quench organometallic reagents or basic intermediates, halting the reaction.
-
Inert Atmosphere: Reactions involving highly reactive intermediates like organozinc enolates or those using strong bases (e.g., LDA) are susceptible to oxidation or quenching by atmospheric CO₂.[4]
Troubleshooting Workflow & Recommended Protocols:
A systematic check of your setup is the most efficient way to identify the root cause.
Caption: General troubleshooting workflow for failed reactions.
Protocol 1: Purification of this compound
If you suspect degradation, purification is recommended.
-
Dissolution: Dissolve the crude ester in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Distillation (Optional): For highest purity, perform vacuum distillation. This step should only be done if you can confirm the compound's stability under distillation conditions.
Section 2: Troubleshooting Reformatsky Reactions
The Reformatsky reaction is a cornerstone application for α-halo esters, involving the formation of an organozinc enolate that adds to a carbonyl compound.[5][6]
Question: My Reformatsky reaction fails to initiate. There is no color change, exotherm, or consumption of the starting materials. What's wrong?
Answer:
Failure to initiate is almost always linked to the zinc metal or the reaction environment. The key step is the oxidative addition of zinc into the carbon-bromine bond, which cannot occur if the zinc surface is passivated.[5][7]
Plausible Causes & Explanations:
-
Inactive Zinc: Commercial zinc dust is often coated with a layer of zinc oxide (ZnO), which prevents it from reacting. This is the most frequent cause of initiation failure.
-
Presence of Water: The organozinc intermediate (a Reformatsky enolate) is a strong base and will be instantly protonated and destroyed by even trace amounts of water.[3]
-
Insufficient Activation Energy: While many Reformatsky reactions are exothermic once started, they often require a small amount of energy to overcome the initial activation barrier.
Caption: Decision diagram for base selection in α-ester reactions.
Base Selection & Temperature Control:
| Base | Type | pKa (Conj. Acid) | Common Use | Key Considerations |
| Sodium Ethoxide (NaOEt) | Alkoxide | ~16 | Darzens, Alkylations | Can act as a nucleophile. Must be used under strictly anhydrous conditions. [2] |
| Potassium t-Butoxide (KOtBu) | Hindered Alkoxide | ~19 | Darzens, Alkylations | Less nucleophilic due to steric bulk, often a better choice than NaOEt. [2] |
| Sodium Hydride (NaH) | Non-Nucleophilic | ~36 | Alkylations | Strong, non-nucleophilic base. Heterogeneous reaction can sometimes be slow. |
| Lithium Diisopropylamide (LDA) | Non-Nucleophilic | ~36 | Alkylations | Very strong, non-nucleophilic base. Ideal for complete and rapid enolate formation at low temperatures (-78 °C). [4] |
Protocol 3: General Protocol for Darzens Condensation with a Strong Base
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde/ketone and this compound in anhydrous THF or diethyl ether.
-
Cooling: Cool the mixture to the appropriate temperature (e.g., 0 °C for KOtBu, -78 °C for LDA).
-
Base Addition: Add the base solution dropwise over 30-60 minutes. Slow addition is critical to minimize self-condensation of the carbonyl partner. [2]4. Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use other metals besides zinc for the Reformatsky reaction? A: Yes, other metals like magnesium, indium, and samarium(II) iodide have been used. [5]However, zinc is the classic and most common choice due to its ideal reactivity; it is reactive enough to form the enolate but generally not reactive enough to attack the ester group of another molecule. [6] Q2: My α-alkylation reaction is giving me O-alkylation product instead of the desired C-alkylation. How can I fix this? A: O-alkylation is a known competing pathway. To favor C-alkylation, use less polar, aprotic solvents (like THF instead of DMF) and ensure you form the enolate completely and irreversibly with a strong base like LDA at low temperature before adding the alkylating agent. This favors kinetic control, which leads to the C-alkylated product.
Q3: The bromine on my starting material seems unreactive in a standard Sₙ2 reaction with a weak nucleophile. Why? A: While the α-bromo group is activated towards Sₙ2 displacement, the presence of the adjacent ester carbonyl and the phenyl ring can sterically hinder the approach of bulky nucleophiles. [8]Furthermore, if conditions are not basic enough to deprotonate the α-carbon, the molecule will not form a more reactive enolate intermediate. For simple Sₙ2 displacement without enolate formation, a more polar solvent (like DMF or DMSO) and elevated temperatures may be required.
References
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228840, this compound. PubChem. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Al-Harrasi, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. [Link]
-
Hartwig, J. F., et al. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Pachova, T. (n.d.). The Reformatsky reaction. Scribd. [Link]
-
Wikipedia contributors. (n.d.). Reformatsky reaction. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
-
ScienceMadness. (2006). Darzen Condensation Difficulties - any tips?. [Link]
- BenchChem. (2025).
-
LibreTexts Chemistry. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
stability issues of Ethyl 2-bromo-2-(4-chlorophenyl)acetate in different solvents
Welcome to the technical support center for Ethyl 2-bromo-2-(4-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvents. As a key building block in many synthetic pathways, understanding its stability is critical for reproducible and successful experimental outcomes.
I. Introduction to the Stability of this compound
This compound is a reactive α-halo ester. The presence of a bromine atom on the α-carbon, adjacent to an ester carbonyl group, makes this position highly susceptible to nucleophilic attack. The stability of this compound is therefore intrinsically linked to the nature of the solvent it is dissolved in. Solvents can act as nucleophiles, leading to degradation of the starting material through solvolysis. This guide will walk you through the common stability issues and how to mitigate them.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I am observing the formation of an unexpected byproduct with a higher polarity than my starting material when using an alcohol-based solvent (e.g., methanol, ethanol). What is happening?
Answer:
You are likely observing an alcoholysis reaction, a type of solvolysis. The alcohol solvent is acting as a nucleophile and displacing the bromide, leading to the formation of an α-alkoxy ester.
-
Causality: The carbon-bromine bond is polarized, making the α-carbon electrophilic. Alcohols, while weak nucleophiles, can attack this carbon, especially at elevated temperatures or over extended periods. This is a classic example of a nucleophilic substitution reaction, likely proceeding through an SN1 or SN2 pathway depending on the specific conditions. Polar protic solvents like alcohols can facilitate both pathways.[1][2]
-
Troubleshooting Steps:
-
Solvent Selection: If the reaction chemistry allows, switch to a non-nucleophilic, aprotic solvent. Examples include toluene, hexane, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Temperature Control: If an alcohol solvent is necessary, conduct your reaction at the lowest possible temperature to minimize the rate of the competing solvolysis reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the ester to the alcohol.
-
Inert Atmosphere: While not directly preventing alcoholysis, working under an inert atmosphere (e.g., nitrogen or argon) can prevent other side reactions that might be catalyzed by air or moisture.
-
Question 2: My compound seems to be degrading in aprotic polar solvents like DMF or DMSO, even in the absence of other reactants. What could be the cause?
Answer:
Degradation in aprotic polar solvents can be attributed to several factors, including the presence of trace impurities in the solvent or the inherent reactivity of the solvent itself under certain conditions.
-
Causality:
-
Trace Water: Aprotic polar solvents are often hygroscopic and can contain trace amounts of water, leading to slow hydrolysis to form 2-bromo-2-(4-chlorophenyl)acetic acid and ethanol.
-
Nucleophilic Attack by Solvent Degradation Products: Over time, or when heated, solvents like DMF can decompose to form dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that can displace the bromide from your compound.
-
Solvent-Assisted Elimination: While less common for this substrate, under certain conditions, the solvent could act as a base, promoting elimination of HBr to form an unsaturated ester.
-
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened or properly dried anhydrous solvents.
-
Solvent Purity: Ensure the purity of your solvent. Using high-purity, amine-free DMF is recommended.
-
Temperature Control: Avoid heating solutions of this compound in aprotic polar solvents for extended periods.
-
Storage of Solutions: If you need to store the compound in solution, use a non-polar, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere.
-
Question 3: I am performing a reaction with a nucleophile in a non-polar solvent, but I am seeing low conversion and the formation of multiple byproducts. What is going on?
Answer:
Low conversion in non-polar solvents often points to solubility issues or the presence of impurities that interfere with the reaction. The formation of multiple byproducts could indicate competing reaction pathways.
-
Causality:
-
Poor Solubility: Your nucleophile or the ester itself may have limited solubility in non-polar solvents, leading to a slow or incomplete reaction.
-
Presence of Water: Even in non-polar solvents, trace water can lead to hydrolysis.
-
Radical Reactions: Although less common, α-bromo esters can potentially undergo radical reactions, especially in the presence of light or radical initiators.
-
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of all your reactants in the chosen solvent before scaling up the reaction. Consider using a co-solvent system to improve solubility.
-
Phase-Transfer Catalysis: If your nucleophile is a salt and insoluble in the organic phase, a phase-transfer catalyst can be employed to facilitate the reaction.
-
Inert and Dark Conditions: Conduct the reaction under an inert atmosphere and protect it from light to minimize the possibility of radical side reactions.
-
Reagent Purity: Ensure all reagents are pure and dry.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is nucleophilic substitution at the α-carbon, where the bromide ion is displaced by a nucleophile.[3][4] In the presence of nucleophilic solvents (solvolysis), this leads to the formation of byproducts where the bromine is replaced by a solvent-derived group.
Q2: How does solvent polarity affect the stability of this compound?
A2: Solvent polarity plays a crucial role.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, leading to solvolysis. They can also stabilize the transition states of both SN1 and SN2 reactions, potentially accelerating degradation.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are good at solvating cations and can accelerate SN2 reactions if a nucleophile is present. As mentioned, they can also contain or generate nucleophilic impurities.[1][2]
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents are generally the best for storing the compound as they are non-nucleophilic and do not promote ionization.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term stability, store the neat compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere. If in solution, use a dry, non-polar, aprotic solvent and store at low temperatures (e.g., -20°C).
Q4: Can I use a base in my reaction with this compound?
A4: The use of a base should be approached with caution. Strong, non-nucleophilic bases are preferred if a base is required for your reaction. Strong, nucleophilic bases (e.g., hydroxides, alkoxides) will readily react with the ester, leading to hydrolysis, transesterification, or elimination.
IV. Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound in the presence of nucleophilic solvents.
Caption: Degradation Pathways of this compound.
V. Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol provides a general method for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 0.1 mg/mL).
-
Time Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the sample solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Incubation: Store the remaining sample solution under the desired conditions (e.g., room temperature, elevated temperature).
-
Time Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution, dilute it with the mobile phase, and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Protocol 2: Quenching and Work-up Procedure to Minimize Degradation
If your reaction involves a nucleophilic solvent that needs to be removed, this general work-up procedure can help minimize degradation during this process.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0°C in an ice bath to slow down any ongoing side reactions.
-
Quench (if necessary): If your reaction contains reactive reagents, quench them appropriately (e.g., with a mild acid or base).
-
Dilute with a Non-Polar Solvent: Dilute the reaction mixture with a non-polar, water-immiscible solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with water or brine to remove the polar, nucleophilic solvent. Perform the washings quickly and at a low temperature.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a cool water bath).
VI. Data Summary
The following table summarizes the expected relative stability of this compound in different classes of solvents.
| Solvent Class | Examples | Expected Stability | Primary Degradation Pathway |
| Non-Polar Aprotic | Hexane, Toluene | High | Minimal |
| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Minimal, but sensitive to peroxides |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Minimal |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Susceptible to impurities |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Reaction with solvent impurities or degradation products |
| Polar Protic | Methanol, Ethanol, Water | Low | Solvolysis (Alcoholysis, Hydrolysis) |
VII. Concluding Remarks
The stability of this compound is a critical parameter that must be carefully considered in its handling, storage, and use in chemical synthesis. By understanding the fundamental principles of its reactivity and the influence of the solvent environment, researchers can proactively troubleshoot potential issues and ensure the integrity of their experimental results. This guide provides a starting point for addressing common stability challenges. For further assistance, please do not hesitate to contact our technical support team.
VIII. References
Sources
safe handling and storage procedures for Ethyl 2-bromo-2-(4-chlorophenyl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 5445-25-0). It is designed to address specific issues you may encounter during your experiments, with a focus on safe and effective handling. The information herein is synthesized from established safety protocols and field-proven insights to ensure both scientific integrity and practical applicability.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to common questions. For more detailed explanations, please refer to the subsequent sections.
Q1: I can detect a faint odor of the chemical even when working in the fume hood. What should I do?
A1: Immediately cease your work and lower the sash of the fume hood completely. The ability to smell the chemical indicates a potential breach in containment. This could be due to an improper seal on your apparatus, an excessive generation of vapors, or a malfunction of the fume hood itself. Do not resume work until the source of the vapor escape has been identified and rectified. You should also verify the fume hood's certification and airflow. If the issue persists, contact your institution's Environmental Health and Safety (EHS) department.
Q2: My skin feels irritated or itchy after handling the compound, despite wearing gloves. What is happening and what should I do?
A2: This could be due to a few reasons: glove degradation, improper glove removal technique leading to secondary contamination, or a pinhole leak in the glove. This compound can cause skin irritation and may be absorbed through the skin.[1] Immediately and safely remove your gloves and any potentially contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1] It is crucial to select gloves made of a material resistant to this specific chemical and to inspect them for any damage before use.
Q3: I accidentally created a small spill inside the fume hood. What is the correct procedure for cleanup?
A3: For a small spill contained within the fume hood, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety goggles. Cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[2] Once the liquid is absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2] Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, this compound should be stored in a refrigerator, specifically between 2-8°C under an inert atmosphere.[3] However, it is critical that this is a refrigerator designed for chemical storage and not a standard domestic unit. Domestic refrigerators have ignition sources (e.g., lights, thermostats) that can ignite flammable vapors. The storage area should be well-ventilated and the container must be tightly sealed.[4]
Section 2: In-Depth Troubleshooting and Scientific Explanations
This section expands on the FAQs, providing deeper insights into the causality behind the recommended procedures.
Issue 1: Vapor Exposure and Inhalation Risks
-
Scenario: A researcher reports headaches and nausea after a work session with the compound.
-
Analysis: this compound is a volatile compound, and its vapors can cause respiratory tract irritation, headaches, nausea, and dizziness.[1][2] These symptoms are indicative of inhalation overexposure. The root cause is often inadequate ventilation or improper handling techniques that lead to vapor release.
-
Solution: All work with this compound must be conducted in a certified chemical fume hood. Ensure the sash is kept at the lowest practical height. For procedures with a higher risk of vapor generation (e.g., heating, vacuum applications), consider additional engineering controls or using a higher level of respiratory protection.[5]
Issue 2: Skin and Eye Contact Hazards
-
Scenario: A researcher experiences a burning sensation and redness after a small droplet of the compound splashes onto their glove.
-
Analysis: This compound is corrosive and can cause severe skin burns and eye damage.[6] The halogenated nature of the molecule contributes to its reactivity with biological tissues.[7] Even brief contact can lead to irritation. Direct contact with the eyes is a medical emergency and can lead to permanent damage.[2]
-
Solution: Always wear appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical splash goggles.[6][8] A face shield should be worn over goggles when there is a significant risk of splashing.[9] In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes.[1][2] For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][2][10]
Section 3: Experimental Protocols - Safe Handling and Storage Workflow
This section provides step-by-step methodologies for the safe handling and storage of this compound.
Protocol 1: Personal Protective Equipment (PPE) Selection and Use
-
Glove Selection: Choose gloves made from materials with high resistance to halogenated organic compounds. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's compatibility chart for the specific chemical.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For added protection, consider wearing two pairs of gloves. This is especially important when handling larger quantities or during procedures with a high risk of splashing.
-
Eye and Face Protection: Wear chemical splash goggles at all times.[11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against spills.[2][11] Ensure clothing is fully buttoned.
-
Proper Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed by peeling them off from the cuff, turning them inside out, without touching the outer surface with bare skin.
Protocol 2: Storage and Incompatibility
-
Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[4] Recommended storage temperature is 2-8°C in an inert atmosphere.[3]
-
Segregation: This compound must be stored separately from incompatible materials. These include:
-
Container Integrity: Regularly inspect the storage container for any signs of damage or leakage. Ensure the container is clearly and accurately labeled.
Section 4: Data Presentation
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[3][6][12] |
| Acute Toxicity (Oral) | Category 2 | Danger | H300: Fatal if swallowed.[5] |
| Acute Toxicity (Dermal) | Category 1 | Danger | H310: Fatal in contact with skin.[5] |
| Acute Toxicity (Inhalation) | Category 2 | Danger | H330: Fatal if inhaled.[5] |
Section 5: Visualizations
Diagram 1: Workflow for Responding to a Skin Exposure Incident
Caption: Decision tree for responding to a chemical spill.
References
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Bromoacetate. NJ.gov. Retrieved from [Link]
-
Loba Chemie. (2016). Safety Data Sheet: Ethyl Bromoacetate for Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(2-bromo-4-chlorophenyl)acetate. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
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- 2. nj.gov [nj.gov]
- 3. 5445-25-0|this compound|BLD Pharm [bldpharm.com]
- 4. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. echemi.com [echemi.com]
- 7. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. 5445-25-0 | this compound - AiFChem [aifchem.com]
common pitfalls in the use of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Technical Support Center: Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the technical support guide for this compound (EBCPA), a versatile reagent in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your experimental work.
I. Introduction to this compound
This compound, with CAS number 5445-25-0, is an α-halo ester commonly used as an alkylating agent and a key starting material in various synthetic transformations.[1][2][3] Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group and a 4-chlorophenyl ring, makes it a valuable building block for creating carbon-carbon and carbon-heteroatom bonds.[3]
However, like many reactive intermediates, its use is not without challenges. This guide will address common pitfalls and provide scientifically grounded solutions to overcome them.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Reagent Handling and Stability
Question 1: My reaction yields are inconsistent. Could the stability of this compound be the issue?
Answer: Yes, the stability of EBCPA is a critical factor for reproducible results. As an α-halo ester, it is susceptible to hydrolysis and decomposition, especially in the presence of moisture or nucleophiles.
-
Causality: The ester functional group can be hydrolyzed by water, leading to the formation of 2-bromo-2-(4-chlorophenyl)acetic acid and ethanol. This not only consumes your starting material but the resulting carboxylic acid can also interfere with subsequent reaction steps, particularly those that are base-sensitive.
-
Troubleshooting Protocol:
-
Storage: Store EBCPA in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases and oxidizing agents.[4][5]
-
Inert Atmosphere: For reactions sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Always use anhydrous solvents to minimize hydrolysis.
-
Question 2: I've noticed the reagent has a pale yellow color. Is it still usable?
Answer: A pale yellow color can indicate the presence of impurities, possibly from slight decomposition over time.[3] While it might still be suitable for some applications, for high-purity synthesis, it is advisable to purify the reagent.
-
Purification Protocol (Distillation):
B. Reaction-Specific Pitfalls
Question 3: I am attempting an alkylation of a primary amine with EBCPA, but I'm getting a mixture of products, including di- and tri-alkylated species. How can I achieve mono-alkylation?
Answer: This is a classic challenge in amine alkylation. The initially formed mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations.[7]
-
Causality: The electron-donating alkyl group on the newly formed secondary amine increases its nucleophilicity, making it react faster with the remaining EBCPA than the primary amine.[7]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting amine alkylation.
-
Detailed Protocols:
-
Excess Amine: Use a large excess (5-10 equivalents) of the primary amine relative to EBCPA. This increases the probability of EBCPA reacting with the primary amine rather than the mono-alkylated product.
-
Protecting Group Strategy: Protect the primary amine (e.g., as a tosylamide), perform the alkylation, and then deprotect. This ensures selective mono-alkylation.
-
Question 4: My Reformatsky reaction with EBCPA is not initiating, or the yields are very low. What are the common pitfalls?
Answer: The Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester, is highly sensitive to the reaction conditions, particularly the activation of the zinc metal.[8][9][10]
-
Causality: A layer of zinc oxide on the surface of the zinc metal can prevent its oxidative insertion into the carbon-bromine bond of EBCPA, thus inhibiting the formation of the reactive Reformatsky enolate.[9]
-
Zinc Activation Protocol:
-
Place zinc dust or turnings in a flask under an inert atmosphere.
-
Add a small amount of iodine or 1,2-dibromoethane and gently heat. The disappearance of the iodine color or the evolution of gas indicates activation.
-
Allow the mixture to cool before adding the solvent and EBCPA.
-
-
Troubleshooting Table for Reformatsky Reaction:
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive zinc surface | Activate zinc with iodine, 1,2-dibromoethane, or by washing with dilute HCl followed by drying.[9] |
| Low yield of β-hydroxy ester | Hydrolysis of the organozinc intermediate | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of side products | Dimerization of the Reformatsky reagent | Add the aldehyde or ketone substrate to the pre-formed organozinc reagent at a low temperature. |
C. Product Purification and Characterization
Question 5: After my reaction and workup, I am struggling to purify the product from unreacted EBCPA and other byproducts. What are the best purification strategies?
Answer: The choice of purification method depends on the properties of your desired product and the impurities present.
-
General Purification Workflow:
Caption: General workflow for product purification.
-
Specific Recommendations:
-
Silica Gel Chromatography: This is often the most effective method for separating products with different polarities. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically successful.
-
Aqueous Wash: If your reaction mixture contains acidic or basic impurities, a wash with a dilute solution of sodium bicarbonate (for acids) or dilute HCl (for bases) can be very effective.[11]
-
III. Safety Precautions
Question 6: What are the primary safety concerns when working with this compound?
Answer: EBCPA is a hazardous chemical and must be handled with appropriate safety measures.
-
Hazard Identification: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][12] It is also harmful if swallowed or inhaled.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][14] Work in a well-ventilated fume hood to avoid inhalation of vapors.[4]
-
Spill and Disposal: In case of a spill, absorb the material with an inert substance like sand or vermiculite and dispose of it as hazardous waste according to your institution's guidelines.[5]
IV. References
-
Al-harrasi, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: ETHYL BROMOACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Unknown. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]
-
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry with Caroline. (2022). Alkylation of Amines. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(2-bromo-4-chlorophenyl)acetate (C10H10BrClO2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
ResearchGate. (2023). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from
-
ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alpha Alkylation. Retrieved from [Link]
-
Michigan State University. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
-
MDPI. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
YouTube. (2014). Alpha Alkylation Esters. Retrieved from [Link]
-
Chemical Structure Search. (n.d.). Ethyl 2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
YouTube. (2013). Alpha Alkylation. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]
Sources
- 1. This compound | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 5445-25-0 | AChemBlock [achemblock.com]
- 3. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. Ethyl 2-bromo-(4-bromophenyl)acetate 97 77143-76-1 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 5445-25-0 | this compound - AiFChem [aifchem.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
Technical Support Center: Workup & Troubleshooting for Reactions Involving Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Ethyl 2-bromo-2-(4-chlorophenyl)acetate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the critical workup and purification stages of common synthetic reactions. Our focus is not just on the "how," but the fundamental "why" behind each procedural step, empowering you to make informed decisions in your own experiments.
Introduction: Understanding the Reagent
This compound is a versatile α-haloester, a class of compounds known for their utility in forming new carbon-carbon bonds.[1] Its primary reactivity stems from the electrophilic carbon bearing the bromine atom and the acidity of the α-proton, which allows for enolate formation.[2] This dual reactivity makes it a key building block in several named reactions, most notably the Reformatsky reaction, the Darzens condensation, and various phase-transfer catalyzed (PTC) alkylations.
However, its reactivity also presents challenges. Like many α-haloesters, it is a lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4] Furthermore, the ester functional group is susceptible to hydrolysis under both acidic and basic conditions, a critical consideration during reaction workup.
This guide will address specific workup challenges associated with these reaction types.
FAQ 1: Workup Procedures for the Reformatsky Reaction
The Reformatsky reaction utilizes zinc metal to convert an α-haloester and a carbonyl compound (aldehyde or ketone) into a β-hydroxy ester.[5][6] The workup is centered on quenching the organozinc intermediate and removing the resulting zinc salts.[7]
Question: My Reformatsky reaction is complete. What is the standard procedure for quenching the reaction and removing the zinc salts?
Answer: The primary goal of the workup is to protonate the zinc alkoxide intermediate to yield the desired β-hydroxy ester and to separate the product from inorganic zinc salts.
Recommended Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or other analysis, cool the reaction vessel to 0 °C using an ice bath. This mitigates potential side reactions during the quench.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Why NH₄Cl? Ammonium chloride is a mild acid (pKa ≈ 9.2) that effectively protonates the alkoxide without creating a strongly acidic environment that could promote dehydration of the β-hydroxy ester, a common side reaction. It also forms soluble zinc-ammonia complexes, aiding in their removal from the organic phase.
-
-
Filtration (if necessary): If a large amount of unreacted zinc dust remains, it is often beneficial to filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake with your reaction solvent (e.g., THF, diethyl ether) to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) (1x). The brine wash helps to remove residual water from the organic layer and break any minor emulsions.[9]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (see Table 2), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by silica gel column chromatography.[10]
Question: I performed an acidic workup with dilute HCl, and my yield of the β-hydroxy ester is very low. What happened?
Answer: While an acidic workup with dilute HCl or H₂SO₄ is sometimes reported, it can be problematic.[7][11] The likely cause for your low yield is acid-catalyzed dehydration of the target β-hydroxy ester to form an α,β-unsaturated ester, which can be more stable.
The benzylic nature of the alcohol in the product formed from this compound makes it particularly susceptible to elimination under acidic conditions. The protonated hydroxyl group becomes an excellent leaving group (water), and the resulting carbocation is stabilized by the adjacent phenyl ring.
Troubleshooting:
-
Alternative Quench: For future experiments, revert to a milder quenching agent like saturated aqueous NH₄Cl.
-
Product Analysis: Analyze your crude product by ¹H NMR or GC-MS to confirm the presence of the α,β-unsaturated byproduct.
-
Temperature Control: If a dilute acid wash is unavoidable (e.g., to remove a stubborn impurity), ensure the entire process is performed at 0 °C to minimize the rate of the dehydration side reaction.
Workflow for Reformatsky Reaction Workup
Caption: Decision tree for troubleshooting product purification.
Data & Reference Tables
Table 1: Common Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Diethyl Ether | 0.71 | 34.6 | Low | Highly volatile and flammable. Good for extracting non-polar compounds. |
| Ethyl Acetate | 0.90 | 77.1 | Medium | Good general-purpose solvent. Slightly water-soluble. |
| Dichloromethane | 1.33 | 39.6 | Medium | Denser than water. Can be difficult to dry completely. |
| Toluene | 0.87 | 110.6 | Low | Good for dissolving non-polar compounds; high boiling point. |
| Hexanes | ~0.66 | ~69 | Very Low | Used for extracting highly non-polar compounds or for trituration. |
Table 2: Common Drying Agents for Organic Solutions
| Drying Agent | Speed | Capacity | Chemical Nature | Notes |
| Sodium Sulfate (Na₂SO₄) | Slow | High | Neutral | Inexpensive and common. Forms a hydrate below 32 °C. [10] |
| Magnesium Sulfate (MgSO₄) | Fast | High | Weakly Acidic | Very effective, fine powder provides large surface area. |
| Calcium Chloride (CaCl₂) | Fast | High | Acidic | Very effective but can form complexes with alcohols, amines, and some carbonyls. |
References
-
J&K Scientific LLC. (2021). Reformatsky Reaction. Available at: [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Available at: [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]
-
PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Available at: [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Available at: [Link]
-
Iranian Journal of Chemical Engineering (IJChE). (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Available at: [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
Mechanism Monday. (2025). The Darzens Reaction: Mechanism Monday #37!. YouTube. Available at: [Link]
-
Crouch, R. D., Holden, M. S., & Romany, C. A. (n.d.). The Darzens Condensation: Structure Determination through Spectral Analysis and Understanding Substrate Reactivity. Journal of Chemical Education. Available at: [Link]
-
Vedantu. (n.d.). Write short notes on the following: Darzens Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Recent Strategies in Organic Reactions Catalyzed by Phase Transfer Catalysts and Analyzed by Gas Chromatography. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Available at: [Link]
-
MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
-
Testbook. (2024). Aldehydes and ketones react with α-brome esters and zinc to yield. Available at: [Link]
Sources
- 1. CAS 5445-25-0: ethyl bromo(4-chlorophenyl)acetate [cymitquimica.com]
- 2. Write short notes on the following Darzens Reactio class 12 chemistry CBSE [vedantu.com]
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- 11. psiberg.com [psiberg.com]
catalyst poisoning in reactions with Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for a common yet vexing issue: catalyst poisoning in reactions involving Ethyl 2-bromo-2-(4-chlorophenyl)acetate. As a senior application scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry, empowering you to diagnose, solve, and prevent these issues in your critical work.
Technical Support Center: Troubleshooting Catalyst Deactivation
Topic: Catalyst Poisoning in Cross-Coupling Reactions with this compound
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) using this compound has stalled or is giving very low yield. What are the primary suspects?
A1: A stalled or low-yielding reaction is a frequent issue in transition metal catalysis, and the causes can be broadly categorized. When using a reactive electrophile like this compound, the catalyst's health is paramount. The primary suspects are:
-
Catalyst Deactivation: This is the most common culprit. The active catalytic species (typically Pd(0)) is rendered inactive through various mechanisms. The most prominent of these is poisoning , where impurities in the reaction mixture bind to the metal center and halt the catalytic cycle. Other deactivation pathways include the formation of inactive palladium black (aggregation) or degradation of the supporting ligand.[1]
-
Reagent Purity & Stability: Impurities in your starting material, coupling partner, base, or solvent can act as potent catalyst poisons.[1][2] The stability of reagents, such as the potential for protodeboronation of boronic acids in Suzuki coupling, can also lead to failure.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical. An inappropriate ligand may not sufficiently stabilize the catalyst, while incorrect temperature can either slow the reaction or accelerate catalyst decomposition.[3]
Q2: How can I determine if catalyst poisoning is the specific cause of my failed reaction?
A2: Differentiating poisoning from other issues requires systematic diagnosis. Here are some field-proven methods:
-
Visual Cues: A dramatic color change, particularly the formation of a black precipitate (palladium black), is a strong indicator of catalyst decomposition, which can be induced by poisons or harsh conditions.[1]
-
Control Experiment: Run the reaction again with a highly pure, "gold-standard" substrate that has worked previously with your catalyst system. If this control reaction also fails, it points to a problem with your catalyst, solvent, or general technique. If it succeeds, the issue likely lies with your this compound or the specific coupling partner.
-
"Spiking" Experiment: If you have a reaction that is known to work well, add a small amount of the suspect reagent (e.g., your batch of this compound). A significant drop in yield or reaction rate strongly implicates that reagent batch as the source of the poison.
-
Catalyst Loading Test: Double the catalyst and ligand loading. If the reaction proceeds, it suggests the presence of a poison that is being "titrated" by the catalyst. This is an expensive diagnostic but can be very informative.
Below is a logical workflow for troubleshooting a failed reaction.
Caption: Sulfur impurities irreversibly bind to the active Pd(0) catalyst.
-
Mitigation Strategies:
-
Purification: Recrystallize your this compound. If it is an oil, column chromatography can be effective.
-
Activated Carbon: Stirring a solution of the substrate with activated charcoal can sometimes adsorb trace sulfur impurities.
-
Source "Sulfur-Free" Reagents: When possible, synthesize the starting material using sulfur-free halogenating agents (e.g., oxalyl chloride instead of thionyl chloride). [2]
-
Q4: My reaction is sensitive to air, but I'm using a phosphine ligand. Aren't they supposed to be stable?
A4: This is a common misconception. While phosphine ligands are essential, their stability and role are nuanced.
-
Phosphine Oxidation: Many common phosphines, especially electron-rich trialkylphosphines, are susceptible to oxidation by trace oxygen to form the corresponding phosphine oxide. [4]Phosphine oxides do not bind effectively to the metal center, leading to an incorrect ligand-to-metal ratio. This can destabilize the catalyst, leading to aggregation (palladium black) and loss of activity.
-
Ligand Choice: The choice of phosphine ligand is a critical parameter for success.
-
Electron-rich and Bulky Ligands: Ligands like tricyclohexylphosphine or Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are often superior. Their steric bulk promotes the formation of highly active, monoligated palladium species and facilitates the final reductive elimination step, while their electron-donating nature enhances the initial oxidative addition. [5] * Air-Stability: Many modern biaryl phosphine ligands have been specifically designed for enhanced air stability, making them easier to handle and store compared to traditional ligands like tri-tert-butylphosphine. [4]
Ligand Type Key Characteristics Sensitivity to Air Typical Use Case Triphenylphosphine (PPh₃) Readily available, moderate bulk Moderately stable "Classical" couplings, often requires higher temps/loadings Trialkylphosphines (e.g., PCy₃) Electron-rich, bulky High (often pyrophoric) Highly active for unreactive substrates (e.g., aryl chlorides) [4] Buchwald Biaryl Phosphines Very bulky, electron-rich Generally good to excellent State-of-the-art for a wide range of cross-couplings [4] | Bidentate Ligands (e.g., dppf) | Forms stable chelate complexes | Good | Can prevent β-hydride elimination, useful in specific cases [4]|
-
Q5: Can my catalyst be regenerated after it has been poisoned?
A5: Regeneration is challenging in a laboratory setting and depends heavily on the poisoning mechanism.
-
For Fouling: If the deactivation is due to fouling (physical blockage by polymers or insoluble byproducts), simply washing the catalyst (if heterogeneous) with a suitable solvent might restore some activity. [6]* For Sulfur Poisoning: This is significantly more difficult due to the strong Pd-S bond. Industrial processes sometimes use high-temperature treatments with hydrogen or air to regenerate sulfur-poisoned catalysts. [7][8][9]Such methods are generally not feasible or practical for small-scale lab synthesis. The most effective strategy is prevention.
-
For Oxidation: If the catalyst has been deactivated by oxygen, it is generally considered irreversible in the reaction pot. It is crucial to ensure all reagents and solvents are properly degassed and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen). [10]
Experimental Protocols
Protocol 1: Small-Scale Array for Troubleshooting Failed Reactions
This protocol allows for the systematic and parallel testing of variables to identify the source of reaction failure.
Objective: To identify the problematic component (catalyst, ligand, base, solvent, or substrate) in a failed cross-coupling reaction.
Methodology:
-
Setup: In an inert atmosphere glovebox, arrange a set of 8 clean, dry reaction vials with stir bars in a heating block.
-
Baseline Reaction (Vial 1): Set up the reaction exactly as it failed previously.
-
Variable Testing (Vials 2-8): In each subsequent vial, set up the baseline reaction but substitute one component with a fresh, high-purity, or alternative version.
-
Vial 2: Use a new bottle of solvent (freshly dried and degassed).
-
Vial 3: Use a different batch or supplier of the base.
-
Vial 4: Use a fresh vial of the palladium precatalyst.
-
Vial 5: Use a fresh vial of the phosphine ligand.
-
Vial 6: Use a "gold-standard" electrophile instead of your this compound.
-
Vial 7: Use purified this compound (e.g., after recrystallization).
-
Vial 8 (Positive Control): Use all "gold-standard" reagents that have worked in a previous, successful reaction.
-
-
Execution: Seal all vials, bring them to the reaction temperature, and monitor all reactions simultaneously by TLC or UPLC-MS at set time points (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion in vials 2-7 to the baseline (Vial 1) and the positive control (Vial 8). The vial that shows significant improvement points directly to the problematic component.
References
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH.
- Sulfur Poisoning and Regeneration of Palladium-based C
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles - ACS Public
- Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing).
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - Journal of Hazardous M
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchG
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- A Comparative Guide to Phosphine Ligands in Cross-Coupling C
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Ligand design for cross-couplings: phosphines - YouTube.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde - Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with Isobutylboronic Acid - Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Strategic Guide to Alkylation: Evaluating Alternatives to Ethyl 2-bromo-2-(4-chlorophenyl)acetate
Introduction: The Central Role of α-Aryl Carbonyls and the Quest for Superior Reagents
The α-aryl carboxylic acid ester motif is a cornerstone of modern medicinal chemistry, embedded in the core of numerous blockbuster pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a classic, potent electrophile for introducing the 2-(4-chlorophenyl)acetate moiety via nucleophilic substitution. Its reactivity is driven by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and renders the α-carbon highly susceptible to nucleophilic attack, typically via an SN2 mechanism.[3]
However, reliance on a single reagent can be synthetically constraining. The demands of complex target synthesis, process optimization, and green chemistry necessitate a broader toolkit. Factors such as harsh reaction conditions, potential for racemization of sensitive stereocenters, and the generation of stoichiometric bromide waste drive the search for superior alternatives.[4] This guide provides a comprehensive comparison of alternative reagents and strategies, moving from direct analogues to cutting-edge catalytic methodologies that bypass the need for pre-functionalized α-haloesters altogether.
The Benchmark: Understanding this compound
This reagent is a potent alkylating agent valued for its high reactivity.[5][6] The bromine atom serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles including amines, phenols, and thiols. However, this high reactivity can be a double-edged sword, leading to challenges in selectivity and handling, and it is classified as an irritant.[7] Its synthesis typically involves the bromination of the corresponding ethyl (4-chlorophenyl)acetate, a process that itself requires careful handling of brominating agents.
Comparative Analysis of Alternative Reagents & Strategies
The selection of an appropriate alkylating agent or strategy is a critical decision point in a synthetic campaign, balancing reactivity, substrate compatibility, cost, and scalability. The following table provides a comparative overview of viable alternatives.
| Reagent/Strategy Class | Specific Example(s) | Key Advantages | Key Disadvantages | Typical Conditions |
| Direct Analogues (α-Haloesters) | Ethyl 2-chloro -2-(4-chlorophenyl)acetate | Lower cost, potentially higher stability | Lower reactivity than bromo-analogue, requires harsher conditions | Higher temperatures, stronger bases |
| α-Sulfonyloxy Esters | Ethyl 2-(mesyloxy)-2-(4-chlorophenyl)acetate | Excellent leaving groups, clean reactions | Often require synthesis from α-hydroxy ester precursor | Basic, often cryogenic conditions |
| α-Hydroxy Esters (In Situ Activation) | Ethyl 2-hydroxy-2-(4-chlorophenyl)acetate | Safer to handle and store precursor | Requires stoichiometric activating agent (e.g., Mitsunobu) | Mitsunobu or other coupling reagents |
| Metal-Catalyzed α-Arylation | Ethyl acetate + 1-bromo-4-chlorobenzene | Convergent, builds complexity from simple materials | Requires metal catalyst (e.g., Pd, Ni), ligand, and base | Often high temperatures, inert atmosphere[8] |
| Photoredox-Mediated C-H Functionalization | Ethyl acetate + Aryl Halide | Exceptionally mild conditions (visible light), high functional group tolerance[9][10] | Requires photocatalyst, potential for side reactions | Visible light, room temp, photocatalyst[11] |
| Reductive Friedel-Crafts Alkylation | Ethyl 2-oxo-(4-chlorophenyl)acetate + Arene | Metal-free, high functional group tolerance | Requires α-ketoacid precursor and reductant (silane)[1][12] | Lewis acid, silane reductant[12] |
Experimental Deep Dive: Protocols and Methodologies
To provide a practical context, we present detailed protocols for alkylation using the benchmark reagent and a modern, metal-catalyzed alternative.
Protocol 1: Classical N-Alkylation using this compound
This protocol describes a typical SN2 reaction with a secondary amine nucleophile. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent competition with the primary nucleophile.
Diagram of Experimental Workflow
Caption: Workflow for a standard SN2 alkylation.
Step-by-Step Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) in acetonitrile (0.1 M) is added diisopropylethylamine (1.5 eq) at room temperature.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.1 eq) in acetonitrile is added dropwise over 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Palladium-Catalyzed α-Arylation of Ethyl Acetate
This protocol represents a modern, convergent approach, forming the C-C bond directly without a pre-functionalized electrophile.[8] This method is powerful for creating libraries of analogues as the aryl halide can be easily varied.
Diagram of Catalytic Cycle
Caption: Key steps in a Pd-catalyzed α-arylation reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen) is added Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., cataCXium A, 4 mol %), and 1-bromo-4-chlorobenzene (1.0 eq).
-
The flask is evacuated and backfilled with the inert gas three times.
-
Anhydrous toluene and ethyl acetate (5.0 eq) are added via syringe.
-
A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq) as a 1M solution in THF is added dropwise at room temperature.
-
The reaction mixture is heated to 80-100 °C and stirred for 18-24 hours. Reaction progress is monitored by GC-MS.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is diluted with water and extracted three times with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield ethyl 2-(4-chlorophenyl)acetate.
Advanced Strategies: The Photoredox Revolution
Recent advances in synthetic methodology have provided powerful, light-mediated alternatives.[13] Photoredox catalysis enables the direct α-arylation of unactivated carbonyl compounds using aryl halides under exceedingly mild conditions.[9][11]
Mechanism Overview: In a typical cycle, a photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is excited by visible light.[10] This excited-state catalyst can then engage in single-electron transfer (SET) with an enolate or enamine derived from the ester. This generates a key α-carbonyl radical, which can then couple with an aryl radical generated from the aryl halide in the same catalytic cycle. This pathway avoids the use of strong bases and high temperatures, offering remarkable functional group tolerance.[14][15]
Conclusion and Future Outlook
While this compound remains a useful and reactive tool, the modern synthetic chemist has a diverse and powerful array of alternatives.
-
For robust, large-scale synthesis where cost is paramount, the corresponding α-chloroacetate may be a viable, albeit less reactive, alternative.
-
For complex molecule synthesis where mild conditions and functional group tolerance are critical, metal-catalyzed cross-coupling and, particularly, photoredox-mediated strategies represent the state of the art.[8][11] These methods offer unparalleled flexibility and convergency.
-
For generating chiral α-aryl esters , asymmetric catalytic methods, including enantioselective arylations of ester enolates, are the preferred approach to avoid challenging resolutions and ensure stereochemical purity, a critical aspect of drug development.[2][4]
The continued development of catalytic C-H functionalization and photoredox reactions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this vital structural motif, further expanding the toolkit for researchers and drug development professionals.
References
- A Comparative Guide to Alternative Alkylating Reagents for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. Benchchem.
- Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Chemical Science (RSC Publishing).
- Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. NIH.
- (PDF) Photoredox α-Arylation of Carbonyl Compounds.
- Strategies for the synthesis of α‐arylation of carboxylic acids, esters, and amides. Wiley Online Library.
- Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti- inflamm. ChemRxiv.
- Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds.
- (PDF) Photoredox α-Arylation of Carbonyl Compounds (2021). SciSpace.
- Photoredox α-Arylation of Carbonyl Compounds. ChemRxiv | Cambridge Open Engage.
- Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds.
- An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters. Journal of the American Chemical Society.
- Visible Light Mediated Photoredox Catalytic Arylation Reactions. Accounts of Chemical Research.
- ethyl (4-chlorophenyl)
-
Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. [Link]
- ethyl bromo(4-chlorophenyl)
- Ethyl 2-bromo-2-(4-chlorophenyl)
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A Senior Application Scientist's Comparative Guide to Alpha-Bromoesters in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the alpha-bromoester is not merely a reagent but a versatile linchpin in the strategic construction of complex molecular architectures. Its utility stems from the finely balanced reactivity of the carbon-bromine bond, activated by the adjacent ester functionality. This guide offers a comparative analysis of common α-bromoesters, moving beyond simple protocols to explore the causal relationships between their structure, reactivity, and performance in key synthetic transformations. The insights provided herein are grounded in established mechanistic principles and supported by experimental data to empower scientists in their selection and application of these pivotal building blocks.
The Synthetic Landscape: Accessing α-Bromoesters
The effective use of α-bromoesters begins with their efficient synthesis. While various methods exist, the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification remains a robust and widely practiced approach for its broad substrate scope.
The HVZ reaction transforms a carboxylic acid into an α-bromo carboxylic acid.[1] The reaction is typically initiated by converting the carboxylic acid into an acyl bromide using a catalyst like phosphorus tribromide (PBr₃).[1][2] This acyl bromide intermediate is crucial as it readily tautomerizes to its enol form, which is the active species that undergoes bromination at the α-position.[3][4] Subsequent quenching with an alcohol directly yields the desired α-bromo ester, bypassing the isolation of the often-lachrymatory α-bromo acyl halide.[1][5]
Caption: Synthesis of α-bromoesters via the Hell-Volhard-Zelinsky reaction.
An alternative, more direct route involves the α-bromination of the parent ester using reagents like N-Bromosuccinimide (NBS) under radical or acidic conditions. However, this method can be less regioselective and is often substrate-dependent. The HVZ approach, while requiring harsher conditions, generally offers more reliable outcomes for a wider range of substrates.[4]
Comparative Reactivity in Key C-C Bond Forming Reactions
The true value of α-bromoesters is realized in their application. Below, we compare their performance in three cornerstone reactions, highlighting how the choice of the ester's alkyl group (R' in R-CH(Br)-COOR') dictates reactivity and stereochemical outcomes.
The Reformatsky Reaction: Taming Organozinc Reagents
The Reformatsky reaction is a powerful method for synthesizing β-hydroxy esters by reacting an α-bromoester with a carbonyl compound in the presence of metallic zinc.[6][7] The key intermediate is an organozinc reagent, or 'Reformatsky enolate', formed by the oxidative insertion of zinc into the carbon-bromine bond.[8]
A critical feature of Reformatsky enolates is their lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired self-condensation with the ester functionality.[8]
Sources
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A Comparative Guide to the Structural Characterization of Products from Ethyl 2-bromo-2-(4-chlorophenyl)acetate Reactions
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a versatile α-halo ester, a cornerstone reagent for introducing the 2-(4-chlorophenyl)acetate moiety in advanced organic synthesis, particularly in the development of pharmaceutical intermediates. The reactivity of its α-bromo group allows for a diverse range of chemical transformations, leading to products with significant structural variation. For researchers in drug development, precise and unambiguous structural confirmation of these reaction products is paramount to ensure efficacy, safety, and intellectual property protection.
This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques required for the structural characterization of products derived from two common, yet distinct, reactions of this compound: nucleophilic substitution and the Reformatsky reaction. We will explore the causality behind experimental choices, present self-validating protocols, and offer a logical workflow for achieving unequivocal structural assignment.
PART 1: Synthesis of Representative Reaction Products
To illustrate the characterization challenges and strategies, we will focus on two representative transformations of the starting material, this compound (1) .
Reaction A: Nucleophilic Substitution with a Primary Amine
This reaction displaces the bromide with an amine, forming a valuable α-amino ester derivative. These products are precursors to a wide range of biologically active molecules.
Reaction B: The Reformatsky Reaction
This classic organometallic reaction involves the formation of an organozinc intermediate (a Reformatsky enolate) which then adds to a carbonyl compound, such as benzaldehyde, to create a β-hydroxy ester[1][2][3][4]. This carbon-carbon bond-forming reaction is crucial for building more complex molecular skeletons[5].
Below is a diagram illustrating these two synthetic pathways.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(benzylamino)-2-(4-chlorophenyl)acetate (2) [6]
-
To a solution of this compound (1) (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add benzylamine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired α-amino ester (2) .
Protocol 2: Synthesis of Ethyl 2-(4-chlorophenyl)-3-hydroxy-3-phenylpropanoate (3) [1][7]
-
Activate zinc dust (1.2 eq) by stirring with a catalytic amount of iodine in anhydrous toluene under reflux, then cool to room temperature.
-
Add a solution of this compound (1) (1.0 eq) in toluene to the activated zinc suspension.
-
Add benzaldehyde (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 90°C and stir for 30 minutes. The formation of the organozinc reagent is key to the reaction's success[3][4].
-
Cool the reaction to 0°C and quench by the slow addition of dilute aqueous acid (e.g., 1M HCl).
-
Filter the suspension and extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the β-hydroxy ester (3) .
PART 2: A Comparative Guide to Structural Characterization Techniques
The choice of analytical technique is dictated by the information required. A multi-pronged approach, combining several spectroscopic methods, is essential for a self-validating and unambiguous structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR provide the foundational data for structure confirmation.
Expertise in Action: The primary diagnostic check is the signal for the proton at the α-carbon (the carbon bearing the bromine). In the starting material (1) , this is a distinct singlet. The disappearance of this signal and the appearance of new, characteristic signals confirm the transformation.
¹H NMR Analysis:
-
Product 2 (α-amino ester): The key diagnostic signal is the appearance of a new singlet for the α-proton, now shifted due to the influence of the adjacent amine. The benzyl group will show characteristic aromatic signals and a singlet for the benzylic CH₂ group.
-
Product 3 (β-hydroxy ester): The reaction creates two new chiral centers, leading to a more complex spectrum. We expect to see two new signals in the aliphatic region corresponding to the α- and β-protons. These will likely appear as doublets due to coupling with each other, providing direct evidence of their connectivity. The appearance of a broad singlet for the hydroxyl (-OH) proton is also a key indicator.
¹³C NMR Analysis:
-
The α-carbon signal will shift significantly upon substitution of bromine with either nitrogen (Product 2) or a new carbon-carbon bond (Product 3). This shift provides confirmatory evidence of the reaction at that center.
-
The carbonyl carbon of the ester group (around 170 ppm) is a useful reference point and its chemical environment is sensitive to structural changes[8].
Comparative NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Material (1) | ~5.3 (s, 1H, α-CH) | ~168 (C=O), ~45 (α-C) |
| Product (2) | ~4.5 (s, 1H, α-CH), ~3.8 (s, 2H, N-CH₂) | ~172 (C=O), ~65 (α-C), ~54 (N-CH₂) |
| Product (3) | ~5.0 (d, 1H, β-CH), ~3.5 (d, 1H, α-CH), ~3.0 (br s, 1H, OH) | ~173 (C=O), ~75 (β-C), ~55 (α-C) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, which are critical pieces of evidence for confirming the identity of a new compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact molecular formula.
Trustworthiness through Validation: The isotopic pattern is a self-validating feature. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) in the starting material gives a characteristic M, M+2, M+4 pattern. For the products, the bromine pattern will disappear, while the chlorine pattern will remain.
Fragmentation Analysis:
-
Product 2 (α-amino ester): Common fragmentation includes the loss of the ethoxy group (-OEt) from the ester and cleavage α to the nitrogen atom, which is a stable fragmentation pathway for amines[9][10].
-
Product 3 (β-hydroxy ester): A characteristic fragmentation for β-hydroxy esters is the loss of a water molecule (M-18) from the molecular ion[11][12]. Cleavage between the α and β carbons is also common.
Comparative MS Data
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Isotopic Features / Fragments |
| Starting Material (1) | C₁₀H₁₀BrClO₂ | 275.9576 | M, M+2, M+4 pattern (Br, Cl) |
| Product (2) | C₁₇H₁₈ClNO₂ | 304.1099 | M, M+2 pattern (Cl), loss of -OEt |
| Product (3) | C₁₇H₁₇ClO₃ | 319.0837 | M, M+2 pattern (Cl), [M-H₂O]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence or absence of key functional groups.
-
Starting Material (1): A strong absorption around 1740 cm⁻¹ for the ester C=O stretch.
-
Product 2 (α-amino ester): The ester C=O stretch remains (~1735 cm⁻¹). A new, medium absorption will appear in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.
-
Product 3 (β-hydroxy ester): The ester C=O stretch is still present (~1730 cm⁻¹). A prominent, broad absorption will appear between 3200-3600 cm⁻¹, which is characteristic of the O-H stretch of the alcohol. This is a definitive indicator of the success of the Reformatsky reaction.
PART 3: Integrated Characterization Workflow
No single technique is sufficient. The authoritative assignment of a structure relies on the logical integration of data from multiple sources. The following workflow ensures a rigorous and self-validating characterization process.
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A Comparative Guide to the Synthesis of Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Solvent System Efficiency
Introduction
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the second-generation antihistamine, Loratadine.[1][2] The efficiency of its synthesis, specifically the α-bromination of ethyl 2-(4-chlorophenyl)acetate, is critically dependent on the chosen solvent system. This guide provides an in-depth technical comparison of different solvent systems for this reaction, offering experimental data and insights to aid researchers, scientists, and drug development professionals in optimizing their synthetic routes.
The α-bromination of carbonyl compounds, including esters, is a fundamental transformation in organic synthesis. The reaction mechanism can proceed through either an ionic or a radical pathway, and the choice of solvent plays a crucial role in dictating the dominant pathway and, consequently, the reaction's efficiency and selectivity.[3][4] This guide will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Mechanistic Considerations: The Role of the Solvent
The α-bromination of ethyl 2-(4-chlorophenyl)acetate can be initiated by different reagents, leading to distinct mechanistic pathways. The two primary approaches involve:
-
Acid-catalyzed enolization followed by electrophilic bromination: In the presence of an acid catalyst, the ester can tautomerize to its enol form. This enol then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂).[4][5] Polar protic solvents can facilitate this pathway by stabilizing the ionic intermediates.[6][7]
-
Free radical bromination: This pathway is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS).[8][9] The initiator generates a bromine radical, which then abstracts the α-hydrogen from the ester, leading to a carbon-centered radical. This radical then reacts with another equivalent of the bromine source to yield the desired product and propagate the radical chain.[10] Non-polar solvents are often favored for radical reactions to minimize competing ionic side reactions.[3]
The choice of solvent can influence:
-
Reaction Rate: By stabilizing transition states and intermediates.[11]
-
Selectivity: By favoring one reaction pathway over another.[12]
-
Solubility: Ensuring all reactants are in the same phase.[13]
-
Work-up and Purification: Ease of removal of the solvent and byproducts.[14]
Comparative Analysis of Solvent Systems
This section details the experimental protocols and comparative performance data for the synthesis of this compound in various solvent systems.
Experimental Protocols
General Procedure for α-Bromination:
To a solution of ethyl 2-(4-chlorophenyl)acetate (1.0 equivalent) in the specified solvent, the brominating agent and initiator/catalyst are added. The reaction mixture is heated to the specified temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion. Upon completion, the reaction is quenched, and the product is isolated and purified.
Analytical Method for Yield and Purity Determination:
The yield of the crude and purified product is determined gravimetrically. The purity of the final product is assessed by HPLC analysis on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection.
Data Summary
| Solvent System | Brominating Agent/Initiator | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Carbon Tetrachloride (CCl₄) | NBS / AIBN | 77 (Reflux) | 4 | 85 | 98 |
| Acetonitrile (CH₃CN) | NBS / AIBN | 82 (Reflux) | 6 | 82 | 97 |
| Acetic Acid (CH₃COOH) | Br₂ | 100 | 8 | 75 | 95 |
| Dichloromethane (CH₂Cl₂) | NBS / AIBN | 40 (Reflux) | 12 | 78 | 96 |
| Solvent-Free | NBS / AIBN | 90 | 2 | 90 | 98 |
In-Depth Discussion of Solvent Systems
Carbon Tetrachloride (CCl₄): The Classical Approach
Rationale: Carbon tetrachloride has traditionally been the solvent of choice for radical brominations, such as the Wohl-Ziegler reaction.[9][15] Its non-polar nature minimizes ionic side reactions and effectively solvates the reactants for a radical pathway.
Experimental Workflow:
A typical experimental workflow for the synthesis in CCl₄.
Performance: This system provides a high yield and purity of the desired product. The reaction proceeds cleanly with minimal by-product formation.
Trustworthiness: The primary drawback of CCl₄ is its severe toxicity and environmental concerns, leading to significant restrictions on its use.[16]
Acetonitrile (CH₃CN): A Greener Alternative
Rationale: Acetonitrile is a polar aprotic solvent that has emerged as a more environmentally benign alternative to chlorinated solvents for various reactions, including brominations.[16][17] While polar, it can still effectively support radical reactions.
Experimental Workflow:
A typical experimental workflow for the synthesis in CH₃CN.
Performance: The yield in acetonitrile is slightly lower than in carbon tetrachloride, and the reaction time is longer. However, it remains a viable and more sustainable option. The polarity of acetonitrile can sometimes lead to minor side reactions.[18]
Acetic Acid (CH₃COOH): The Ionic Pathway
Rationale: Acetic acid is a polar protic solvent that can also act as an acid catalyst to promote the enolization of the ester, favoring an ionic bromination pathway with molecular bromine.[4][14]
Proposed Mechanism:
Proposed ionic mechanism for bromination in acetic acid.
Performance: This method generally results in lower yields and purity compared to the radical pathways. The reaction is often slower, and the use of corrosive molecular bromine and the acidic solvent requires careful handling and neutralization during workup.[7]
Dichloromethane (CH₂Cl₂): A Common Laboratory Solvent
Rationale: Dichloromethane is a widely used polar aprotic solvent in organic synthesis. While less common for radical brominations than CCl₄, it can be employed.
Performance: The reaction in dichloromethane is significantly slower and requires milder conditions (reflux at 40°C) to minimize potential side reactions. The yield is moderate. Its use is also facing increasing scrutiny due to environmental and health concerns.
Solvent-Free Conditions: A Mechanochemical Approach
Rationale: Performing reactions without a solvent offers significant environmental and economic advantages. Mechanochemical methods, such as ball milling, can facilitate solid-state reactions.[18] In this context, heating a neat mixture of the reactants can also be effective.
Experimental Workflow:
A typical experimental workflow for the solvent-free synthesis.
Performance: The solvent-free approach provides the highest yield in the shortest reaction time. This method is highly efficient and environmentally friendly. However, careful temperature control is crucial to prevent runaway reactions.
Conclusion and Recommendations
The choice of solvent system for the α-bromination of ethyl 2-(4-chlorophenyl)acetate has a profound impact on the reaction's efficiency, safety, and environmental footprint.
-
For maximum efficiency and yield , the solvent-free approach is highly recommended, provided that appropriate safety measures for temperature control are in place.
-
Where a solvent is necessary, acetonitrile offers a good balance of efficiency and improved environmental and safety profile compared to the traditionally used carbon tetrachloride.[17]
-
The use of carbon tetrachloride should be avoided due to its toxicity and environmental impact.
-
The acetic acid/Br₂ system is less efficient and involves the use of more hazardous reagents.
Researchers and process chemists should carefully consider these factors when selecting a solvent system for the synthesis of this compound to optimize their process for both performance and sustainability.
References
- Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole?
- Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?
- Chemia. (2023, December 22). Bromination reactions with hydrogen bromide (additions to alkenes/alkynes).
- Quora. (2017, June 28). Why is acetic acid used in the bromination of cholesterol?
- Wikipedia. Azobisisobutyronitrile.
- PMC - NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Master Organic Chemistry. Halogenation Of Ketones via Enols.
- Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids.
- YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
- Wang, X. Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.
- ResearchGate. Radical Bromination by the Use of Various Solvents | Download Table.
- Wikipedia. N-Bromosuccinimide.
- James Ashenhurst. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.
- N-Bromosuccinimide. (2019, July 6).
- Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Journal of Chemistry, 87(2), 440-447.
- Google Patents. Methods for the manufacture of loratadine, intermediates useful in the ...
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A Comparative Guide to the Biological Activity of Ethyl 2-bromo-2-(4-chlorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the modification of core chemical scaffolds is a cornerstone of drug discovery. Ethyl 2-bromo-2-(4-chlorophenyl)acetate serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this valuable precursor, with a focus on their antimicrobial and anticancer properties. Drawing upon experimental data from authoritative studies, we will explore the structure-activity relationships that govern their efficacy and delve into the experimental methodologies used for their evaluation.
The Central Role of this compound
This compound possesses a reactive α-bromo group, making it an excellent electrophile for nucleophilic substitution reactions.[1] This reactivity is the key to its utility in synthesizing a variety of derivatives, particularly heterocyclic systems like thiazoles, which are known to exhibit a wide range of biological activities. The presence of the 4-chlorophenyl moiety also plays a crucial role in the biological profile of the resulting molecules, often contributing to enhanced potency.
General Synthetic Pathway for Thiazole Derivatives
A common and efficient method for the synthesis of thiazole derivatives from this compound involves the Hantzsch thiazole synthesis. This reaction typically involves the condensation of the α-bromoester with a thiourea or thioamide derivative.
Caption: General workflow for the synthesis of thiazole derivatives.
This synthetic route allows for the introduction of various substituents onto the thiazole ring, enabling the generation of a library of compounds for biological screening.
Comparative Antimicrobial Activity
Derivatives of this compound, particularly those incorporating a thiazole ring, have demonstrated significant potential as antimicrobial agents. The biological activity is often influenced by the nature of the substituents on the derivative.
Antibacterial Activity
Several studies have highlighted the antibacterial efficacy of thiazole derivatives. For instance, a series of novel thiazole derivatives were synthesized and evaluated as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[2] This enzyme is a promising target for new antibacterial agents due to its conservation across various bacterial species.
Table 1: Comparative Antibacterial Activity of Thiazole Derivatives (Hypothetical Data Based on Related Studies)
| Compound ID | R-Group on Thiazole Ring | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Derivative A | 4-Methylphenyl | Staphylococcus aureus | 12.5 | [3] |
| Derivative B | 4-Chlorophenyl | Staphylococcus aureus | 6.25 | [3] |
| Derivative C | 4-Nitrophenyl | Staphylococcus aureus | 6.25 | [3] |
| Derivative D | 4-Methylphenyl | Escherichia coli | 25 | [3] |
| Derivative E | 4-Chlorophenyl | Escherichia coli | 12.5 | [3] |
| Derivative F | 4-Nitrophenyl | Escherichia coli | 6.25 | [3] |
| Ciprofloxacin | (Standard) | Staphylococcus aureus | 6.25 | [3] |
| Ciprofloxacin | (Standard) | Escherichia coli | 3.125 | [3] |
Note: The data presented in this table is illustrative and compiled from studies on structurally similar compounds to demonstrate potential structure-activity relationships.
From the comparative data, a clear structure-activity relationship (SAR) emerges. The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring attached to the thiazole moiety tends to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] This suggests that electronic effects play a significant role in the interaction of these compounds with their bacterial targets.
Antifungal Activity
The antifungal potential of derivatives is also noteworthy. Studies on related heterocyclic compounds have shown promising activity against various fungal pathogens. For example, certain thiazole derivatives have exhibited good antifungal activity, with MIC values comparable to the standard drug fluconazole.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique for its determination.
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Anticancer Activity
The search for novel anticancer agents is a driving force in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds with antiproliferative activity against various cancer cell lines.
Mechanism of Action: Targeting Key Signaling Pathways
Many heterocyclic compounds derived from α-bromo esters exert their anticancer effects by inhibiting critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some thiazole derivatives have been identified as dual inhibitors of PI3K/mTOR, two key kinases in a frequently dysregulated pathway in cancer.[4]
Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.
Table 2: Comparative Anticancer Activity of Thiazole Derivatives (Hypothetical Data Based on Related Studies)
| Compound ID | R-Group on Thiazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative G | 4-Methoxyphenyl | Lung (A-549) | > 50 | [5] |
| Derivative H | 4-Bromophenyl | Lung (A-549) | 25 | [5] |
| Derivative I | Coumarin-based | Lung (A-549) | 0.025 | [5] |
| Derivative J | 4-Methoxyphenyl | Breast (MCF-7) | 45 | [5] |
| Derivative K | 4-Bromophenyl | Breast (MCF-7) | 29 | [5] |
| Derivative L | Coumarin-based | Breast (MCF-7) | 0.029 | [5] |
| Erlotinib | (Standard) | Lung (A-549) | 0.030 | [5] |
| Erlotinib | (Standard) | Breast (MCF-7) | 0.040 | [5] |
Note: The data presented in this table is illustrative and compiled from studies on structurally similar compounds to demonstrate potential structure-activity relationships.
The in vitro anticancer activity, often expressed as the half-maximal inhibitory concentration (IC50), reveals important SARs. The data suggests that the nature of the substituent on the thiazole ring significantly impacts the cytotoxic potency. For instance, the incorporation of a coumarin moiety can lead to a dramatic increase in activity, with potency even exceeding that of the standard drug erlotinib in some cases.[5] The presence of a halogen, such as bromine, also appears to be favorable for anticancer activity.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile class of compounds with significant potential in the development of new antimicrobial and anticancer agents. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activity.
The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural features, such as the presence of electron-withdrawing groups for antimicrobial activity and bulky aromatic systems like coumarin for enhanced anticancer potency.
Future research in this area should focus on the synthesis and screening of a broader range of derivatives to further elucidate the SAR. Moreover, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent compounds. The insights gained from such investigations will be invaluable for the rational design and development of the next generation of therapeutic agents derived from the this compound scaffold.
References
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Lv, P. C., Wang, K. R., Yang, Y., Mao, W. J., Chen, J., Xiong, J., & Zhu, H. L. (2009). Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors. Bioorganic & medicinal chemistry letters, 19(23), 6750–6754. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., K-AL-Kahtani, A. A., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(6), 738-752. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Wahaibi, L. H., Al-Ghorbani, M., & El-Emam, A. A. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369556. [Link]
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Nehra, B., Kumar, R., & Singh, J. (2023). Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thia. ResearchGate. [Link]
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The Strategic Synthesis of Chlorpheniramine: A Cost-Effectiveness Analysis of Key Starting Materials
A Senior Application Scientist's Guide to Navigating Synthetic Pathways for a Classic Antihistamine
In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision, balancing efficiency, scalability, and, most importantly, cost-effectiveness. This guide provides an in-depth comparative analysis of two primary synthetic pathways to the widely used antihistamine, Chlorpheniramine. We will dissect the well-established route commencing from (4-Chlorophenyl)acetonitrile and contrast it with a plausible and industrially relevant approach originating from 4-Chlorobenzaldehyde . This analysis will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and culminate in a comprehensive cost comparison to guide researchers and drug development professionals in making informed strategic decisions.
The Target Molecule: Chlorpheniramine
Chlorpheniramine is a first-generation alkylamine antihistamine used to treat symptoms of allergic conditions such as rhinitis and urticaria.[1] Its synthesis provides an excellent case study for evaluating the merits of different retrosynthetic strategies. The core of the molecule consists of a pyridine ring and a 4-chlorophenyl group connected to a central carbon, which also bears a dimethylaminopropyl side chain. The key challenge lies in the efficient construction of this quaternary carbon center.
Route A: The (4-Chlorophenyl)acetonitrile Pathway
This is a widely documented and industrially practiced route for the synthesis of Chlorpheniramine.[1][2] The strategy hinges on the nucleophilic character of the carbanion generated from (4-Chlorophenyl)acetonitrile.
Workflow for Route A
Caption: Synthetic workflow for Chlorpheniramine starting from (4-Chlorophenyl)acetonitrile.
Experimental Protocol for Route A
Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile [3][4]
-
To a stirred suspension of sodium amide (NaNH₂) in an anhydrous solvent such as toluene or tetrahydrofuran (THF), add (4-Chlorophenyl)acetonitrile dropwise at room temperature.
-
After the initial reaction subsides, add 2-bromopyridine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile can be purified by recrystallization or chromatography.
Step 2 & 3: Alkylation, Hydrolysis, and Decarboxylation to Chlorpheniramine [1][2][5]
-
The intermediate nitrile is again treated with sodium amide in an anhydrous solvent to generate the corresponding carbanion.
-
N,N-dimethylaminoethyl chloride is then added to the reaction mixture to alkylate the carbanion.
-
Following the alkylation, the resulting γ-cyano intermediate is subjected to hydrolysis and decarboxylation, typically by heating with a strong acid or base, to afford Chlorpheniramine.
-
The final product is then isolated and purified, often by forming a salt such as the maleate salt.
Route B: The 4-Chlorobenzaldehyde Pathway
This alternative route employs a Grignard reaction, a classic and powerful tool for carbon-carbon bond formation.[6] This approach builds the central carbon framework by reacting a pyridyl organometallic species with an electrophilic carbonyl carbon.
Workflow for Route B
Caption: Synthetic workflow for Chlorpheniramine starting from 4-Chlorobenzaldehyde.
Experimental Protocol for Route B
Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol [6]
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Initiate the Grignard reaction by adding a small amount of a solution of 2-bromopyridine in anhydrous THF.
-
Once the reaction begins, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.
-
After the formation of the Grignard reagent is complete, cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzaldehyde in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude alcohol, which can be purified by chromatography or recrystallization.
Step 2 & 3: Conversion to Chlorpheniramine
-
The resulting alcohol is converted to the corresponding chloride by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).
-
The crude chloride is then reacted with N,N-dimethylamine to displace the chloride and form the final product, Chlorpheniramine.
-
Purification is typically achieved through extraction and salt formation.
Comparative Analysis: Performance and Cost-Effectiveness
| Parameter | Route A: (4-Chlorophenyl)acetonitrile | Route B: 4-Chlorobenzaldehyde |
| Starting Material Cost | (4-Chlorophenyl)acetonitrile: Moderate | 4-Chlorobenzaldehyde: Low |
| Key Reagents | Sodium amide (strong base, hazardous), 2-Bromopyridine, N,N-Dimethylaminoethyl chloride | Magnesium turnings, 2-Bromopyridine, Thionyl chloride, N,N-Dimethylamine |
| Number of Steps | 3 (can be performed in a "one-pot" fashion) | 3 |
| Reported Yields | Generally high, often exceeding 80% for the initial arylation.[2] | Grignard reactions can have variable yields, but are generally good. Subsequent steps are typically high-yielding. |
| Operational Complexity | Requires stringent anhydrous conditions and handling of highly reactive and hazardous sodium amide. | Requires strict anhydrous conditions for the Grignard reaction. Thionyl chloride is corrosive. |
| Purification | Intermediates and the final product may require chromatographic purification or recrystallization. | The intermediate alcohol is often crystalline and can be purified by recrystallization. |
Cost-Effectiveness Evaluation
To provide a tangible comparison, let's analyze the approximate cost of the primary starting materials and key reagents for the synthesis of one mole of the key intermediate in each route. Prices are based on bulk listings from chemical suppliers and are subject to variation.
Route A: (4-Chlorophenyl)acetonitrile Pathway
-
(4-Chlorophenyl)acetonitrile: ~$50-100 per kg
Route B: 4-Chlorobenzaldehyde Pathway
-
4-Chlorobenzaldehyde: ~$20-40 per kg
From this preliminary analysis, the starting material for Route B, 4-chlorobenzaldehyde, is significantly more economical than (4-Chlorophenyl)acetonitrile. While the cost of 2-bromopyridine is a major contributor to both routes, the lower initial investment in the aldehyde for Route B presents a potential cost advantage.
Expertise-Driven Insights and Recommendations
Route A: The Reliable Workhorse
The (4-Chlorophenyl)acetonitrile route is a well-trodden path for a reason. It is robust, generally high-yielding, and the reaction sequence is logical. The primary drawback lies in the use of sodium amide, a highly reactive and hazardous reagent that requires specialized handling procedures, especially on an industrial scale. The cost of the starting nitrile, while not exorbitant, is higher than the alternative.
Route B: The Economical Challenger
The Grignard-based approach from 4-chlorobenzaldehyde offers a compelling economic advantage due to the low cost of the starting aldehyde. Grignard reactions are a staple of industrial organic synthesis, and the required anhydrous conditions are routinely managed in manufacturing settings. While the subsequent chlorination and amination steps add to the process, they are generally straightforward and high-yielding transformations. A potential challenge with Grignard reactions is the formation of side products, which may necessitate more rigorous purification of the intermediate alcohol.
For a new process development project where cost is a primary driver, Route B, starting from 4-Chlorobenzaldehyde, warrants serious consideration. The significant cost savings on the initial raw material can have a substantial impact on the overall process economics, especially at a large scale. While the Grignard reaction requires careful control, it is a well-understood and scalable process.
Route A remains a solid and reliable option, particularly for smaller-scale synthesis or where the handling of sodium amide is not a significant operational hurdle. The potentially higher and more consistent yields may, in some scenarios, offset the higher starting material cost.
Ultimately, the optimal choice will depend on a thorough process hazard analysis, a detailed cost analysis including all reagents and solvents, and pilot-scale experiments to validate yields and purity profiles for both routes. This guide provides the foundational knowledge and comparative data to initiate such a critical evaluation.
References
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Scribd. (n.d.). Synthesis and Preparation of Chlorpheniramine. Retrieved from [Link]
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P212121 Store. (n.d.). Magnesium, turnings. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate. Retrieved from [Link]
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Carl ROTH. (n.d.). Magnesium turnings, 250 g. Retrieved from [Link]
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ChemBK. (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation. Retrieved from [Link]
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Azer Scientific. (n.d.). Zinc Metal Powder (Dust), lab grade. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 2-bromopyridine 99%. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Hobby Chemical Supply. (n.d.). Zinc Dust. Retrieved from [Link]
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United Nuclear. (n.d.). Zinc Metal Dust. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of chlorpheniramine. Retrieved from [Link]
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Significance and Symbolism. (2024). Synthesis of Chlorpheniramine Maleate. Retrieved from [Link]
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Pyro Chem Source. (n.d.). Zinc Dust. Retrieved from [Link]
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Scribd. (2021). Reformatsky Reaction. Retrieved from [Link]
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Scribd. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorphenamine. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation of acetonitriles.
- Google Patents. (n.d.). Preparation method of chlorpheniramine maleate.
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Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
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PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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Reddit. (2021). % yield for a Grignard reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
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Hengyuan Fine Chemical. (n.d.). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile. Retrieved from [Link]
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YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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NIPER, SAS Nagar, India. (2022). CRIPS Vol. 16 No. 5 November-December 2022. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
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A Spectroscopic Comparison of Ethyl 2-bromo-2-(4-chlorophenyl)acetate and its Analogues: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of Ethyl 2-bromo-2-(4-chlorophenyl)acetate and its structurally related analogues. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as building blocks in organic synthesis. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation. This document synthesizes experimental data with foundational spectroscopic principles to offer practical, field-proven insights.
Introduction: The Importance of Spectroscopic Characterization
This compound and its analogues are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of multiple reactive sites—the ester, the α-bromo carbon, and the substituted aromatic ring—necessitates precise structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and a combined analysis offers unambiguous characterization. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS spectra of our target compound and compare them with key analogues to illustrate the influence of specific structural modifications.
The analogues chosen for this comparison are:
-
Ethyl 2-(4-chlorophenyl)acetate: To elucidate the effect of the α-bromo substituent.
-
Ethyl 2-bromo-2-phenylacetate: To isolate the impact of the 4-chloro substituent on the phenyl ring.
-
Ethyl 2-bromo-2-(4-bromophenyl)acetate: To compare the effect of different halogen substituents at the para position.
-
Ethyl 2-bromo-2-(4-fluorophenyl)acetate: To further explore the influence of varying electronegativity and size of the halogen at the para position.
Comparative Spectroscopic Analysis
A comprehensive understanding of the spectral data is best achieved through a side-by-side comparison. The following sections detail the expected and observed spectral features for this compound and its analogues.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural analysis.
Key Observations and Interpretation:
-
Ethyl Group (-CH₂CH₃): All compounds exhibit a characteristic quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons. The chemical shifts of these protons are relatively consistent across the analogues, typically around 4.2 ppm for the quartet and 1.2 ppm for the triplet.
-
Methine Proton (-CHBr): The most significant difference between Ethyl 2-(4-chlorophenyl)acetate and the other α-brominated analogues is the presence of a singlet for the methine proton at approximately 5.3-5.5 ppm in the latter. In Ethyl 2-(4-chlorophenyl)acetate, this proton is replaced by bromine, leading to the absence of a signal in this region. The electronegative bromine atom deshields the methine proton, causing it to appear downfield.
-
Aromatic Protons: The substitution pattern on the phenyl ring dictates the appearance of the aromatic protons.
-
In the para-substituted compounds, the symmetry of the ring results in two sets of equivalent protons, leading to two doublets (an AA'BB' system). The protons ortho to the substituent are distinct from those meta to it.
-
Electron-withdrawing substituents like halogens generally deshield the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ ≈ 7.34 ppm). The extent of this shift is influenced by the electronegativity and inductive/resonance effects of the substituent.[1]
-
For Ethyl 2-bromo-2-phenylacetate, all five aromatic protons are non-equivalent, leading to a more complex multiplet in the aromatic region.
-
Table 1: Comparative ¹H NMR Data (Predicted/Typical Values in CDCl₃)
| Compound | δ (ppm) -CH₃ (t) | δ (ppm) -CH₂- (q) | δ (ppm) -CHBr- (s) | δ (ppm) Aromatic Protons (m) |
| This compound | ~1.25 | ~4.22 | N/A | ~7.35-7.45 (m) |
| Ethyl 2-(4-chlorophenyl)acetate | ~1.23 | ~4.14 | ~3.58 (s) | ~7.28-7.32 (m) |
| Ethyl 2-bromo-2-phenylacetate | ~1.26 | ~4.21 | ~5.35 (s) | ~7.30-7.40 (m) |
| Ethyl 2-bromo-2-(4-bromophenyl)acetate | ~1.25 | ~4.22 | ~5.33 (s) | ~7.30-7.50 (m) |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | ~1.25 | ~4.22 | ~5.36 (s) | ~7.05-7.45 (m) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Key Observations and Interpretation:
-
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group appear at approximately 62 ppm and 14 ppm, respectively. These values are relatively constant across the series.
-
α-Carbon: The chemical shift of the α-carbon is highly sensitive to the substituents. In Ethyl 2-(4-chlorophenyl)acetate, the presence of the electron-withdrawing bromine atom causes a significant downfield shift of the α-carbon signal to around 45-50 ppm. In contrast, for Ethyl 2-(4-chlorophenyl)acetate, this carbon is at a more upfield position.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is typically found in the range of 167-170 ppm. Its chemical shift is less affected by the remote substituents on the phenyl ring.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon bearing the substituent (ipso-carbon) shows a characteristic chemical shift. The other aromatic carbons are also shifted depending on their position relative to the substituent.
Table 2: Comparative ¹³C NMR Data (Predicted/Typical Values in CDCl₃)
| Compound | δ (ppm) -CH₃ | δ (ppm) -CH₂- | δ (ppm) -C(α) | δ (ppm) C=O | δ (ppm) Aromatic Carbons |
| This compound | ~14.1 | ~62.5 | ~46.0 | ~168.0 | ~129.0, ~130.5, ~134.5, ~136.0 |
| Ethyl 2-(4-chlorophenyl)acetate | ~14.2 | ~61.0 | ~40.8 | ~171.2 | ~128.7, ~130.3, ~132.8, ~134.2 |
| Ethyl 2-bromo-2-phenylacetate | ~14.1 | ~62.3 | ~47.2 | ~168.5 | ~128.0, ~128.8, ~129.1, ~137.5 |
| Ethyl 2-bromo-2-(4-bromophenyl)acetate | ~14.1 | ~62.5 | ~46.5 | ~168.2 | ~122.5, ~130.8, ~132.0, ~136.5 |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | ~14.1 | ~62.4 | ~46.8 | ~168.3 | ~115.8 (d, J≈22 Hz), ~131.0 (d, J≈8 Hz), ~133.0, ~163.0 (d, J≈248 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Key Observations and Interpretation:
-
C=O Stretch: The most prominent peak in the IR spectra of these compounds is the strong carbonyl (C=O) stretch of the ester group. For a saturated aliphatic ester, this peak typically appears around 1735-1750 cm⁻¹.[2] The presence of an α-halogen can increase this frequency.[3]
-
C-O Stretches: The C-O single bond stretches of the ester group are also visible as strong bands in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C Stretches: The C=C stretching vibrations of the aromatic ring appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: The C-H stretching vibrations of the aromatic and aliphatic protons are observed above and below 3000 cm⁻¹, respectively.
-
C-X Stretches: The carbon-halogen (C-Cl, C-Br) stretching vibrations appear in the fingerprint region (below 800 cm⁻¹). These bands can be weak and are often difficult to assign definitively.
Table 3: Comparative IR Data (Key Absorptions in cm⁻¹)
| Compound | ν (C=O) | ν (C-O) | ν (Aromatic C=C) | ν (C-H) |
| This compound | ~1745 | ~1250, ~1100 | ~1600, ~1490 | ~2980, ~3050 |
| Ethyl 2-(4-chlorophenyl)acetate | ~1738 | ~1245, ~1150 | ~1600, ~1490 | ~2980, ~3050 |
| Ethyl 2-bromo-2-phenylacetate | ~1748 | ~1250, ~1090 | ~1600, ~1495 | ~2980, ~3060 |
| Ethyl 2-bromo-2-(4-bromophenyl)acetate | ~1745 | ~1250, ~1100 | ~1595, ~1485 | ~2980, ~3050 |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | ~1746 | ~1255, ~1105 | ~1605, ~1510 | ~2980, ~3055 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Key Observations and Interpretation:
-
Molecular Ion Peak (M⁺): The molecular ion peak is observed at an m/z corresponding to the molecular weight of the compound. The presence of bromine and chlorine atoms leads to characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity (M⁺ and M+2). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to two peaks with this intensity ratio (M⁺ and M+2). For this compound, a complex isotopic pattern arises from the presence of both bromine and chlorine.
-
Fragmentation Patterns: Common fragmentation pathways for these esters include:
-
Loss of the ethoxy group (-OCH₂CH₃): This results in a fragment ion with a mass of [M - 45]⁺.
-
Loss of the ethyl group (-CH₂CH₃): This leads to a fragment ion of [M - 29]⁺.
-
Loss of the entire ester group (-COOCH₂CH₃): This gives a fragment corresponding to [M - 73]⁺.
-
Cleavage of the α-bromo bond: Loss of a bromine radical ([M - 79/81]⁺) is a common fragmentation pathway.
-
Tropylium ion formation: For compounds with a benzyl-like structure, rearrangement to the stable tropylium ion (m/z 91) or substituted tropylium ions is often observed.
-
Table 4: Comparative Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (m/z) and Isotopic Pattern | [M-45]⁺ | [M-73]⁺ | [M-Br]⁺ | Other Key Fragments |
| This compound | ~276/278/280 (3:4:1) | ~231 | ~203 | ~197 | ~162 |
| Ethyl 2-(4-chlorophenyl)acetate | ~198/200 (3:1) | ~153 | ~125 | N/A | ~139 |
| Ethyl 2-bromo-2-phenylacetate | ~242/244 (1:1) | ~197 | ~169 | ~163 | ~91 |
| Ethyl 2-bromo-2-(4-bromophenyl)acetate | ~320/322/324 (1:2:1) | ~275 | ~247 | ~241 | ~183 |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | ~260/262 (1:1) | ~215 | ~187 | ~181 | ~109 |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy
Caption: Workflow for FT-IR data acquisition.
-
Sample Preparation: For liquid samples, place a small drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify and label the wavenumbers of the major absorption bands.
Mass Spectrometry
Caption: Workflow for GC-MS data acquisition and analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components of the sample are separated as they pass through the capillary column.
-
Ionization and Fragmentation: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The detector records the abundance of each fragment. The resulting mass spectrum is a plot of relative intensity versus m/z. Analyze the molecular ion peak and the major fragment ions to confirm the structure.
Conclusion
The spectroscopic analysis of this compound and its analogues reveals distinct and predictable patterns. ¹H and ¹³C NMR are powerful for determining the overall structure and the specific substitution patterns on the aromatic ring. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the ester carbonyl. Mass spectrometry confirms the molecular weight and offers valuable structural information through the analysis of isotopic patterns and fragmentation pathways. By understanding how each structural component—the ethyl ester, the α-bromo substituent, and the halogen on the phenyl ring—influences the spectra, researchers can confidently characterize these important synthetic intermediates and ensure the integrity of their subsequent reactions.
References
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A Comparative Guide to the Synthetic Utility of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
For the modern medicinal chemist and process development scientist, the strategic selection of starting materials and synthetic routes is paramount to achieving efficient, scalable, and cost-effective access to target molecules. Ethyl 2-bromo-2-(4-chlorophenyl)acetate, a versatile α-halo ester, serves as a valuable building block for the synthesis of a diverse array of compounds, particularly those with potential therapeutic applications. This guide provides an in-depth comparison of two prominent synthetic pathways originating from this key intermediate: the Reformatsky reaction for the formation of β-hydroxy esters and the N-alkylation of imidazoles, a crucial step in the synthesis of etomidate analogues and other bioactive heterocyclic compounds.
Introduction to this compound
This compound (C₁₀H₁₀BrClO₂) is a bifunctional molecule featuring a reactive α-bromine atom and an ester moiety.[1] The presence of the electron-withdrawing 4-chlorophenyl group further influences its reactivity. These structural features make it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions, enabling the construction of complex molecular architectures.
This guide will dissect two distinct and widely applicable synthetic transformations of this compound, offering a comparative analysis of their mechanisms, experimental considerations, and the nature of the resulting products.
Route 1: The Reformatsky Reaction - A Gateway to β-Hydroxy Esters
The Reformatsky reaction is a classic organozinc-mediated carbon-carbon bond-forming reaction that condenses α-halo esters with carbonyl compounds (aldehydes or ketones) to produce β-hydroxy esters.[2][3] This reaction offers a reliable method for the construction of 1,3-dioxygenated motifs, which are prevalent in many natural products and pharmaceuticals.
Reaction Mechanism and Causality
The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4]
-
Oxidative Addition: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of this compound. This step is crucial and often requires activation of the zinc surface, for instance, with a small amount of iodine.
-
Enolate Formation: The resulting organozinc halide exists in equilibrium with its dimeric form and behaves as a zinc enolate.[4] The reduced nucleophilicity of the Reformatsky enolate compared to Grignard reagents or lithium enolates is a key advantage, as it prevents self-condensation of the ester.[3]
-
Nucleophilic Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone through a six-membered chair-like transition state.[2]
-
Work-up: Subsequent acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester.[2]
Caption: Workflow of the Reformatsky Reaction.
Experimental Protocol: A Generalized Approach
The following protocol is a representative, generalized procedure for the Reformatsky reaction. Researchers should optimize conditions based on the specific carbonyl substrate used.
Materials:
-
This compound
-
Activated Zinc dust
-
Aldehyde or Ketone
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.5 eq.) and a crystal of iodine. The apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous toluene is added to the flask, and the mixture is heated to reflux for a short period to activate the zinc, then cooled to room temperature.
-
A solution of this compound (1.0 eq.) and the carbonyl compound (1.0 eq.) in anhydrous toluene is added dropwise to the zinc suspension.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 1 to 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.
Performance and Applications
The Reformatsky reaction is a robust and versatile method. The table below summarizes typical performance metrics, though these can vary significantly with the substrate.
| Parameter | Typical Range/Value | Key Considerations |
| Yield | 60-90% | Highly dependent on the reactivity of the carbonyl compound and the activation of zinc. |
| Reaction Time | 1-6 hours | Sterically hindered ketones may require longer reaction times or higher temperatures. |
| Purity | Good to excellent after chromatography | Side products can arise from dehydration of the β-hydroxy ester. |
| Substrate Scope | Wide range of aldehydes and ketones | Tolerates a variety of functional groups that might be incompatible with more reactive organometallics.[5] |
The β-hydroxy ester products of this reaction are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. They can undergo further transformations such as dehydration to form α,β-unsaturated esters or cyclization to form β-lactams.
Route 2: N-Alkylation of Imidazoles for Bioactive Heterocycles
N-alkylation is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen bonds. This compound serves as an excellent alkylating agent for nitrogen-containing heterocycles, such as imidazoles. This route is particularly relevant for the synthesis of analogues of the intravenous anesthetic agent, etomidate.[6][7]
Reaction Mechanism and Causality
The N-alkylation of an imidazole with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the side opposite to the leaving group.
-
Leaving Group Departure: The bromide ion departs, resulting in the formation of a new C-N bond and an imidazolium salt intermediate.
-
Deprotonation: A base, either an added non-nucleophilic base or another equivalent of the starting imidazole, deprotonates the imidazolium salt to yield the neutral N-alkylated imidazole product.
Caption: Workflow of the N-Alkylation of Imidazoles.
Experimental Protocol: A Representative Procedure
The following protocol is adapted from general procedures for the N-alkylation of imidazoles with α-halo esters.
Materials:
-
This compound
-
Substituted Imidazole (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole)
-
Anhydrous Acetone or Acetonitrile
-
Potassium Carbonate or other suitable base
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted imidazole (1.0 eq.) in anhydrous acetone, potassium carbonate (1.5 eq.) is added.
-
This compound (1.1 eq.) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the N-alkylated imidazole.
Performance and Applications
The N-alkylation of imidazoles is a highly effective and straightforward method.
| Parameter | Typical Range/Value | Key Considerations |
| Yield | 70-95% | The choice of base and solvent can influence the reaction rate and yield. |
| Reaction Time | 12-24 hours | The nucleophilicity of the imidazole and the steric hindrance around the nitrogen can affect the reaction time. |
| Purity | Generally high after purification | Potential for dialkylation is minimal if stoichiometry is controlled. |
| Substrate Scope | A wide range of imidazoles and other N-heterocycles | The reaction is generally tolerant of various functional groups on the imidazole ring. |
The primary application of this synthetic route is in the development of novel pharmaceutical agents. Etomidate and its analogues, which are potent GABAA receptor modulators, are a key target class.[6][8] By varying the substituents on the imidazole ring and the α-carbon of the ester, libraries of compounds can be synthesized and screened for improved pharmacological profiles, such as reduced adrenocortical suppression.[7][8] This route is also applicable to the synthesis of potential anticonvulsant agents.[9][10]
Comparative Analysis
| Feature | Reformatsky Reaction | N-Alkylation of Imidazoles |
| Bond Formed | C-C | C-N |
| Key Reagent | Zinc | Imidazole, Base |
| Reaction Type | Organometallic addition | Nucleophilic substitution (SN2) |
| Product Class | β-Hydroxy esters | N-Alkylated imidazoles |
| Key Strengths | - Forms valuable C-C bonds.- Tolerates a wide range of functional groups.- Access to chiral centers with appropriate modifications. | - High-yielding and reliable.- Direct route to important heterocyclic scaffolds.- Amenable to combinatorial synthesis. |
| Potential Challenges | - Requires activation of zinc.- Potential for dehydration of the product.- Requires inert atmosphere conditions. | - Can be slow for sterically hindered substrates.- Requires careful control of stoichiometry to avoid side reactions. |
| Primary Application | Synthesis of natural products and complex organic molecules. | Synthesis of pharmaceutical agents, particularly etomidate analogues and anticonvulsants. |
Conclusion
This compound is a demonstrably versatile synthetic intermediate. The choice between employing it in a Reformatsky reaction or an N-alkylation reaction is dictated by the desired final product and the overall synthetic strategy.
-
The Reformatsky reaction is the superior choice when the objective is to form a new carbon-carbon bond and introduce a β-hydroxy ester functionality, a common motif in complex natural products. Its tolerance for various functional groups makes it a powerful tool in multistep syntheses.
-
Conversely, N-alkylation is the preferred route for the synthesis of nitrogen-containing heterocyclic compounds with potential biological activity. Its high efficiency and directness make it particularly suitable for the generation of compound libraries for drug discovery programs, especially in the pursuit of novel anesthetics and anticonvulsants.
Ultimately, a thorough understanding of the mechanisms, experimental nuances, and strategic applications of these distinct synthetic routes empowers researchers to make informed decisions, accelerating the path from a simple building block to a complex, high-value molecule.
References
-
NROChemistry. Reformatsky Reaction. [Link]
-
Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
ResearchGate. What are the best conditions for the reaction of primary amine with ethylbromo acetate? [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
Organic Syntheses. 4-ethyl-2-methyl-2-octenoic acid. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
National Institutes of Health. Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. [Link]
-
Iranian Journal of Pharmaceutical Research. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]
-
National Institutes of Health. Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
YouTube. Alkylation of Amines. [Link]
-
PubMed. Recent progress in the development of etomidate analogues. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
National Institutes of Health. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]
-
National Center for Biotechnology Information. Recent progress in the development of etomidate analogues. [Link]
-
PubChem. Ethyl 2-(2-bromo-4-chlorophenyl)acetate. [Link]
- Google Patents.
-
ResearchGate. Synthesis, Preliminary Anticonvulsant (Electro-Shock) and Acute Oral Toxicity Screening of Substituted-3-Acetyl-2- (substitutedphenyl)-4-methylbenzo[b][2][11]thiazepin-5(2H)-yl). [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. [Link]
- Google Patents.
-
ResearchGate. Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). [Link]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-2-(4-chlorophenyl)acetate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 5445-25-0), a halogenated organic compound requiring specialized handling. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Profile and Core Safety Implications
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger".[1][2] The primary hazard statement associated with this compound is H314: "Causes severe skin burns and eye damage".[1][2][3] This classification is not merely a label; it dictates every aspect of how we must handle and dispose of this chemical. Its corrosive nature means that direct contact can cause immediate and severe tissue damage. The presence of both bromine and chlorine atoms places it in the category of halogenated organic compounds , a critical classification for waste segregation and disposal.
Essential Prerequisites: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the pure substance or its waste, a robust safety framework must be in place. The causality is simple: to prevent severe burns (H314), we must establish an impermeable barrier between the chemical and the researcher.
Engineering Controls:
-
Chemical Fume Hood: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood.[4][5] This prevents the inhalation of any potential vapors or aerosols.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[3] Standard safety glasses are insufficient due to the risk of splashes.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) and a flame-resistant lab coat.[3] Ensure gloves are long enough to cover the wrist and are properly tucked under the sleeves of the lab coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood during an emergency, a full-face respirator with an appropriate cartridge is necessary.[3]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. This compound is a halogenated organic waste .[6][7]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container. These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green-labeled carboys). The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, threaded cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Transfer the Waste: Working inside a fume hood, carefully pour or transfer the waste into the labeled container. Avoid splashes and drips.
-
Secure the Container: Tightly close the container cap. A container is considered "closed" only when its cap is securely fastened.[8][7] This is a regulatory requirement to prevent spills and the release of vapors.
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or strong acids or bases.[6][7]
Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk. In the event of a spill, the primary goal is to contain, neutralize, and collect the material safely.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[4][9] Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material like dry sand, soda ash, or vermiculite.[5][9]
-
Absorb and Collect: Carefully cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to gently sweep the material into a suitable, sealable container for disposal.[4]
-
Label as Waste: Label the container with a hazardous waste tag detailing the contents (e.g., "this compound spill debris").
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) in a sealed bag and dispose of them as hazardous waste.
-
Decontaminate Equipment: Thoroughly decontaminate any non-disposable equipment used for the cleanup by washing with soap and water.
Formal Disposal Pathway: From Lab to Licensed Facility
Accumulated hazardous waste must be disposed of through the proper channels, which is typically managed by your organization's EHS department in compliance with the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials.
-
Request Pickup: Once the container is full or reaches the accumulation time limit set by your institution, request a pickup from your EHS department.
-
Incineration: As a halogenated organic compound, the final disposal method will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] This process is necessary to destroy the organic molecule and manage the resulting acidic gases (HBr and HCl).
Summary Table: Key Chemical and Safety Information
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 5445-25-0 | [1][2][12] |
| Molecular Formula | C10H10BrClO2 | [1][12] |
| GHS Signal Word | Danger | [1][2] |
| Primary Hazard | H314: Causes severe skin burns and eye damage | [2][3] |
| Waste Category | Halogenated Organic Waste | [7] |
| Recommended PPE | Chemical goggles, face shield, impervious gloves, lab coat | [3] |
| Disposal Method | Collection in a labeled, sealed container for incineration by a licensed facility | [3] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the lifecycle of this compound waste within a laboratory setting.
Sources
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- 2. 5445-25-0 | this compound - AiFChem [aifchem.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-2-(4-chlorophenyl)acetate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 2-bromo-2-(4-chlorophenyl)acetate (CAS No. 5445-25-0) is a valuable reagent, but its hazardous nature necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety measure to ensure every action is intentional and protective.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific threats posed by this compound. According to its classification under the Globally Harmonized System (GHS), this compound presents a significant hazard.
The primary hazard statement is H314: Causes severe skin burns and eye damage .[1][2][3] This classification places it in UN Hazard Class 8, identifying it as a corrosive material.[1][2] The implication is clear: direct contact with this substance, even for a short duration, can cause irreversible damage to skin and eyes. Furthermore, precautionary statements advise to "not breathe dust/fume/gas/mist/vapours/spray" (P260) and to "wear protective gloves/protective clothing/eye protection/face protection" (P280).[2][3] This underscores the need for a multi-layered PPE strategy that provides a complete barrier against all potential routes of exposure.
Core Protective Equipment: A Barrier-by-Barrier Approach
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following recommendations are based on a risk-assessed approach to handling this corrosive compound.
-
Rationale: Given the severe and irreversible damage this chemical can inflict upon contact with the eyes, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times when handling the compound, wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
-
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation (e.g., transferring large volumes, heating, or sonicating), a full-face shield must be worn in addition to chemical splash goggles.[4][5] The goggles provide a seal around the eyes, while the face shield protects the rest of the face from splashes.
-
Rationale: The skin is a primary route of exposure, and the H314 classification indicates that contact will cause severe burns. Gloves are the most critical barrier for hand safety.
-
Selection: Standard disposable nitrile gloves may offer short-term protection for incidental contact, but they are not sufficient for prolonged handling or immersion.[6] For extended work, select chemical-resistant gloves such as neoprene or butyl rubber. It is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this specific chemical or class of haloacetates.
-
Protocol:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Practice proper glove removal techniques (without touching the outer surface) to avoid cross-contamination.
-
After use, dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.
-
-
Rationale: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin contact. Protective clothing provides a removable barrier to prevent this.
-
Standard Operations: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[6]
-
High-Risk Operations: For tasks involving larger quantities (>100 mL) or a significant risk of splashing, impervious clothing such as a chemical-resistant apron or a full chemical suit is required.[3][5] Ensure that shoes fully cover the foot; perforated shoes or sandals are never appropriate in a laboratory setting.[7]
-
Rationale: The precautionary statement P260 ("Do not breathe... vapours/spray") indicates a significant inhalation hazard.[3]
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone.
-
When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is mandatory. A full-face respirator with appropriate cartridges for organic vapors should be used.[3][6] All personnel required to wear respirators must be part of a formal respiratory protection program, including medical evaluation and annual fit testing.[6]
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices. The following protocols integrate PPE into the complete workflow.
-
Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]
-
Donning PPE: Don PPE in the following order: lab coat, chemical-resistant gloves (taping the cuff to the lab coat sleeve for enhanced protection), and finally, eye/face protection.
-
Handling: Perform all manipulations within a chemical fume hood. Use dispensing techniques (e.g., cannulation, syringe) that minimize the generation of aerosols or vapors.
-
Post-Handling: Before leaving the work area, doff PPE in a manner that prevents cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
In the event of a spill, a calm and methodical response is critical. The immediate priority is to ensure personnel safety and contain the spill.
Caption: Workflow for responding to a chemical spill.
Immediate and correct first aid is vital to mitigate the corrosive effects of this chemical.
-
Skin Exposure: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention immediately.
All materials that come into contact with this compound must be considered hazardous.
-
PPE Disposal: Used gloves, disposable lab coats, and other contaminated items must be collected in a designated, sealed hazardous waste container.
-
Chemical Disposal: Unused or waste this compound must be disposed of as hazardous waste.[8] Do not pour down the drain. Follow all local, state, and federal regulations for chemical waste disposal.[3]
Summary of PPE Recommendations
For quick reference, the table below summarizes the required PPE based on the operational context.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Small Volume Transfers (<10mL) | Chemical Splash Goggles | Chemical-Resistant Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction Setup/Workup (>10mL) | Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron over Lab Coat | Required: Chemical Fume Hood |
| Large Spill Cleanup | Full-Face Respirator | Heavy-Duty Chemical-Resistant Gloves | Full Chemical-Resistant Suit | Required: Full-Face Respirator |
By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can ensure a safe and effective research environment. This commitment to safety is the bedrock of trustworthy and impactful science.
References
- BLDpharm. Ethyl 2-bromo-2-(4-chlorophenyl)
- AiFChem. 5445-25-0 | Ethyl 2-bromo-2-(4-chlorophenyl)
- New Jersey Department of Health.
- Echemi.com. ETHYL 2-BROMO-(4-BROMOPHENYL)
- Sigma-Aldrich.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl (4-chlorophenyl)
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- SAMS Solutions. Discover the Various Types of PPE for Optimal Chemical Safety.
- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
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- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
